molecular formula C30H26O13 B191647 Tiliroside CAS No. 20316-62-5

Tiliroside

カタログ番号: B191647
CAS番号: 20316-62-5
分子量: 594.5 g/mol
InChIキー: DVGGLGXQSFURLP-VWMSDXGPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tribuloside is a glycosyloxyflavone that is kaempferol attached to a 6-O-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-beta-D-glucopyranosyl residue at position 3 via a glycosidic linkage. It has a role as a plant metabolite. It is a glycosyloxyflavone, a cinnamate ester, a trihydroxyflavone and a monosaccharide derivative. It is functionally related to a kaempferol and a trans-4-coumaric acid.
Tiliroside has been reported in Daphne genkwa, Leonurus japonicus, and other organisms with data available.
isolated from seeds of Eremocarpus setigerus

特性

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3+/t21-,24-,26+,27-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGGLGXQSFURLP-VWMSDXGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601021936
Record name Tiliroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20316-62-5
Record name Tiliroside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20316-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiliroside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020316625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiliroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILIROSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15M04TXR9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tiliroside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiliroside, a glycosidic flavonoid, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, distribution within the plant kingdom, and the molecular pathways it modulates. Detailed experimental protocols for the extraction, isolation, and quantification of this compound are presented, alongside a quantitative summary of its content in various plant species. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution of this compound

This compound is widely distributed throughout the plant kingdom, found in various families, including Rosaceae, Malvaceae, Tiliaceae, Amaranthaceae, and Acanthaceae.[1] It is present in different parts of the plants, such as leaves, flowers, fruits, and roots. The concentration of this compound can vary significantly depending on the plant species, the specific organ, and even the geographical location of collection.

Tabulated Summary of this compound Content in Various Plant Sources

The following table summarizes the quantitative data on this compound content in a range of plant species, providing a comparative overview for researchers seeking potent natural sources of this compound.

Botanical NameFamilyPlant PartThis compound Content (mg/g of dry weight unless otherwise specified)Reference
Althaea rosea Cav. var. nigraMalvaceaeFlowers126.5[1]
Althaea officinalis L.MalvaceaeLeaves59.4[1]
Alcea biennis WinterlMalvaceaeEthyl acetate subextract75.4263 mg/g of extract[2]
Tilia platyphyllos Scop.TiliaceaeInflorescences49.2 - 55.8 µg/g of extract[1]
Tilia cordata Mill.TiliaceaeInflorescences49.2 µg/g
Tilia americanaTiliaceaeLeaves (FAC1-2 fraction)24.7 mg/g of fraction
Rosa rugosa Thunb.RosaceaeFlowersNot specified, but considered a rich source
Rubus idaeus L.RosaceaeLeaves4.5
Rubus idaeus L.RosaceaeFruits3.1
Fragaria ananassa (Strawberry)RosaceaeDefatted seeds2.43 mg/g (243.2 mg/100g)
Agrimonia pilosa LedebRosaceaeHerbsMajor component of ethanol extract
Hippophae salicifolia D. DonElaeagnaceaeLeavesPresent (quantified with other phenolics)
Odontonema strictumAcanthaceaeLeavesIsolated
Pfaffia townsendiiAmaranthaceae-Isolated
Urena lobata L.Malvaceae-Quantified by HPLC
Daphne genkwaThymelaeaceae-Reported presence
Leonurus japonicusLamiaceae-Reported presence
Eremocarpus setigerusEuphorbiaceaeSeedsIsolated
Potentilla spp.RosaceaeAerial partsSignificant amount detected
Gossypium hirsutumMalvaceaeFlowersSignificant amount detected
Platanus acerifoliaPlatanaceae-Reported presence

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, purification, and quantification of this compound from plant materials, based on established scientific literature.

Extraction of this compound

The initial step in obtaining this compound involves its extraction from the plant matrix. The choice of extraction method can significantly impact the yield and purity of the final product.

2.1.1. Maceration with Methanol

  • Protocol:

    • Air-dry and powder the plant material (e.g., 5g).

    • Extract the powdered material with 80% hot methanol for 2 hours on a water bath.

    • Filter the extract.

    • Re-extract the plant material with a fresh portion of 80% methanol.

    • Combine the filtrates and evaporate to dryness using a rotary evaporator.

    • Dissolve the residue in hot water (e.g., 15 ml).

    • After 18 hours, vortex-mix the solution for 5 minutes and centrifuge at 9000g for 10 minutes. The supernatant can then be used for further purification.

2.1.2. Accelerated Solvent Extraction (ASE)

ASE is a more rapid and efficient method for extracting this compound.

  • Optimized Protocol for Defatted Strawberry Seeds:

    • Solvent: 63% ethanol in water.

    • Temperature: 65 °C.

    • Extraction Cycles: Four.

    • This method has been shown to yield up to 243.2 mg of this compound from 100 g of defatted strawberry seeds.

  • Optimized Protocol for Tilia L. Flowers:

    • Solvent: 70% ethanol with the addition of 1% acetic acid.

    • This method proved to be the most effective for extracting this compound from linden flowers.

Isolation and Purification of this compound

Following extraction, this compound needs to be isolated and purified from the crude extract.

2.2.1. Solid-Phase Extraction (SPE)

SPE is a common technique for sample cleanup and enrichment of this compound.

  • Protocol:

    • Condition a C18 SPE cartridge (e.g., Bakerbond) with 10 ml of 100% methanol, followed by 10 ml of water.

    • Apply the aqueous extract from the maceration step onto the conditioned cartridge.

    • Wash the cartridge with 5 ml of water to remove polar impurities.

    • Elute the adsorbed this compound with 5 ml of 100% methanol.

    • The collected eluate can be directly analyzed by HPLC. A recovery rate of 96.5 ± 3.6% has been reported for this method.

2.2.2. Column Chromatography

For larger scale isolation and higher purity, column chromatography is employed.

  • Protocol using Vacuum Liquid Chromatography (VLC) and Sephadex LH-20:

    • The crude extract is first subjected to VLC on silica gel H.

    • The column is eluted with a gradient of solvents with increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing this compound are pooled and further purified using a Sephadex LH-20 column.

Quantification of this compound by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the quantitative analysis of this compound.

  • Method 1:

    • Column: ODS Hypersil stainless-steel column.

    • Mobile Phase: Isocratic elution with methanol-10% acetic acid (50:50, v/v).

    • Flow Rate: 1.0 ml/min.

    • Detection: UV at 313 nm.

    • Analysis Time: Approximately 12 minutes.

  • Method 2 (for Tilia americana extracts):

    • Mobile Phase: Gradient elution with 0.5% aqueous trifluoroacetic acid (solvent A) and acetonitrile (solvent B).

    • Gradient Program: 0-1 min, 10% B; 1-2 min, 15% B; 3-5 min, 20% B; 5-10 min, 70% B; 10-13 min, 60% B; 14-20 min, 100% B; 21-23 min, 0% B; 24 min, 0% B.

    • Flow Rate: 1.0 ml/min.

    • Detection: UV at 350 nm (for general flavonols) and specifically at 314 nm for this compound.

  • Method 3 (for Urena lobata):

    • Column: Agilent Eclipse XDB C18 column (250 mm × 4.6 mm, 5 μm).

    • Mobile Phase: Gradient elution with acetonitrile and water.

    • Detection: UV at 320 nm.

Biological Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathways

This compound has been shown to inhibit pro-inflammatory responses through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • NF-κB Pathway: this compound can inhibit the degradation of IκB-α, which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus. This leads to a downregulation of the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • MAPK Pathway: this compound has been observed to inhibit the phosphorylation of JNK and p38 MAPKs, further contributing to its anti-inflammatory effects.

Tiliroside_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF-6 TLR4->TRAF6 This compound This compound JNK_p38 JNK/p38 This compound->JNK_p38 IkB_alpha IκB-α This compound->IkB_alpha MAPK MAPK Pathway TRAF6->MAPK NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway MAPK->JNK_p38 NFkB_pathway->IkB_alpha degradation NFkB NF-κB (p65) IkB_alpha->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_genes

Caption: this compound's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Antioxidant Signaling Pathway

This compound enhances the cellular antioxidant defense system primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

  • Nrf2 Pathway: this compound can disrupt the interaction between Nrf2 and its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Tiliroside_Antioxidant_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Cellular_Protection Cellular Protection Oxidative_Stress->Cellular_Protection This compound This compound This compound->Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibition Nucleus Nucleus Nrf2->Nucleus ARE ARE (Antioxidant Response Element) Nucleus->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Cellular_Protection

Caption: this compound's antioxidant mechanism through the activation of the Nrf2 pathway.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and antioxidant properties, stemming from its ability to modulate specific signaling pathways. This guide has provided a comprehensive overview of its natural sources, with quantitative data highlighting particularly rich plant species. The detailed experimental protocols for its extraction, isolation, and quantification offer a practical resource for researchers. The elucidation of its mechanisms of action provides a solid foundation for further investigation into its therapeutic potential. This compilation of technical information is intended to facilitate and accelerate research and development efforts focused on this compound for its potential applications in pharmaceuticals and nutraceuticals.

References

Tiliroside: A Comprehensive Technical Guide to its Chemical Structure, Stereoisomers, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiliroside, a prominent glycosidic flavonoid found in numerous plant species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical architecture of this compound, a detailed analysis of its stereoisomers, and a summary of its key biological effects. Experimental protocols for its isolation and characterization are presented, alongside a discussion of the signaling pathways it modulates. All quantitative data is systematically organized into tables for comparative analysis, and key molecular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Chemical Structure of this compound

This compound is a complex natural product classified as a glycosyloxyflavone.[1] Its structure is an amalgamation of three distinct chemical entities: the flavonol kaempferol, a β-D-glucopyranosyl moiety, and a trans-p-coumaroyl group.[2][3] The kaempferol aglycone is attached to the glucose unit at the 3-position via a glycosidic linkage. The trans-p-coumaroyl group is subsequently esterified to the 6''-position of the glucose molecule.[2]

The systematic IUPAC name for this compound is [(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate.[1] Its molecular formula is C30H26O13, with a corresponding molecular weight of 594.52 g/mol .

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC30H26O13
Molecular Weight594.52 g/mol
IUPAC Name[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
CAS Number20316-62-5
AppearanceYellow amorphous powder

Stereoisomers of this compound

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. The molecule possesses multiple chiral centers, primarily within the glucose moiety, leading to the potential for numerous stereoisomers.

The absolute configuration of the naturally occurring and most studied form of this compound has been determined and is explicitly defined in its IUPAC name. The glucose unit adopts a β-D-glucopyranosyl configuration. The specific stereochemical designations for the chiral carbons in the glucose ring are 2R, 3S, 4S, 5R, and 6S. The p-coumaroyl group is attached in a trans or (E) configuration at the double bond.

The precise spatial arrangement of these chiral centers is crucial for its interaction with biological targets. Any alteration in the stereochemistry would result in a different stereoisomer, which may exhibit distinct physical, chemical, and pharmacological properties. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S descriptors to each stereocenter, providing an unambiguous description of its three-dimensional structure.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from plant sources is a multi-step process that typically involves extraction followed by chromatographic purification. The following protocol is a generalized procedure based on methodologies reported in the literature.

Workflow for this compound Isolation and Purification

G start Dried and Powdered Plant Material extraction Extraction with 70-80% Methanol or Ethanol (reflux or maceration) start->extraction filtration Filtration extraction->filtration evaporation Evaporation of Solvent under Reduced Pressure filtration->evaporation partition Solvent Partitioning (e.g., with ethyl acetate) evaporation->partition chromatography Silica Gel Column Chromatography (gradient elution) partition->chromatography crystallization Crystallization from Methanol chromatography->crystallization purity Purity Assessment (HPLC) crystallization->purity

Caption: General workflow for the isolation and purification of this compound.

Detailed Steps:

  • Plant Material Preparation: The plant material (e.g., leaves, flowers) is dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered material is extracted with a polar solvent, typically 70-80% aqueous methanol or ethanol. This can be performed using methods such as reflux, maceration with stirring, or ultrasound-assisted extraction.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is often resuspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate, to enrich the flavonoid fraction.

  • Column Chromatography: The enriched fraction is subjected to column chromatography, most commonly using a silica gel stationary phase. A gradient elution system, for instance, with a chloroform-methanol mixture of increasing polarity, is employed to separate the components.

  • Crystallization: Fractions containing this compound, as identified by thin-layer chromatography, are pooled and concentrated. This compound is then crystallized from a suitable solvent, such as methanol, to yield a purified product.

  • Purity Analysis: The purity of the isolated this compound is assessed using high-performance liquid chromatography (HPLC) with UV detection.

Structural Characterization

The chemical structure of isolated this compound is confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are used to elucidate the connectivity of atoms and the stereochemistry of the molecule. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the kaempferol, glucose, and p-coumaroyl moieties.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of this compound and to obtain fragmentation patterns that confirm its structure.

Biological Activity and Signaling Pathways

This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects. These effects are mediated through its interaction with various cellular signaling pathways.

Table 2: Quantitative Biological Activity of this compound

ActivityTarget/ModelMeasurementValueReference
Anti-diabeticPancreatic α-amylaseIC500.28 mM
Anti-diabeticPancreatic α-amylaseKi84.2 µM
Anti-hyperuricemicXanthine OxidaseIC50>100 µM
AntioxidantCu2+-induced LDL oxidationIC507.0 ± 2.6 µM
Anti-inflammatoryLPS-induced NO production in RAW 264.7 cellsInhibition at 100 µMSignificant
Anti-inflammatory Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by modulating key signaling cascades in immune cells.

This compound's Modulation of MAPK/JNK/p38 Signaling Pathway

G LPS LPS JNK JNK LPS->JNK activates p38 p38 LPS->p38 activates This compound This compound phos_JNK p-JNK This compound->phos_JNK inhibits phos_p38 p-p38 This compound->phos_p38 inhibits JNK->phos_JNK phosphorylation p38->phos_p38 phosphorylation iNOS iNOS phos_JNK->iNOS upregulates COX2 COX-2 phos_p38->COX2 upregulates Inflammation Inflammation iNOS->Inflammation COX2->Inflammation

Caption: this compound inhibits inflammation by suppressing the phosphorylation of JNK and p38.

In lipopolysaccharide (LPS)-activated macrophages, this compound significantly reduces the phosphorylation of JNK and p38 mitogen-activated protein kinases (MAPKs). This leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Neuroprotective Nrf2 Pathway

This compound has demonstrated neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.

Activation of the Nrf2 Antioxidant Pathway by this compound

G This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates HO1 HO-1 Nrf2->HO1 upregulates NQO1 NQO1 Nrf2->NQO1 upregulates Neuroprotection Neuroprotection HO1->Neuroprotection NQO1->Neuroprotection

Caption: this compound promotes neuroprotection through the activation of the Nrf2 pathway.

In microglia, this compound increases the protein levels of Nrf2 and its downstream targets, heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This enhances the cellular antioxidant defense mechanisms, thereby protecting neuronal cells from inflammation-induced toxicity.

Metabolic Regulation via Adiponectin Signaling

This compound has been shown to ameliorate metabolic disorders by enhancing adiponectin signaling, which plays a crucial role in regulating glucose and fatty acid metabolism.

This compound's Influence on Adiponectin Signaling and Fatty Acid Oxidation

G This compound This compound AdipoR Adiponectin Receptors (AdipoR1/R2) This compound->AdipoR upregulates mRNA expression AMPK AMPK AdipoR->AMPK activates PPARa PPARα AdipoR->PPARa activates FAO Fatty Acid Oxidation AMPK->FAO enhances PPARa->FAO enhances

Caption: this compound enhances fatty acid oxidation by upregulating adiponectin signaling.

In obese-diabetic mice, this compound treatment upregulates the messenger RNA expression of adiponectin receptors (AdipoR1 and AdipoR2) in the liver and skeletal muscle. This leads to the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα), key regulators of fatty acid oxidation.

Conclusion

This compound is a multifaceted flavonoid glycoside with a well-defined chemical structure and stereochemistry. Its diverse biological activities, stemming from its ability to modulate critical cellular signaling pathways, position it as a promising candidate for further investigation in the development of novel therapeutic agents for a range of diseases, including inflammatory disorders, neurodegenerative conditions, and metabolic syndrome. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing natural product.

References

The Biosynthesis of Tiliroside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliroside, a glycosidic flavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties.[1] This technical guide provides an in-depth overview of the biosynthesis pathway of this compound in plants, offering valuable insights for researchers in natural product chemistry, plant biology, and drug development. This compound is chemically known as kaempferol-3-O-β-D-(6''-O-p-coumaroyl)-glucopyranoside.[2]

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway. It can be broadly divided into three key stages:

  • Synthesis of the Aglycone (Kaempferol): This stage involves the production of the flavonoid backbone, kaempferol, from the amino acid phenylalanine.

  • Glucosylation of Kaempferol: A glucose molecule is attached to the kaempferol backbone to form astragalin (kaempferol-3-O-glucoside).

  • Acylation of Astragalin: A p-coumaroyl group is transferred to the glucose moiety of astragalin to yield the final product, this compound.

The overall pathway is depicted in the following diagram:

Tiliroside_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Astragalin Astragalin (Kaempferol-3-O-glucoside) Kaempferol->Astragalin UFGT UDP_Glucose UDP-Glucose UDP_Glucose->Astragalin UFGT This compound This compound Astragalin->this compound ACT p_Coumaroyl_CoA2 p-Coumaroyl-CoA p_Coumaroyl_CoA2->this compound ACT

Figure 1: The biosynthetic pathway of this compound. PAL: Phenylalanine ammonia-lyase; C4H: Cinnamate 4-hydroxylase; 4CL: 4-coumarate-CoA ligase; CHS: Chalcone synthase; CHI: Chalcone isomerase; F3H: Flavanone 3-hydroxylase; FLS: Flavonol synthase; UFGT: UDP-glucose:flavonoid 3-O-glucosyltransferase; ACT: Acyl-CoA:flavonoid acyltransferase.

Enzymes of the this compound Biosynthesis Pathway

The synthesis of this compound is catalyzed by a series of enzymes, each playing a crucial role in the transformation of precursors into the final product.

Enzymes of Kaempferol Biosynthesis

The initial steps leading to the formation of the kaempferol aglycone are part of the general flavonoid biosynthesis pathway.[3]

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to form cinnamic acid, the first committed step in the phenylpropanoid pathway.[3]

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[3]

  • 4-coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to naringenin.

  • Flavanone 3-hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin to produce dihydrokaempferol.

  • Flavonol synthase (FLS): Another 2-oxoglutarate-dependent dioxygenase that introduces a double bond into the C-ring of dihydrokaempferol to form the flavonol, kaempferol.

Glucosylation and Acylation Enzymes

The final two steps are specific to the formation of this compound from kaempferol.

  • UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT): This enzyme transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of kaempferol, forming astragalin.

  • Acyl-CoA:flavonoid acyltransferase (ACT): This enzyme catalyzes the final step, the transfer of a p-coumaroyl group from p-coumaroyl-CoA to the 6''-hydroxyl group of the glucose moiety of astragalin. A hydroxycinnamoyl transferase (HCT) from tea plants (Camellia sinensis), designated as CsHCT, has been shown to catalyze the formation of kaempferol-3-O-(6″-p-coumaroyl)-glucoside.

Quantitative Data on this compound Biosynthesis

Quantitative data on enzyme kinetics and product accumulation are crucial for understanding and manipulating the this compound biosynthesis pathway.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for some of the key enzymes in the this compound pathway. Data for the specific acyltransferase is still limited.

EnzymeSubstrate(s)Km (µM)kcat (s⁻¹)Plant SourceReference
VvGT1 (UFGT) Kaempferol420.08Vitis vinifera
UDP-Glucose680Vitis vinifera
This compound Content in Various Plant Species

The concentration of this compound varies significantly among different plant species and even different parts of the same plant. This information is valuable for selecting source materials for extraction and for understanding the natural diversity of this compound.

Plant SpeciesPlant PartThis compound Content (mg/g dry weight)Reference
Althaea rosea var. nigraFlowers126.5
Rosa rugosaPseudofruits9.9
Tilia cordataInflorescences0.0492
Tilia platyphyllosInflorescences0.0558
Tilia americanaLeaves- (Present)
Potentilla chinensisAerial parts- (Present)
Sphaeralcea angustifoliaAerial parts- (Present)

Experimental Protocols

Detailed experimental protocols are essential for studying the enzymes of the this compound biosynthesis pathway.

Protocol 1: Assay for UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) Activity

This protocol is adapted from methods used for characterizing similar flavonoid glucosyltransferases.

1. Enzyme Preparation:

  • Homogenize plant tissue in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol and 10 mM 2-mercaptoethanol).

  • Centrifuge the homogenate to remove cell debris.

  • The crude extract can be used directly or the enzyme can be further purified using techniques like ammonium sulfate precipitation and chromatography (e.g., affinity, ion exchange, and size exclusion chromatography).

2. Assay Mixture:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1-5 µg of purified enzyme or 20-50 µg of crude protein extract

    • 100 µM Kaempferol (dissolved in a small amount of DMSO or methanol)

    • 250 µM UDP-glucose

  • The total reaction volume is typically 5-50 µL.

3. Incubation:

  • Incubate the reaction mixture at 30°C for 10-30 minutes.

4. Reaction Termination and Analysis:

  • Stop the reaction by adding an equal volume of methanol or by using a specific stop reagent depending on the detection method.

  • The formation of astragalin (kaempferol-3-O-glucoside) can be analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector. Alternatively, a bioluminescent UDP detection assay (e.g., UDP-Glo™) can be used to measure the release of UDP.

Protocol 2: General Assay for Acyl-CoA:flavonoid Acyltransferase (ACT) Activity

This is a general protocol that can be adapted for the specific acyltransferase involved in this compound synthesis.

1. Enzyme Preparation:

  • Follow a similar procedure as described for UFGT purification.

2. Assay Mixture:

  • Prepare a reaction mixture containing:

    • Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

    • Enzyme preparation

    • Astragalin (kaempferol-3-O-glucoside) as the acyl acceptor

    • p-Coumaroyl-CoA as the acyl donor

3. Incubation:

  • Incubate the mixture at a suitable temperature (e.g., 30°C) for a specific time.

4. Reaction Termination and Analysis:

  • Terminate the reaction by adding acid (e.g., HCl) or an organic solvent.

  • Analyze the formation of this compound by HPLC, similar to the UFGT assay.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels to control the flux of metabolites through the pathway in response to developmental cues and environmental stimuli.

Transcriptional Regulation

The expression of genes encoding the enzymes of the flavonoid pathway is a primary point of regulation. Several families of transcription factors are involved:

  • R2R3-MYB Transcription Factors: These are key regulators of the phenylpropanoid and flavonoid pathways. Specific MYB proteins can act as activators or repressors of the structural genes (e.g., CHS, CHI, F3H, FLS). For instance, in Arabidopsis thaliana, AtMYB11, AtMYB12, and AtMYB111 are known to activate the expression of genes leading to flavonol synthesis.

  • basic Helix-Loop-Helix (bHLH) Transcription Factors: These often form complexes with MYB proteins to regulate target gene expression.

  • WD40-repeat Proteins: These proteins can act as scaffolds, bringing together MYB and bHLH transcription factors to form a regulatory complex.

The interplay of these transcription factors allows for fine-tuned control over the production of specific flavonoids in different tissues and at different developmental stages.

Regulation_Pathway Environmental_Stimuli Environmental Stimuli (e.g., UV light, pathogens) Hormones Plant Hormones (e.g., Jasmonic Acid, Salicylic Acid) Environmental_Stimuli->Hormones MYB MYB TFs Environmental_Stimuli->MYB bHLH bHLH TFs Environmental_Stimuli->bHLH Hormones->MYB Hormones->bHLH Regulatory_Complex Regulatory Complex MYB->Regulatory_Complex bHLH->Regulatory_Complex WD40 WD40 Proteins WD40->Regulatory_Complex Flavonoid_Genes Flavonoid Biosynthesis Genes (CHS, CHI, F3H, FLS, etc.) Regulatory_Complex->Flavonoid_Genes Activation/Repression Tiliroside_Pathway_Genes This compound-specific Genes (UFGT, ACT) Regulatory_Complex->Tiliroside_Pathway_Genes Activation/Repression Flavonoid_Genes->Tiliroside_Pathway_Genes Tiliroside_Accumulation This compound Accumulation Tiliroside_Pathway_Genes->Tiliroside_Accumulation

Figure 2: A simplified diagram of the transcriptional regulation of this compound biosynthesis.

Hormonal Regulation

Plant hormones play a significant role in modulating the flavonoid biosynthesis pathway and, consequently, the accumulation of this compound.

  • Jasmonic Acid (JA): Jasmonates are signaling molecules involved in plant defense and development. Exogenous application of jasmonic acid has been shown to induce the expression of genes in the flavonoid pathway and lead to the accumulation of various secondary metabolites.

  • Salicylic Acid (SA): Salicylic acid is another key hormone in plant defense signaling. It has been shown to induce flavonoid accumulation in several plant species, suggesting a potential role in regulating this compound biosynthesis.

Experimental Workflow for Investigating this compound Biosynthesis

A typical workflow for studying the this compound biosynthesis pathway is outlined below.

Experimental_Workflow Plant_Material Plant Material Selection (this compound-producing species) Extraction Extraction of this compound and Putative Intermediates Plant_Material->Extraction Gene_Identification Candidate Gene Identification (Transcriptome Analysis) Plant_Material->Gene_Identification Identification Identification and Quantification (HPLC, LC-MS, NMR) Extraction->Identification Gene_Cloning Gene Cloning and Heterologous Expression Gene_Identification->Gene_Cloning Regulatory_Studies Regulatory Studies (Promoter analysis, TF identification) Gene_Identification->Regulatory_Studies Enzyme_Purification Enzyme Purification Gene_Cloning->Enzyme_Purification Enzyme_Assay Enzyme Activity Assays and Kinetic Analysis Enzyme_Purification->Enzyme_Assay Metabolic_Engineering Metabolic Engineering (Enhanced Production) Enzyme_Assay->Metabolic_Engineering Regulatory_Studies->Metabolic_Engineering

Figure 3: A logical workflow for investigating the this compound biosynthesis pathway.

Conclusion

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, from the initial precursors to the final acylated flavonoid. Understanding the enzymes, their kinetics, and the regulatory networks that control this pathway is essential for harnessing its potential. The information presented here serves as a valuable resource for researchers aiming to elucidate the intricate details of this compound biosynthesis, as well as for those interested in the metabolic engineering of plants or microorganisms for the enhanced production of this promising bioactive compound. Further research is needed to fully characterize the specific enzymes involved in the final steps of the pathway and to unravel the precise regulatory mechanisms that govern this compound accumulation in different plant species.

References

Physical and chemical properties of Tiliroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiliroside, a glycosidic flavonoid found in numerous plant species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its biosynthesis and chemical synthesis, and detailed experimental protocols for its extraction, isolation, and analysis. Furthermore, this guide elucidates the molecular mechanisms underlying its potent anti-inflammatory, antioxidant, and anti-diabetic properties through detailed descriptions and diagrams of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Physical and Chemical Properties

This compound is a kaempferol-3-O-β-D-(6''-E-p-coumaroyl)-glucopyranoside. Its chemical structure consists of a flavonoid aglycone (kaempferol) linked to a glucose molecule, which is further esterified with a p-coumaric acid moiety.[1] This acylation is crucial for many of its biological activities.

Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReferences
IUPAC Name [(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate[2]
Synonyms Tribuloside, Trans-Tiliroside[2]
CAS Number 20316-62-5[2]
Molecular Formula C₃₀H₂₆O₁₃[2]
Molecular Weight 594.52 g/mol
Appearance Yellow amorphous powder
Melting Point 257-260 °C
Solubility Soluble in DMSO and DMF. Limited solubility in water.
UV λmax 268, 317 nm (in Methanol)
Storage Store at -20°C in a dry, dark place.
Spectral Data
  • ¹H-NMR (400 MHz, CDCl₃): The ¹H-NMR spectrum of this compound displays characteristic signals for the kaempferol, glucose, and p-coumaroyl moieties. Key signals include those for the aromatic protons of the flavonoid A and B rings, the anomeric proton of the glucose unit, and the vinyl protons of the p-coumaroyl group.

  • ¹³C-NMR: The ¹³C-NMR spectrum shows resonances corresponding to the 30 carbon atoms of the this compound molecule. The signals for the carbonyl carbons of the flavonoid and the ester group, as well as the aromatic and glycosidic carbons, are key identifiers.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry typically shows the [M-H]⁻ ion in negative mode.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the γ-pyrone ring, aromatic (C=C) bonds, and an ester (C=O) linkage.

Biosynthesis and Chemical Synthesis

Biosynthesis

The biosynthesis of this compound in plants is a multi-step process involving three main stages:

  • Aglycone Formation: The kaempferol backbone is synthesized via the phenylpropanoid and flavonoid biosynthesis pathways, starting from phenylalanine.

  • Glycosylation: The kaempferol molecule is glycosylated at the C-3 hydroxyl group with a glucose molecule, typically from UDP-glucose, to form astragalin (kaempferol-3-O-glucoside).

  • Acylation: The final step involves the acylation of the 6''-hydroxyl group of the glucose moiety with p-coumaroyl-CoA.

This compound Biosynthesis Phenylalanine Phenylalanine Shikimate_Pathway Shikimate Pathway Phenylalanine->Shikimate_Pathway p_Coumaroyl_CoA p-Coumaroyl-CoA Shikimate_Pathway->p_Coumaroyl_CoA Chalcone_Synthase Chalcone Synthase (CHS) p_Coumaroyl_CoA->Chalcone_Synthase Acyltransferase Acyltransferase p_Coumaroyl_CoA->Acyltransferase Kaempferol Kaempferol Chalcone_Synthase->Kaempferol Glucosyltransferase Glucosyltransferase Kaempferol->Glucosyltransferase UDP_Glucose UDP-Glucose UDP_Glucose->Glucosyltransferase Astragalin Astragalin (Kaempferol-3-O-glucoside) Glucosyltransferase->Astragalin Astragalin->Acyltransferase This compound This compound Acyltransferase->this compound

Biosynthesis of this compound.
Chemical Synthesis

The chemical synthesis of this compound can be achieved through a multi-step process. A common strategy involves the protection of the hydroxyl groups of kaempferol and glucose, followed by glycosidic bond formation and subsequent acylation. The synthesis of trans-tiliroside derivatives has been reported, providing a framework for the synthesis of the parent compound.

Experimental Protocols

Extraction and Isolation

This compound can be extracted from various plant materials, such as the flowers of Tilia species or the fruits of Rosa species.

3.1.1. Maceration with Stirring

  • Air-dry and powder the plant material.

  • Macerate the powdered material with 80% methanol at room temperature with continuous stirring for 24 hours.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • The crude extract can be further purified using column chromatography on silica gel or Sephadex LH-20.

3.1.2. Ultrasound-Assisted Extraction (UAE)

  • Mix the powdered plant material with a suitable solvent (e.g., 70% ethanol).

  • Place the mixture in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes) at a controlled temperature.

  • Filter the extract and evaporate the solvent. This method often provides higher extraction yields in a shorter time compared to maceration.

3.1.3. Accelerated Solvent Extraction (ASE)

  • Pack the powdered plant material into an extraction cell.

  • Perform the extraction using an ASE system with a solvent such as 70% ethanol with 1% acetic acid at an elevated temperature and pressure.

  • This technique is highly efficient and requires significantly less solvent and time.

High-Performance Liquid Chromatography (HPLC) Analysis

Quantitative analysis of this compound is typically performed using reverse-phase HPLC with UV detection.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid or acetic acid, to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and increase over time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310 nm.

  • Quantification: Based on a calibration curve constructed using a certified this compound standard.

HPLC_Workflow Sample_Prep Sample Preparation (Extraction & Filtration) HPLC_System HPLC System Sample_Prep->HPLC_System C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector (310 nm) C18_Column->UV_Detector Data_Analysis Data Analysis (Quantification) UV_Detector->Data_Analysis

Workflow for HPLC Analysis of this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of beneficial biological activities, primarily attributed to its anti-inflammatory, antioxidant, and anti-diabetic effects.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), specifically JNK and p38, in lipopolysaccharide (LPS)-stimulated macrophages. This leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Additionally, this compound can suppress the nuclear factor-kappa B (NF-κB) pathway by inhibiting the degradation of IκBα. More recent studies have also implicated its role in attenuating NLRP3 inflammasome activation.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, p38) TLR4->MAPK NLRP3 NLRP3 Inflammasome TLR4->NLRP3 This compound This compound This compound->MAPK NF_kB NF-κB This compound->NF_kB This compound->NLRP3 MAPK->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS, COX-2) NF_kB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation NLRP3->Inflammation

Anti-inflammatory Signaling Pathway of this compound.
Antioxidant Activity

The antioxidant properties of this compound are mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This compound promotes the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Antioxidant_Pathway cluster_0 Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Antioxidant Signaling Pathway of this compound.
Anti-diabetic Activity

This compound has demonstrated significant anti-diabetic potential through multiple mechanisms. It can inhibit the activity of α-amylase, an enzyme responsible for the breakdown of complex carbohydrates, thereby reducing postprandial hyperglycemia. Furthermore, it has been shown to inhibit glucose uptake in the intestine by targeting both the sodium-dependent glucose transporter 1 (SGLT1) and the glucose transporter 2 (GLUT2). In peripheral tissues, this compound can enhance insulin sensitivity and glucose uptake by activating the adiponectin signaling pathway, which involves the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).

Anti_Diabetic_Pathway This compound This compound alpha_Amylase α-Amylase This compound->alpha_Amylase SGLT1_GLUT2 SGLT1/GLUT2 This compound->SGLT1_GLUT2 Adiponectin_Signaling Adiponectin Signaling This compound->Adiponectin_Signaling Carbohydrate_Digestion Carbohydrate Digestion alpha_Amylase->Carbohydrate_Digestion Reduced_Blood_Glucose Reduced Blood Glucose Carbohydrate_Digestion->Reduced_Blood_Glucose Glucose_Absorption Intestinal Glucose Absorption SGLT1_GLUT2->Glucose_Absorption Glucose_Absorption->Reduced_Blood_Glucose AMPK AMPK Adiponectin_Signaling->AMPK PPARa PPARα Adiponectin_Signaling->PPARa Glucose_Uptake Peripheral Glucose Uptake AMPK->Glucose_Uptake PPARa->Glucose_Uptake Glucose_Uptake->Reduced_Blood_Glucose

Anti-diabetic Signaling Pathways of this compound.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its multifaceted mechanism of action, targeting key pathways in inflammation, oxidative stress, and metabolic regulation, makes it an attractive candidate for further research and development. This guide provides a solid foundation of its chemical, physical, and biological properties, along with practical experimental methodologies, to aid scientists and researchers in their exploration of this versatile flavonoid. Further studies are warranted to fully elucidate its clinical efficacy and safety profile for potential applications in human health.

References

Tiliroside and Its Derivatives: A Comprehensive Technical Guide on Natural Occurrence, Bioactivity, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliroside, a prominent glycosidic flavonoid, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Chemically known as kaempferol-3-O-β-D-(6''-O-p-coumaroyl)-glucopyranoside, this compound is found in a variety of medicinal and dietary plants. Its unique structure, featuring a kaempferol aglycone linked to a glucose molecule acylated with p-coumaric acid, is believed to be a key contributor to its biological effects. This technical guide provides an in-depth overview of this compound and its derivatives, focusing on their natural sources, multifaceted bioactivities, and the experimental methodologies employed in their study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Natural Occurrence of this compound

This compound is widely distributed in the plant kingdom, with notable concentrations found in the Rosaceae, Tiliaceae, and Malvaceae families.[1][2][3] The quantity of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction method employed.[3]

Plant FamilySpeciesPlant PartThis compound Content (mg/g of dry weight unless otherwise specified)
Rosaceae Agrimonia pilosa-Major component of ethanol extract
Rosa rugosaFlowersNot specified
Rubus idaeus (Raspberry)Fruits, LeavesPresent
Fragaria ananassa (Strawberry)Seeds (defatted)High concentration, 243.2 mg isolated from 100g of plant material
Tiliaceae Tilia species (Linden)Flowers/InflorescencesCan be a rich source, with yields up to 7.400 ± 0.019 mg/g of dry extract using optimized extraction.[3]
Malvaceae Alcea biennis-Ethyl acetate subextract contained 75.4263 mg/g
Althaea roseaFlowersPresent
Elaeocarpaceae Heliocarpus terebinthinaceusSeedsPresent
Thymelaeaceae Daphne genkwa-Present
Amaranthaceae Pfaffia townsendii-Major isolated glycoside flavonoid
Ulmaceae Guazuma ulmifoliaLeavesPresent
Elaeagnaceae Hippophae salicifoliaLeavesA major flavonoid glycoside
Lamiaceae Lamium album-Present
Lamium purpureum-Present
Acanthaceae Odontonema strictum-Present
Euphorbiaceae Eremocarpus setigerusSeedsPresent

Biological Activities and Quantitative Data

This compound and its derivatives exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anti-diabetic, neuroprotective, and hepatoprotective activities. A selection of these activities with available quantitative data is presented below.

Biological ActivityCompoundAssay/ModelIC50/EC50/ED50
Anti-inflammatory This compoundInhibition of enzymatic lipid peroxidation12.6 µM
This compoundInhibition of non-enzymatic lipid peroxidation28 µM
This compoundTPA-induced mouse ear inflammation357 µ g/ear
This compoundPhospholipase A2-induced mouse paw edema35.6 mg/kg
Antioxidant This compoundDPPH radical scavenging6 µM
This compoundSuperoxide radical scavenging21.3 µM
Anti-diabetic This compoundPancreatic α-amylase inhibition0.28 mM
Synthetic this compound Derivative (7a)Glucose consumption in IR-HepG2 cells18.26 ± 2.01 µM
Synthetic this compound Derivative (7c)Glucose consumption in IR-HepG2 cells10.25 ± 1.25 µM
Synthetic this compound Derivative (7h)Glucose consumption in IR-HepG2 cells12.31 ± 1.13 µM
Metformin (Positive Control)Glucose consumption in IR-HepG2 cells21.32 ± 2.35 µM
Anticancer This compoundT47D breast cancer cell line67.79 µg/ml
This compoundMCF7 breast cancer cell line112.77 µg/ml
Neuroprotective This compoundAntidepressant-like effect (Forced Swim Test)0.04 mg/kg
This compoundAntidepressant-like effect (Tail Suspension Test)0.014 mg/kg

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are underpinned by its interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.

Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

  • MAPK Pathway: this compound has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK in lipopolysaccharide (LPS)-activated macrophages. This inhibition leads to the downregulation of pro-inflammatory mediators.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 MKK4_7 MKK4/7 TLR4->MKK4_7 This compound This compound p38 p38 This compound->p38 JNK JNK This compound->JNK MKK3_6->p38 Inflammation Inflammatory Response p38->Inflammation MKK4_7->JNK JNK->Inflammation

This compound's inhibition of the p38 and JNK MAPK pathways.
  • NF-κB Pathway: this compound can also modulate the NF-κB pathway, a central regulator of inflammation. It has been observed to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK This compound This compound This compound->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto Binds & Promotes Degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binds Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression Isolation_Workflow Plant_Material Dried & Powdered Plant Material Extraction Methanol Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation Filtration->Evaporation SPE Solid-Phase Extraction (SPE) Evaporation->SPE HPLC Preparative HPLC SPE->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Synthesis_Workflow Kaempferol Kaempferol-3-O-glucoside Protection Protection of Hydroxyl Groups Kaempferol->Protection Esterification Esterification with Substituted Cinnamic Acid Protection->Esterification Deprotection Deprotection Esterification->Deprotection Derivative This compound Derivative Deprotection->Derivative

References

Tiliroside: A Glycosidic Flavonoid of Pharmacological Interest

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Tiliroside Content in Botanical Sources

This compound, chemically known as Kaempferol-3-O-β-D-(6″-E-p-coumaroyl)-glucopyranoside, is a prominent glycosidic flavonoid found across various plant species.[1] This compound is the subject of extensive research due to its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, hepatoprotective, and anti-cancer properties.[2][3][4] this compound is biosynthesized in plants through a multi-step process that begins with the shikimate pathway to produce the flavonoid aglycone (kaempferol), followed by glucosylation and the addition of a coumaroyl group.[2] Its molecular structure, particularly the presence of the p-coumaric acid moiety, is crucial for its bioactivity. This guide provides a comprehensive overview of this compound content in different plant parts, details the experimental protocols for its quantification, and illustrates its key signaling pathways.

Quantitative Analysis of this compound in Various Plant Parts

The concentration of this compound varies significantly among different plant species and between the various parts of a single plant. Flowers and leaves are often identified as the richest sources. The following table summarizes quantitative data from several studies, highlighting the diverse botanical origins and corresponding this compound yields.

Plant SpeciesPlant PartThis compound ContentAnalytical MethodReference(s)
Alcea biennis WinterlAerial Parts (Ethyl Acetate Subextract)75.426 mg/gHPLC
Tilia platyphyllos Scop.Inflorescences5.58 mg/gSPE/RP-HPLC
Tilia L.Flowers7.400 ± 0.019 mg/g (dry extract)Accelerated Solvent Extraction (ASE) / LC-ESI-MS/MS
Tilia americanaLeaves (Fraction FAC1-2)24.7 mg/gHPLC
Tilia platyphyllos Scop.Leaves4.92 mg/gSPE/RP-HPLC
Althaea rosea Cav. var. nigraFlowers4.75 mg/gSPE/RP-HPLC
Rosa rugosa Thunb.Flowers3.98 mg/gSPE/RP-HPLC
Pfaffia townsendiiAerial Parts (Ethanol Extract)4.74 µg/mg (of extract)HPLC-MS
Potentilla chinensisWhole Plant (Ethanol Extract)Isolated and identified as a major active componentHPLC
Rubus chingiiLeavesIsolated and identified as an active anticoagulant componentChromatography

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is critical for research and drug development. Methodologies often involve a multi-step process from sample preparation to final analysis. Accelerated Solvent Extraction (ASE) and Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC) are commonly employed techniques.

Sample Preparation and Extraction
  • Drying and Pulverization : Dried and powdered plant material is the standard starting point. For example, 5g of the material is used for extraction.

  • Solvent Extraction :

    • Hot Methanol Extraction : The plant material is extracted with 80% hot methanol for 2 hours on a water bath. The process is repeated, and the combined extracts are filtered and evaporated to dryness.

    • Accelerated Solvent Extraction (ASE) : This technique has been shown to be highly efficient. Optimal conditions for Tilia L. flowers were found to be 70% ethanol with 1% acetic acid as the solvent, yielding up to 7.400 mg of this compound per gram of dry extract.

  • Initial Purification : The dried extract is dissolved in hot water, vortex-mixed, and centrifuged to remove insoluble components.

Solid-Phase Extraction (SPE) for Purification

SPE is a sample preparation technique used to purify the crude extract and isolate this compound for subsequent analysis.

  • Column Conditioning : A C18 SPE cartridge is conditioned sequentially with 10 mL of 100% methanol and 10 mL of water.

  • Sample Loading : The aqueous sample from the previous step is applied to the conditioned cartridge.

  • Washing : The column is washed with 5 mL of water to remove polar impurities.

  • Elution : this compound is eluted from the cartridge using 5 mL of 100% methanol. This eluate is collected for HPLC analysis.

Chromatographic Analysis (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is used for the final separation and quantification.

  • Instrumentation : A standard HPLC system equipped with a UV detector and a stainless-steel ODS Hypersil column is used.

  • Mobile Phase : An isocratic mobile phase, such as methanol-10% acetic acid (50:50, v/v), is commonly used at a flow rate of 1.0 mL/min.

  • Detection : Chromatograms are monitored at a wavelength of 313 nm.

  • Quantification : The amount of this compound in the sample is determined by the external standard method, comparing the peak height or area of the sample to that of a known standard.

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis plant Dried Plant Material powder Pulverization plant->powder extract Solvent Extraction (e.g., 80% Methanol or ASE) powder->extract filter Filtration & Evaporation extract->filter spe_load Load Aqueous Extract onto C18 Cartridge filter->spe_load spe_wash Wash with Water spe_load->spe_wash spe_elute Elute this compound with Methanol spe_wash->spe_elute hplc RP-HPLC Analysis (UV Detection at 313 nm) spe_elute->hplc quant Quantification (External Standard) hplc->quant

Workflow for this compound extraction and analysis.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key cellular signaling pathways, primarily related to inflammation, oxidative stress, and metabolism.

Inhibition of MAPK Inflammatory Pathway

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound demonstrates potent anti-inflammatory activity. It significantly inhibits the phosphorylation of c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (MAPK). This inactivation of the MAPK/JNK and MAPK/p38 pathways prevents the downstream expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Notably, this compound does not appear to significantly affect the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates MAPK_Pathway MAPK Cascade TLR4->MAPK_Pathway JNK p-JNK MAPK_Pathway->JNK p38 p-p38 MAPK_Pathway->p38 Inflammation Inflammation (iNOS, COX-2) JNK->Inflammation p38->Inflammation This compound This compound This compound->JNK inhibits This compound->p38 inhibits

This compound's inhibition of the MAPK signaling pathway.
Activation of the Keap1-Nrf2 Antioxidant Pathway

This compound provides neuroprotection and hepatoprotection by combating oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Kelch-like ECH-associated protein 1 (Keap1) binds to Nrf2, leading to its degradation. This compound acts as a Keap1 inhibitor, disrupting the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and promotes the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds Degradation Ubiquitination & Degradation Nrf2->Degradation targeted for Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates This compound This compound This compound->Keap1 inhibits ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Protective Genes (HO-1, NQO1) ARE->Genes activates transcription G This compound This compound AdipoR Adiponectin Receptors (AdipoR1, AdipoR2) This compound->AdipoR upregulates Adiponectin Adiponectin Signaling AdipoR->Adiponectin enhances AMPK AMPK Adiponectin->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK activates PPARa PPARα Pathway pAMPK->PPARa activates FAO Fatty Acid Oxidation pAMPK->FAO promotes TG Triglyceride Accumulation pAMPK->TG inhibits PPARa->FAO promotes

References

A Comprehensive Technical Review of the Biological Activities of Tiliroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliroside, a glycosidic flavonoid predominantly found in various medicinal and dietary plants such as Tilia species, rose hips, and strawberries, has garnered significant scientific interest for its diverse pharmacological properties.[1] This review provides an in-depth technical guide to the core biological activities of this compound, focusing on its anti-inflammatory, antioxidant, anti-diabetic, hepatoprotective, and anti-cancer effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a summary of quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways modulated by this promising natural compound.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models.[2] Its mechanisms of action primarily involve the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory mediator production.

Signaling Pathways

This compound's anti-inflammatory activity is significantly attributed to its ability to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 pathways.[3] In lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, this compound has been shown to significantly inhibit the phosphorylation of JNK and p38 proteins.[4] This inhibition leads to the downregulation of downstream inflammatory responses. Notably, this compound does not exhibit a significant inhibitory effect on the phosphorylation of Extracellular signal-Regulated Kinase (ERK) 1/2 or the degradation of IκB-α, suggesting that its anti-inflammatory mechanism is largely independent of the canonical NF-κB signaling pathway.[4]

Tiliroside_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR4 TLR4 JNK_p38 JNK/p38 MAPK TLR4->JNK_p38 LPS LPS LPS->TLR4 This compound This compound p_JNK_p_p38 p-JNK/p-p38 This compound->p_JNK_p_p38 Inhibition JNK_p38->p_JNK_p_p38 Phosphorylation iNOS_COX2 iNOS/COX-2 p_JNK_p_p38->iNOS_COX2 Activation NO NO iNOS_COX2->NO Inflammation Inflammation NO->Inflammation

This compound's inhibition of the JNK/p38 MAPK pathway.
Quantitative Data

Assay Model Parameter Value Reference
Mouse Paw EdemaPhospholipase A₂-inducedED₅₀35.6 mg/kg
Mouse Ear InflammationTPA-inducedED₅₀357 µ g/ear
Nitric Oxide ProductionLPS-activated RAW 264.7 cellsIC₅₀Not explicitly stated, but significant at P<0.01
iNOS Protein ExpressionLPS-activated RAW 264.7 cells-Dose-dependent downregulation (P<0.01)
COX-2 Protein ExpressionLPS-activated RAW 264.7 cells-Dose-dependent downregulation (P<0.01)
Experimental Protocols
  • Animal Model: Male Swiss mice (25-35 g) are used.

  • Treatment: Animals are orally administered with this compound (e.g., 1 mg/kg), vehicle (control), or a reference anti-inflammatory drug.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve. The inhibitory effect of this compound on NO production is calculated.

Antioxidant Activity

This compound exhibits significant antioxidant properties, contributing to its protective effects against oxidative stress-related cellular damage.

Signaling Pathways

This compound's antioxidant effects are mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This compound has been identified as a novel inhibitor of Kelch-like ECH-associated protein 1 (KEAP1). By disrupting the interaction between KEAP1 and Nrf2, this compound prevents the ubiquitination and subsequent degradation of Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Tiliroside_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound KEAP1_Nrf2 KEAP1-Nrf2 Complex This compound->KEAP1_Nrf2 Inhibition Nrf2_free Nrf2 KEAP1_Nrf2->Nrf2_free Dissociation Ubiquitination Ubiquitination & Degradation KEAP1_Nrf2->Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

This compound activates the Nrf2 antioxidant pathway.
Quantitative Data

Assay Parameter Value Reference
DPPH Radical ScavengingIC₅₀6 µM
Superoxide Radical ScavengingIC₅₀21.3 µM
Enzymatic Lipid PeroxidationIC₅₀12.6 µM
Non-enzymatic Lipid PeroxidationIC₅₀28 µM
Experimental Protocols
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction: Mix 1 mL of the DPPH solution with 1 mL of the this compound solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Anti-diabetic Activity

This compound has shown promising anti-diabetic effects, primarily by inhibiting carbohydrate digestion and glucose absorption, and by improving insulin sensitivity.

Signaling Pathways

This compound and its derivatives stimulate glucose transporter 4 (GLUT4) translocation to the cell surface in skeletal muscle cells through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. This activation of AMPK leads to the phosphorylation of its downstream substrate, AS160 (Akt substrate of 160 kDa), which in turn promotes the translocation of GLUT4-containing vesicles to the plasma membrane, thereby enhancing glucose uptake into the cells. This mechanism is distinct from the insulin-stimulated pathway.

Tiliroside_Anti_Diabetic_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane This compound This compound AMPK AMPK This compound->AMPK p_AMPK p-AMPK AMPK->p_AMPK Phosphorylation AS160 AS160 p_AMPK->AS160 p_AS160 p-AS160 AS160->p_AS160 Phosphorylation GLUT4_vesicles GLUT4 Vesicles p_AS160->GLUT4_vesicles Promotes GLUT4 GLUT4 GLUT4_vesicles->GLUT4 Translocation Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake

This compound promotes GLUT4 translocation via the AMPK pathway.
Quantitative Data

Assay Model Parameter Value Reference
Pancreatic α-amylase inhibitionIn vitroIC₅₀0.28 mM
Experimental Protocols
  • Animal Model: Male ICR mice are fasted overnight.

  • Treatment: this compound (e.g., 100 mg/kg) or vehicle is administered orally.

  • Glucose Challenge: After 30 minutes, a glucose solution (2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at 0, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.

Hepatoprotective Activity

This compound has been shown to protect the liver from various toxins, an effect attributed to its antioxidant and anti-inflammatory properties.

Mechanisms of Action

This compound exerts its hepatoprotective effects against D-galactosamine (D-GalN)/LPS-induced liver injury by inhibiting the production of tumor necrosis factor-alpha (TNF-α), reducing the sensitivity of hepatocytes to TNF-α, and directly protecting hepatocytes against D-GalN-induced damage. More recent studies have highlighted the role of the Nrf2 pathway in this compound's hepatoprotection against acetaminophen-induced liver injury, where it mitigates oxidative stress.

Experimental Protocols
  • Animal Model: Male mice are used.

  • Treatment: this compound is administered orally at various doses (e.g., 25-100 mg/kg) for a specified period.

  • Induction of Injury: One hour after the final dose of this compound, D-galactosamine (e.g., 700 mg/kg) and LPS (e.g., 10 µg/kg) are intraperitoneally injected.

  • Sample Collection: After a set time (e.g., 8 hours), blood and liver tissues are collected.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.

  • Histopathological Analysis: Liver tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess liver damage.

Anti-cancer Activity

This compound has demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.

Mechanisms of Action

In human breast cancer cell lines T47D and MCF-7, this compound induces apoptosis. In T47D cells, this is mediated by the activation of caspases 8 and 9 and a decrease in the expression of the anti-apoptotic protein Bcl-2. In MCF-7 cells, apoptosis appears to be induced through an extrinsic pathway involving caspase 8 activation.

Quantitative Data
Cell Line Assay Parameter Value Reference
T47D (human breast cancer)MTTIC₅₀67.79 µg/mL
MCF-7 (human breast cancer)MTTIC₅₀112.77 µg/mL
Experimental Protocols
  • Cell Seeding: Cancer cells (e.g., T47D, MCF-7) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of this compound and incubated for 24, 48, or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.

Extraction and Isolation of this compound

A general procedure for the extraction and isolation of this compound from plant material is outlined below.

Experimental Workflow

Tiliroside_Extraction_Workflow Start Dried Plant Material Grinding Grinding to Powder Start->Grinding Extraction Extraction with 70% Ethanol Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation under Reduced Pressure Filtration->Evaporation Resuspension Resuspension in Water Evaporation->Resuspension Partitioning Partitioning with Hexane, Ethyl Acetate, and n-Butanol Resuspension->Partitioning Ethyl_Acetate_Fraction Ethyl Acetate Fraction Partitioning->Ethyl_Acetate_Fraction Column_Chromatography Silica Gel Column Chromatography Ethyl_Acetate_Fraction->Column_Chromatography Crystallization Crystallization from Methanol Column_Chromatography->Crystallization End Pure this compound Crystallization->End

General workflow for the extraction and isolation of this compound.
Detailed Protocol

  • Plant Material Preparation: The dried plant material is ground into a fine powder.

  • Extraction: The powdered material is extracted with 70% ethanol under reflux for 2 hours. This process is typically repeated twice.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.

  • Solvent Partitioning: The crude extract is resuspended in water and sequentially partitioned with hexane, ethyl acetate, and n-butanol.

  • Fraction Selection: The ethyl acetate fraction, which is typically rich in this compound, is collected.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

  • Isolation and Crystallization: Fractions containing this compound are combined and crystallized from methanol to yield pure this compound. The purity is then confirmed by HPLC.

Conclusion

This compound is a multifaceted natural compound with a broad spectrum of biological activities that hold significant therapeutic potential. Its well-defined mechanisms of action, particularly its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and metabolic regulation, make it a compelling candidate for further investigation in the development of novel drugs and nutraceuticals. This technical guide provides a foundational resource for researchers to design and execute further studies aimed at fully elucidating the pharmacological profile of this compound and translating these findings into clinical applications.

References

The Pharmacological Potential of Tiliroside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the molecular mechanisms and therapeutic promise of a natural flavonoid.

Introduction

Tiliroside, a glycosidic flavonoid found in a variety of plants including rose hips, strawberries, and raspberries, has emerged as a compound of significant interest in pharmacological research.[1] Its diverse biological activities, including anti-inflammatory, antioxidant, anti-diabetic, anti-obesity, hepatoprotective, neuroprotective, and anticancer effects, position it as a promising candidate for the development of novel therapeutics.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological potential of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its investigation.

Pharmacological Activities and Mechanisms of Action

This compound exerts its multifaceted pharmacological effects through the modulation of several key signaling pathways. These intricate molecular interactions are central to its therapeutic potential.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated potent anti-inflammatory properties in both in vitro and in vivo models.[4] Its primary mechanisms involve the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling cascades.

One of the core pathways targeted by this compound is the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. This inhibition leads to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of inflammatory mediators. Interestingly, this compound does not appear to significantly affect the phosphorylation of extracellular signal-regulated kinase (ERK) or the degradation of IκB-α, suggesting a selective mechanism of action within the MAPK and NF-κB signaling networks.

Further studies in BV2 microglia have revealed that this compound can inhibit neuroinflammation by targeting TNF receptor-associated factor 6 (TRAF-6), a key upstream regulator of both the NF-κB and p38 signaling pathways.

cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF-6 TLR4->TRAF6 MKK3_6 MKK3/6 TRAF6->MKK3_6 JNK JNK TRAF6->JNK IKK IKK TRAF6->IKK p38 p38 MAPK MKK3_6->p38 iNOS_COX2 iNOS/COX-2 p38->iNOS_COX2 JNK->iNOS_COX2 NF_kB NF-κB IKK->NF_kB IkB_alpha IκB-α NF_kB->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation This compound This compound This compound->TRAF6 This compound->p38 This compound->JNK

This compound's Anti-inflammatory Signaling Pathway

Antioxidant and Neuroprotective Properties

This compound exhibits significant antioxidant activity, which is closely linked to its neuroprotective effects. A key mechanism underlying these properties is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This compound has been shown to increase the protein levels of Nrf2, as well as its downstream targets heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), in BV2 microglia and HT22 hippocampal neurons. This activation of the Nrf2 antioxidant response element (ARE) pathway helps to protect cells from oxidative stress-induced damage.

The neuroprotective effects of this compound have been demonstrated by its ability to reduce neuroinflammation-induced toxicity, DNA fragmentation, reactive oxygen species (ROS) generation, and calcium accumulation in neuronal cells. Furthermore, this compound has been shown to inhibit the acetylation of NF-κB-p65 through the activation of Sirtuin 1 (SIRT1), further contributing to its anti-neuroinflammatory and neuroprotective activities.

This compound This compound KEAP1 KEAP1 This compound->KEAP1 Nrf2 Nrf2 KEAP1->Nrf2 ARE ARE Nrf2->ARE HO1_NQO1 HO-1, NQO1 ARE->HO1_NQO1 Antioxidant_Response Antioxidant Response HO1_NQO1->Antioxidant_Response Oxidative_Stress Oxidative Stress Antioxidant_Response->Oxidative_Stress

This compound's Nrf2-Mediated Antioxidant Pathway

Anti-diabetic and Anti-obesity Effects

This compound has shown considerable promise in the management of metabolic disorders such as diabetes and obesity. Its anti-diabetic effects are, in part, mediated by the inhibition of carbohydrate digestion and glucose absorption in the gastrointestinal tract. This compound acts as a noncompetitive inhibitor of pancreatic α-amylase and also inhibits glucose uptake in human intestinal Caco-2 cells, likely by affecting both sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2).

In obese-diabetic mouse models, this compound administration has been shown to ameliorate metabolic disorders by enhancing fatty acid oxidation. This is achieved through the activation of adiponectin signaling, which leads to the upregulation of adiponectin receptors (AdipoR1 and AdipoR2) in the liver and skeletal muscle. The subsequent activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor α (PPARα) promotes fatty acid oxidation and reduces triglyceride accumulation.

This compound This compound Adiponectin Adiponectin This compound->Adiponectin AdipoR1_R2 AdipoR1/R2 Adiponectin->AdipoR1_R2 AMPK AMPK AdipoR1_R2->AMPK PPAR_alpha PPARα AdipoR1_R2->PPAR_alpha Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation PPAR_alpha->Fatty_Acid_Oxidation Hyperlipidemia Hyperlipidemia Fatty_Acid_Oxidation->Hyperlipidemia

This compound's Anti-obesity and Anti-diabetic Signaling Pathway

Hepatoprotective Activity

This compound has demonstrated significant hepatoprotective effects against liver injury induced by toxins such as D-galactosamine (D-GalN) and lipopolysaccharide (LPS). Its protective mechanism is multifaceted, involving the inhibition of tumor necrosis factor-alpha (TNF-α) production and a reduction in the sensitivity of hepatocytes to TNF-α-induced damage. Furthermore, this compound has been identified as a novel KEAP1 inhibitor, leading to the activation of the NRF2 pathway, which protects against acetaminophen-induced oxidative stress and acute liver injury.

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. It has been shown to induce apoptosis in T47D and MCF-7 breast cancer cells. The proposed mechanism involves the activation of caspases 8 and 9 and a decrease in the expression of the anti-apoptotic protein Bcl-2. In liver cancer cells, this compound has been reported to act as a carbonic anhydrase XII (CAXII) inhibitor, suppressing cancer development and modulating the E2F/caspase-3 axis.

Skin Health and Tyrosinase Inhibition

This compound has shown potential as a skin-whitening agent due to its ability to inhibit tyrosinase, the key enzyme in melanin synthesis. It acts as a competitive inhibitor for both the monophenolase and diphenolase activities of mushroom tyrosinase. In B16 mouse melanoma cells, this compound has been shown to significantly inhibit intracellular tyrosinase activity and melanin production. Beyond its effects on pigmentation, this compound's antioxidant and anti-inflammatory properties may also protect the skin from UV-induced damage and premature aging.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the pharmacological effects of this compound.

Pharmacological Effect Model System Parameter Value Reference
Anti-inflammatoryLPS-activated RAW 264.7 macrophagesNO Production InhibitionIC50 not specified, significant at 12.5-100 µM
Anti-inflammatoryMouse paw edema (phospholipase A2-induced)Edema InhibitionED50 = 35.6 mg/kg
Anti-inflammatoryMouse ear inflammation (TPA-induced)Inflammation InhibitionED50 = 357 µ g/ear
Anti-diabeticPorcine pancreatic α-amylaseEnzyme InhibitionIC50 = 0.28 mM, Ki = 84.2 µM (noncompetitive)
AnticancerT47D breast cancer cellsCytotoxicityIC50 = 67.79 µg/mL
AnticancerMCF-7 breast cancer cellsCytotoxicityIC50 = 100.00 µg/mL
AnticancerSNU-387 liver cancer cellsCytotoxicityIC50 = 464 µg/mL
AnticancerLMH/2A liver cancer cellsCytotoxicityIC50 = 510 µg/mL
AnticancerMcA-RH7777 liver cancer cellsCytotoxicityIC50 = 422 µg/mL
AnticancerN1-S1 Fudr liver cancer cellsCytotoxicityIC50 = 414 µg/mL
Tyrosinase InhibitionMushroom tyrosinase (monophenolase)Enzyme InhibitionKi = 0.052 mM (competitive)
Tyrosinase InhibitionMushroom tyrosinase (diphenolase)Enzyme InhibitionKi = 0.26 mM (competitive)
Tyrosinase InhibitionB16 melanoma cells (intracellular)Tyrosinase Inhibition34.5% inhibition at 0.168 mM
Melanin InhibitionB16 melanoma cellsMelanin Production Inhibition54.1% inhibition at 0.168 mM

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers investigating the pharmacological properties of this compound.

In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

Objective: To assess the effect of this compound on the production of inflammatory mediators in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • Reagents and antibodies for Western blotting (iNOS, COX-2, p-JNK, p-p38, β-actin)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Viability Assay (MTT): Seed cells in a 96-well plate. After 24 hours, treat with various concentrations of this compound for a specified period. Add MTT solution and incubate. Solubilize the formazan crystals with DMSO and measure absorbance to determine cell viability.

  • Nitric Oxide (NO) Production Assay (Griess Assay): Seed cells in a 96-well plate. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours. Collect the supernatant and mix with Griess reagent. Measure the absorbance at 540 nm to quantify nitrite concentration.

  • Cytokine Measurement (ELISA): Seed cells and treat with this compound and LPS as described above. Collect the supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: Seed cells in a 6-well plate. Treat with this compound and LPS. Lyse the cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, phospho-JNK, phospho-p38, and β-actin, followed by HRP-conjugated secondary antibodies. Visualize bands using an enhanced chemiluminescence system.

In Vivo Anti-obesity and Anti-diabetic Activity in KK-A y Mice

Objective: To evaluate the effect of this compound on metabolic parameters in a genetic model of obesity and type 2 diabetes.

Materials:

  • Male KK-A y mice

  • Standard laboratory chow

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Metabolic cages

  • Blood glucose meter

  • Insulin and triglyceride assay kits

  • Reagents for RNA extraction and qRT-PCR

Procedure:

  • Animal Model: Acclimatize male KK-A y mice for at least one week.

  • Treatment: Divide the mice into a control group and a this compound-treated group. Administer this compound (e.g., 100 mg/kg body weight/day) or vehicle orally for a specified period (e.g., 21 days).

  • Metabolic Monitoring: Monitor body weight and food intake regularly. Place mice in metabolic cages to measure oxygen consumption and respiratory exchange ratio.

  • Blood and Tissue Collection: At the end of the treatment period, collect blood samples for the measurement of plasma glucose, insulin, and triglycerides. Euthanize the mice and collect liver and skeletal muscle tissues.

  • Biochemical Analysis: Measure plasma glucose using a glucose meter. Determine plasma insulin and triglyceride levels using commercially available kits.

  • Gene Expression Analysis (qRT-PCR): Extract total RNA from liver and skeletal muscle tissues. Synthesize cDNA and perform qRT-PCR to analyze the mRNA expression levels of adiponectin receptors (AdipoR1, AdipoR2), AMPK, and PPARα.

Tyrosinase Inhibition and Melanin Content Assay in B16 Melanoma Cells

Objective: To determine the inhibitory effect of this compound on tyrosinase activity and melanin production in vitro.

Materials:

  • B16 mouse melanoma cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • α-Melanocyte-stimulating hormone (α-MSH)

  • L-DOPA

  • NaOH

  • Reagents for cell lysis and protein quantification

Procedure:

  • Cell Culture: Culture B16 melanoma cells in DMEM at 37°C in a 5% CO2 incubator.

  • Melanin Content Assay: Seed cells in a 24-well plate. Treat with various concentrations of this compound in the presence of α-MSH for a specified duration. Wash the cells, lyse them, and dissolve the melanin pellet in NaOH. Measure the absorbance at 405 nm to quantify melanin content.

  • Intracellular Tyrosinase Activity Assay: Seed and treat cells as for the melanin content assay. Lyse the cells and measure the protein concentration. Incubate the cell lysate with L-DOPA and measure the rate of dopachrome formation by monitoring the absorbance at 475 nm.

Conclusion

This compound is a natural flavonoid with a remarkable spectrum of pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, metabolic regulation, and cell proliferation underscores its significant therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the promising properties of this compound for the development of novel treatments for a wide range of diseases. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in humans.

References

Methodological & Application

Application Notes and Protocols for Tiliroside Extraction from Plant Material Using Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliroside, a glycosidic flavonoid, is a natural compound found in various medicinal and dietary plants, including Tilia species (linden), rosehips, and strawberries.[1] It has garnered significant interest within the scientific community due to its wide range of biological activities, including anti-inflammatory, antioxidant, and antidiabetic properties.[2] These therapeutic potentials make this compound a valuable candidate for drug development and nutraceutical applications. This document provides detailed application notes and protocols for the extraction of this compound from plant materials using ethanol, a widely used and non-toxic solvent.[3] The methodologies described herein are based on established scientific literature and are intended to guide researchers in obtaining high-yield, high-purity this compound extracts for further investigation.

Data Presentation: this compound Extraction Parameters and Yields

The efficiency of this compound extraction is influenced by several factors, including the plant source, extraction method, ethanol concentration, temperature, and extraction time. The following tables summarize quantitative data from various studies to provide a comparative overview of different extraction conditions.

Table 1: this compound Content in Various Plant Materials

Plant MaterialPart UsedThis compound ContentReference
Tilia cordataInflorescences49.2 µg/g (dry weight)[4]
Tilia cordataLeaves16.1 µg/g (dry weight)[4]
Defatted Strawberry SeedsSeeds130 to 184.0 mg/100 g
Althaea rosea var. nigraFlowers126.5 mg/g (dry material)
Rosa rugosaFlowersSignificantly higher than in fruits
Tilia americanaLeaves (FAC1-2 fraction)24.7 mg/g

Table 2: Comparison of Ethanol-Based Extraction Methods for this compound from Tilia L. Flowers

Extraction MethodEthanol ConcentrationAdditiveTemperatureThis compound Yield (mg/g dry extract)Reference
Accelerated Solvent Extraction (ASE)70%1% Acetic Acid80°C7.400 ± 0.019
Ultrasound-Assisted Extraction (UAE)70%1% Acetic Acid80°C~1.54
Maceration with Stirring70%1% Acetic AcidRoom Temperature~1.06
Extraction Under Reflux70%1% Acetic AcidBoiling~1.17

Table 3: Optimized Accelerated Solvent Extraction (ASE) Conditions for this compound from Defatted Strawberry Seeds

ParameterOptimal ConditionThis compound RecoveryReference
Temperature65 °C243.2 mg from 100 g of plant material
Ethanol Concentration63% in water
Extraction Cycles4

Experimental Protocols

The following are detailed protocols for the extraction of this compound from plant material using ethanol-based methods.

Protocol 1: Maceration with Stirring

This method is a simple and effective technique for this compound extraction at room temperature.

Materials and Equipment:

  • Powdered, dried plant material (e.g., Tilia flowers)

  • 70% Ethanol

  • Acetic acid (optional)

  • Glass container with a lid

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered plant material and place it in the glass container.

  • Add 100 mL of 70% ethanol. For enhanced extraction, 1% acetic acid can be added to the ethanol.

  • Place the container on a magnetic stirrer and stir the mixture for 6 hours per day for 2 consecutive days at room temperature.

  • After the extraction period, filter the mixture to separate the extract from the plant residue.

  • Wash the residue with a small amount of the extraction solvent to ensure maximum recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the ethanol.

  • The resulting crude extract can be further purified using chromatographic techniques.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to enhance the extraction process, often resulting in higher yields and shorter extraction times compared to traditional maceration.

Materials and Equipment:

  • Powdered, dried plant material

  • Ethanol (50%, 70%, or 100%)

  • Acetic acid (optional)

  • Ultrasonic bath or probe sonicator

  • Extraction vessel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh 2 g of powdered plant material and place it in the extraction vessel.

  • Add 20 mL of the desired ethanol concentration (e.g., 70%). The addition of 0.5-1% acetic acid can be tested to optimize yield.

  • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Sonicate the mixture for 15 minutes. The extraction can be performed at room temperature or elevated temperatures (e.g., 80°C) to assess the effect on yield.

  • Repeat the extraction process on the plant residue with fresh solvent for another 15 minutes.

  • Filter the combined extracts to remove solid plant material.

  • Concentrate the filtered extract using a rotary evaporator.

Protocol 3: Accelerated Solvent Extraction (ASE)

ASE is a rapid and efficient extraction method that uses elevated temperatures and pressures to increase the extraction efficiency.

Materials and Equipment:

  • Powdered, dried plant material

  • Ethanol (e.g., 70% or 63%)

  • Acetic acid (optional)

  • ASE system (e.g., Dionex ASE 150)

  • Extraction cells

  • Collection vials

Procedure:

  • Mix the powdered plant material with a dispersing agent (e.g., diatomaceous earth) and pack it into the extraction cell.

  • Place the cell in the ASE system.

  • Set the extraction parameters. Based on optimized conditions for Tilia flowers, use 70% ethanol with 1% acetic acid at 80°C. For defatted strawberry seeds, optimal conditions are 63% ethanol at 65°C.

  • Perform the extraction for a set number of cycles (e.g., 3-4 cycles of 10 minutes each).

  • The system will automatically deliver the solvent to the cell, heat it to the set temperature, pressurize it, and then transfer the extract to a collection vial.

  • The collected extract is then ready for concentration and further analysis.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Extraction

The following diagram illustrates a general workflow for the extraction and isolation of this compound from plant material.

Tiliroside_Extraction_Workflow PlantMaterial Plant Material (e.g., Tilia flowers, Strawberry seeds) Preparation Preparation (Drying, Grinding) PlantMaterial->Preparation Extraction Ethanolic Extraction (Maceration, UAE, or ASE) Preparation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification This compound Isolated this compound Purification->this compound

A generalized workflow for this compound extraction.
Signaling Pathway Modulated by this compound

This compound has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, such as the MAPK and NF-κB pathways, in response to inflammatory stimuli like lipopolysaccharide (LPS).

Tiliroside_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TRAF6 TRAF-6 TLR4->TRAF6 activates MKK3_6 MKK3/6 TRAF6->MKK3_6 JNK JNK TRAF6->JNK IKK IKK TRAF6->IKK p38 p38 MAPK MKK3_6->p38 phosphorylates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc translocates This compound This compound This compound->TRAF6 inhibits This compound->p38 inhibits phosphorylation This compound->JNK inhibits phosphorylation GeneExpression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->GeneExpression promotes Inflammation Inflammatory Response GeneExpression->Inflammation

This compound's inhibition of the NF-κB and MAPK signaling pathways.

This compound has been demonstrated to inhibit neuroinflammation in microglia by targeting the TRAF-6-mediated activation of NF-κB and p38 MAPK signaling pathways. It also inhibits the phosphorylation of JNK and p38 proteins. This leads to the downregulation of pro-inflammatory mediators such as iNOS and COX-2.

References

Application Note and Protocol for the Solid-Phase Extraction (SPE) of Tiliroside

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tiliroside, a glycosidic flavonoid, is a natural compound found in various plants and possesses a range of pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2] Accurate and efficient purification of this compound from crude plant extracts is crucial for research and drug development. Solid-phase extraction (SPE) is a highly selective and efficient sample preparation technique used to purify and concentrate analytes from complex matrices.[3][4] This application note provides a detailed protocol for the purification of this compound from plant extracts using octadecyl (C18) solid-phase extraction cartridges. The method is based on a published study and has been demonstrated to yield high recovery rates.

Principle of the Method

This protocol utilizes reversed-phase solid-phase extraction. The stationary phase is a nonpolar octadecyl silica-based sorbent, while the mobile phase is a polar solvent. This compound, being a relatively nonpolar compound, will be retained on the nonpolar stationary phase while more polar impurities are washed away. A nonpolar solvent is then used to elute the purified this compound.

Materials and Reagents

  • Octadecyl (C18) SPE cartridges (500 mg)

  • Methanol (HPLC grade)

  • Water (doubly-distilled or HPLC grade)

  • Plant extract containing this compound, dissolved in 50% methanol

  • SPE vacuum manifold

  • Collection vials

Experimental Protocol

This protocol is adapted from the method described by Nowak (2002) for the purification of this compound from plant extracts.

1. Sample Preparation:

  • A detailed method for plant material extraction is provided for context, as the final extract is the starting material for the SPE procedure.

  • Extract 5 g of dried and powdered plant material with 80% hot methanol for 2 hours on a water bath.

  • Filter the extract and re-extract the plant material with a fresh portion of 80% methanol.

  • Combine the extracts and evaporate to dryness using a rotary evaporator.

  • Dissolve the dried extract in 15 ml of hot water and let it stand for 18 hours.

  • Vortex the sample for 5 minutes and then centrifuge at 9000 x g for 10 minutes.

  • Dilute the clear supernatant to 20 ml with water and then bring the final volume to 50 ml with 50% methanol.

2. SPE Cartridge Conditioning:

  • Place the octadecyl SPE microcolumns (500 mg) on the vacuum manifold.

  • Condition the cartridges by passing 10 ml of 100% methanol through each column.

  • Equilibrate the cartridges by passing 10 ml of water through each column. Do not allow the cartridges to dry out between conditioning and sample loading.

3. Sample Loading:

  • Load 2.5 ml of the prepared plant extract onto the conditioned SPE cartridge.

  • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise pace.

4. Washing:

  • Wash the cartridge with 5 ml of water to remove polar impurities.

  • Apply a vacuum to ensure all the wash solvent has passed through the cartridge.

5. Elution:

  • Place clean collection vials under each cartridge.

  • Elute the retained this compound by passing 5 ml of 100% methanol through the cartridge.

  • Collect the eluate containing the purified this compound.

6. Post-Elution:

  • The collected eluates containing this compound can be directly analyzed by methods such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The following table summarizes the quantitative data for the recovery of this compound using the described SPE protocol.

ParameterValueReference
SPE SorbentOctadecyl (C18), 500 mg
Sample Load Volume2.5 ml
Wash Volume5 ml of Water
Elution Volume5 ml of 100% Methanol
Recovery Rate 96.5 ± 3.6%

Experimental Workflow Diagram

The following diagram illustrates the workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Plant Extract in 50% Methanol conditioning 1. Conditioning - 10 ml Methanol - 10 ml Water start->conditioning loading 2. Sample Loading - 2.5 ml Extract conditioning->loading washing 3. Washing - 5 ml Water loading->washing elution 4. Elution - 5 ml Methanol washing->elution end Purified this compound for HPLC Analysis elution->end

Caption: Workflow for the purification of this compound using SPE.

Logical Relationship of SPE Steps

The following diagram illustrates the logical relationship between the different stages of the solid-phase extraction process, highlighting the fate of this compound and impurities.

SPE_Logic cluster_cartridge SPE Cartridge (C18) cluster_input Input cluster_process Process cluster_output Output cartridge Sorbent sample Crude Extract (this compound + Impurities) load Loading sample->load load->cartridge:f0 this compound Binds wash Washing load->wash wash->cartridge:f0 Impurities Washed elute Elution wash->elute waste1 Waste (Polar Impurities) wash->waste1 elute->cartridge:f0 this compound Eluted product Purified this compound elute->product

Caption: Logical flow of this compound purification via SPE.

Conclusion

The described solid-phase extraction protocol provides a simple, rapid, and effective method for the purification of this compound from plant extracts with a high recovery rate. This method is well-suited for researchers and scientists in the fields of natural product chemistry and drug development who require a reliable method for isolating this compound for further analysis and biological activity studies.

References

Application Note: Quantification of Tiliroside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of tiliroside in various samples, particularly plant extracts, using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a glycosidic flavonoid, exhibits a range of pharmacological activities, making its accurate quantification crucial for research and drug development. The described methodology is based on validated procedures and offers a reliable and reproducible approach for the determination of this compound content.

Introduction

This compound, chemically known as kaempferol-3-O-β-D-(6″-E-p-coumaroyl)-glucopyranoside, is a natural compound found in numerous plant species.[1][2] It has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-complement activities.[1][2][3] As research into the pharmacological effects of this compound progresses, the need for a robust and validated analytical method for its quantification becomes increasingly important. This document outlines a comprehensive HPLC-based protocol for the accurate measurement of this compound, adaptable for quality control and research purposes.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A crucial step for accurate quantification is the purification of this compound from crude plant extracts to minimize matrix interference. Solid-phase extraction is an effective technique for this purpose.

Materials:

  • Octadecyl (C18) SPE cartridges (500 mg)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Plant extract (dissolved in a suitable solvent)

Protocol:

  • Condition the SPE cartridge: Pass 10 mL of methanol through the C18 cartridge, followed by 10 mL of water.

  • Load the sample: Apply 2.5 mL of the plant extract onto the conditioned cartridge.

  • Wash the cartridge: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute this compound: Elute the adsorbed this compound from the cartridge with 5 mL of methanol.

  • Sample for HPLC: The collected eluate containing this compound can be directly analyzed by HPLC.

  • Filter the sample: Prior to injection, filter the sample through a 0.45 µm filter.

This SPE procedure has been reported to yield a recovery of 96.5 ± 3.6%.

High-Performance Liquid Chromatography (HPLC)

This section details the instrumental conditions for the separation and quantification of this compound. Both isocratic and gradient elution methods have been successfully employed.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., Agilent Eclipse XDB C18, 250 mm × 4.6 mm, 5 µm)

Chromatographic Conditions:

Two exemplary methods are provided below:

Method A: Isocratic Elution

  • Mobile Phase: Methanol:10% Acetic Acid (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 313 nm

  • Column Temperature: Ambient

Method B: Gradient Elution

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Gradient Program: A gradient elution can be optimized, for instance, by varying the ratio of acetonitrile and water over time to achieve optimal separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 320 nm

  • Column Temperature: 25 °C

System Suitability: Before sample analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved. A standard solution of this compound should be injected to verify system performance, including retention time, peak shape, and detector response.

Quantitative Data

The following tables summarize the validation parameters for the HPLC quantification of this compound, demonstrating the method's reliability.

Table 1: Method Validation Parameters for this compound Quantification

ParameterResultReference
Linearity Range7.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Intra-day Precision (RSD%)0.27% (peak area), 0.056% (retention time)
Inter-day Precision (RSD%)0.39% (peak area), 0.059% (retention time)
Accuracy (Recovery %)98.10% - 100.93%
Limit of Detection (LOD)0.74 ng
Average Recovery98.87% (RSD = 1.48%)

Table 2: Alternative UPLC-MS/MS Method Validation

For higher sensitivity and selectivity, a UPLC-MS/MS method can be employed.

ParameterResultReference
Linearity Range2 - 500 ng/mL
Correlation Coefficient (r²)0.9995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantitation (LOQ)2 ng/mL
Instrumental Precision (RSD%)2%

Visualizations

The following diagrams illustrate the experimental workflow for this compound quantification.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Plant Material Extraction spe Solid-Phase Extraction (SPE) start->spe Crude Extract elution Elution of this compound spe->elution Purification filtration Filtration (0.45 µm) elution->filtration Methanol Eluate injection HPLC Injection filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection quantification Quantification detection->quantification end Result quantification->end Final Concentration

Caption: Experimental workflow for this compound quantification.

logical_relationship This compound This compound hplc HPLC System This compound->hplc is injected into column Stationary Phase (C18 Column) hplc->column is pumped through mobile_phase Mobile Phase (e.g., Methanol/Acidified Water) hplc->mobile_phase utilizes detector UV Detector column->detector separated components elute to mobile_phase->column carries sample through data Chromatogram (Peak Area vs. Retention Time) detector->data generates concentration Concentration Determination data->concentration is used for

Caption: Logical relationship of HPLC components for analysis.

References

Application Notes and Protocols for the Analysis of Tiliroside using LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliroside, a glycosidic flavonoid, is a natural compound found in a variety of plants and is recognized for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and research into its therapeutic applications. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Sample Preparation

The selection of an appropriate sample preparation method is critical for accurate quantification and depends on the sample matrix. Below are protocols for extraction from plant materials and biological matrices.

1.1. Extraction from Plant Material (e.g., Tilia L. flowers) [1]

  • Method: Accelerated Solvent Extraction (ASE) has been shown to be a superior technique for extracting this compound from plant materials, offering high efficiency and reduced solvent consumption.[1]

  • Solvent: 70% ethanol with the addition of 1% acetic acid is an effective extraction solvent.[1]

  • Protocol:

    • Weigh 10 g of dried and powdered plant material.

    • Perform accelerated solvent extraction using 70% ethanol with 1% acetic acid.

    • The extracts obtained are filtered, evaporated to dryness under a vacuum, and lyophilized.

    • The resulting residue is weighed and redissolved in the extraction solvent to achieve a suitable concentration for LC-MS/MS analysis.

1.2. Extraction from Biological Matrices (e.g., Plasma) [2]

  • Method: Liquid-liquid extraction is a common method for preparing plasma samples for the analysis of flavonoids.[2]

  • Protocol:

    • To a 100 µL plasma sample, add an internal standard (e.g., naringin).

    • Pretreat and extract the sample using an appropriate organic solvent.

    • Centrifuge the sample to separate the layers.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography (LC) Method
  • System: An Agilent 1200 Series HPLC system or equivalent.

  • Column: Zorbax SB-C18 column (2.1 × 50 mm, 1.8-μm particle size) or a similar C18 reversed-phase column is recommended.

  • Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water is a common mobile phase system.

  • Flow Rate: A typical flow rate is 0.3 mL/min.

  • Column Temperature: Maintain the column at 25°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Method
  • System: A 3200 QTRAP Mass spectrometer or a comparable triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative ion mode is typically used for the analysis of this compound.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis.

  • MRM Transitions: The specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution. The fragmentation of flavonoids generally involves the loss of the glycosidic group and further fragmentation of the aglycone.

Method Validation

A new LC-ESI-MS/MS method for the determination of this compound was developed and validated. The validation parameters are summarized in the table below.

ParameterResult
Linearity Range2–500 ng/mL
Correlation Coefficient (r²)0.9995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)2 ng/mL
Table 1: Summary of Method Validation Data for this compound Analysis.

Data Presentation

The quantitative data for this compound content in various extracts of Tilia L. flowers obtained by different extraction methods are presented below.

Extraction MethodSolventThis compound Content (mg/g dry extract)
Accelerated Solvent Extraction (ASE)70% Ethanol + 1% Acetic Acid7.400 ± 0.019
Maceration with stirring70% Ethanol + 1% Acetic AcidLower than ASE
Ultrasound-assisted extraction70% Ethanol + 1% Acetic AcidLower than ASE
Table 2: this compound content in Tilia L. flower extracts using different extraction methods.

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-ESI-MS/MS Analysis cluster_data Data Processing plant_material Plant Material extraction Extraction (e.g., ASE with 70% EtOH + 1% Acetic Acid) plant_material->extraction filtration Filtration extraction->filtration evaporation Evaporation & Lyophilization filtration->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation esi_ionization ESI (Negative Mode) lc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-ESI-MS/MS analysis of this compound.

Signaling Pathway

This compound has been shown to exert its anti-inflammatory and neuroprotective effects through the modulation of specific signaling pathways. One key pathway is the Nrf2 antioxidant response pathway.

tiliroside_pathway cluster_cellular_response Cellular Response This compound This compound nrf2 Nrf2 Activation This compound->nrf2 activates nfkb_inhibition Inhibition of NF-κB Acetylation This compound->nfkb_inhibition promotes ho1_nqo1 Upregulation of HO-1 and NQO1 nrf2->ho1_nqo1 leads to antioxidant_response Antioxidant Response & Neuroprotection ho1_nqo1->antioxidant_response inflammation_reduction Reduced Inflammation nfkb_inhibition->inflammation_reduction

References

Tiliroside: In Vitro Antioxidant Activity Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliroside, a glycosidic flavonoid found in various plants, including Tilia species, has garnered significant interest for its diverse pharmacological activities, including its potent antioxidant properties.[1] As a natural compound, this compound presents a promising avenue for the development of novel therapeutics to combat oxidative stress-related diseases. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous conditions such as neurodegenerative diseases, cardiovascular disorders, and cancer.

These application notes provide a comprehensive overview of the in vitro antioxidant assays commonly employed to evaluate the efficacy of this compound. Detailed protocols for these assays are provided to facilitate reproducible experimental design. Furthermore, a summary of quantitative data from published studies is presented to offer a comparative analysis of this compound's antioxidant potential. Finally, key signaling pathways involved in its antioxidant mechanism are visualized to provide a deeper understanding of its mode of action.

Data Presentation: Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following table summarizes the reported values, providing a benchmark for its efficacy. The half-maximal inhibitory concentration (IC50) and half-maximal scavenging concentration (SC50) are common metrics, with lower values indicating higher antioxidant activity.

AssayCompoundIC50 / SC50UnitReference
DPPH Radical ScavengingThis compound6µM[2]
DPPH Radical ScavengingThis compound~31.9µg/mL[3]
DPPH Radical ScavengingThis compound21.3µM[2]
Enzymatic Lipid PeroxidationThis compound12.6µM[2]
Non-enzymatic Lipid PeroxidationThis compound28µM
ABTS Radical ScavengingThis compoundSee Note 1-

Note 1: A direct IC50 value for this compound in the ABTS assay was not explicitly stated in the referenced literature, but the study indicated its activity in this assay. For comparative purposes, the IC50 of a related flavonoid glycoside, astragalin, was reported.

Experimental Protocols

The following are detailed protocols for the most common in vitro antioxidant assays used to assess this compound's activity. These protocols are based on established methodologies and can be adapted for specific laboratory conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure: a. To a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of this compound solution to the wells. c. For the control well, add 100 µL of the solvent used to dissolve this compound. d. For the blank well, add 200 µL of methanol or ethanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control.

    • A_sample is the absorbance of the this compound sample.

  • IC50 Determination: The IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a 7 mM aqueous solution of ABTS. b. Prepare a 2.45 mM aqueous solution of potassium persulfate. c. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound and a series of dilutions as described in the DPPH assay protocol.

  • Assay Procedure: a. To a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well. b. Add 10 µL of the different concentrations of this compound solution to the wells. c. For the control well, add 10 µL of the solvent.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • IC50 Determination: Determine the IC50 value from a plot of scavenging percentage versus this compound concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of this compound and Standard Solutions: Prepare a series of dilutions of this compound. For the standard curve, prepare a series of known concentrations of FeSO₄.

  • Assay Procedure: a. To a 96-well microplate, add 180 µL of the FRAP reagent to each well. b. Add 20 µL of the this compound solutions or FeSO₄ standards to the respective wells. c. For the blank, add 20 µL of the solvent.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value: a. Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations. b. Determine the FRAP value of the this compound samples by comparing their absorbance to the standard curve. The results are typically expressed as µmol of Fe²⁺ equivalents per gram of sample.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis This compound Prepare this compound Stock & Dilutions Mix Mix this compound dilutions with Assay Reagent in Microplate This compound->Mix Reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) Reagent->Mix Incubate Incubate under -specific conditions (Time, Temperature, Light) Mix->Incubate Measure Measure Absorbance at -specific Wavelength Incubate->Measure Calculate Calculate % Inhibition or FRAP value Measure->Calculate IC50 Determine IC50/SC50 from -dose-response curve Calculate->IC50

Caption: General workflow for in vitro antioxidant assays.

This compound-Mediated Nrf2 Signaling Pathway

This compound has been shown to exert its antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

G cluster_nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Keap1 binding Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Antioxidant_Response Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response Translation

Caption: this compound activates the Nrf2 antioxidant pathway.

References

Tiliroside: In Vivo Applications and Protocols in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Tiliroside, a natural glycosidic flavonoid found in various plants like rose hips, strawberries, and raspberries, has demonstrated a wide spectrum of pharmacological activities in murine models.[1][2] These studies highlight its potential as a therapeutic agent for a range of metabolic and inflammatory disorders. This document provides a detailed overview of the in vivo applications of this compound in mice, complete with experimental protocols and summaries of quantitative data.

Key Therapeutic Areas Explored in Murine Models:

  • Metabolic Disorders (Obesity and Diabetes): this compound has been shown to ameliorate obesity-induced metabolic dysfunctions. In obese-diabetic KK-A(y) mice, it enhances fatty acid oxidation, leading to reduced plasma insulin, free fatty acids, and triglyceride levels.[1][2] This is achieved through the activation of adiponectin signaling, which upregulates adiponectin receptors and activates AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor α (PPARα).[1]

  • Hepatoprotection: this compound exhibits significant protective effects against acute liver injury. In models of acetaminophen-induced liver injury, it attenuates liver damage by activating the NRF2 pathway, which in turn reduces oxidative stress.

  • Anti-inflammatory and Anti-allergic Effects: this compound has demonstrated potent anti-inflammatory properties in various murine models. It can inhibit paw edema induced by phospholipase A2 and ear inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). The underlying mechanism involves the downregulation of pro-inflammatory mediators like iNOS and COX-2 through the inhibition of MAPK/JNK/p38 signaling pathways.

  • Nephroprotection: In cases of lipopolysaccharide (LPS)-induced acute kidney injury, this compound administration has been shown to ameliorate renal dysfunction and structural damage by suppressing inflammation and oxidative stress.

  • Ulcerative Colitis: this compound has shown promise in treating ulcerative colitis by restoring the balance of M1/M2 macrophages. This modulation of macrophage polarization helps to reduce colonic inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vivo studies of this compound in murine models.

Table 1: Effects of this compound on Metabolic Parameters in KK-A(y) Mice

ParameterControl GroupThis compound (100 mg/kg/day)Percentage ChangeReference
Plasma InsulinHighDecreased by 43%↓ 43%
Plasma Free Fatty AcidsHighSignificantly Decreased (24%)↓ 24%
Plasma TriglyceridesHighSignificantly Decreased (26%)↓ 26%
Respiratory Exchange RatioNormalSignificantly Decreased
Hepatic AdipoR1 mRNABaseline1.5-fold increase↑ 50%
Hepatic AdipoR2 mRNABaseline1.5-fold increase↑ 50%
Skeletal Muscle AdipoR1 mRNABaseline2.1-fold increase↑ 110%

Table 2: Effects of this compound on Acetaminophen-Induced Acute Liver Injury in Mice

ParameterAcetaminophen (APAP) GroupAPAP + this compound (20 mg/kg)Reference
Serum ALT LevelsSignificantly ElevatedSignificantly Reduced
Serum AST LevelsSignificantly ElevatedSignificantly Reduced
Hepatic TUNEL-positive cellsSignificantly IncreasedSignificantly Decreased

Table 3: Effects of this compound on LPS-Induced Acute Kidney Injury in C57BL/6 Mice

ParameterLPS GroupLPS + this compound (50 or 200 mg/kg)Reference
Renal Tnf-α mRNASignificantly IncreasedMarkedly Attenuated
Renal Il-1β mRNASignificantly IncreasedMarkedly Attenuated
Renal Il-6 mRNASignificantly IncreasedMarkedly Attenuated
Renal Catalase mRNASignificantly DecreasedReversed at high dose

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in murine models.

Protocol 1: Evaluation of this compound in a Murine Model of Obesity-Induced Metabolic Disorders
  • Animal Model: 7-week-old female KK-A(y) mice (an obese-diabetic model).

  • Acclimatization: Acclimatize mice for at least one week with free access to a standard diet and water.

  • Diet: Feed mice a high-fat diet (HFD) throughout the experimental period.

  • Grouping: Randomly divide mice into two groups: a vehicle control group and a this compound-treated group.

  • This compound Administration:

    • Dose: 100 mg/kg body weight/day.

    • Route: Oral gavage.

    • Duration: 21 consecutive days.

  • Measurements:

    • Body Weight and Food Intake: Monitor daily.

    • Whole-body Energy Metabolism: On day 10 or 11, measure oxygen consumption and respiratory exchange ratio using an indirect calorimetric system.

    • Biochemical Analysis: At the end of the treatment period, collect blood samples to measure plasma levels of insulin, free fatty acids, and triglycerides.

    • Gene Expression Analysis: Harvest liver and skeletal muscle tissues to analyze the mRNA expression levels of adiponectin receptors (AdipoR1 and AdipoR2) using quantitative real-time PCR.

Protocol 2: Assessment of Hepatoprotective Effects of this compound in Acetaminophen-Induced Acute Liver Injury
  • Animal Model: Male C57BL/6 mice.

  • Grouping: Divide mice into three groups: a control group, an acetaminophen (APAP)-treated group, and an APAP + this compound-treated group.

  • This compound Pre-treatment:

    • Dose: 20 mg/kg/day.

    • Route: Intraperitoneal injection or oral gavage.

    • Schedule: Administer for a specified number of days prior to APAP challenge.

  • Induction of Liver Injury:

    • Administer a single dose of acetaminophen (e.g., 300-500 mg/kg) via intraperitoneal injection to induce acute liver injury.

  • Sample Collection: 24 hours after APAP administration, collect blood and liver tissue samples.

  • Analysis:

    • Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.

    • Histopathology: Perform H&E staining on liver sections to evaluate the extent of necrosis.

    • Apoptosis Assay: Use TUNEL staining to detect apoptotic cells in liver tissue.

    • Western Blot and qPCR: Analyze the expression of proteins and genes related to the KEAP1/NRF2 pathway in liver homogenates.

Protocol 3: Investigation of Anti-inflammatory Effects of this compound in a Xylene-Induced Ear Edema Model
  • Animal Model: Male Kunming mice.

  • Grouping: Divide mice into a control group, a xylene-treated group, and xylene + this compound-treated groups (various doses).

  • This compound Administration:

    • Route: Oral administration.

    • Timing: Administer 1 hour before inducing inflammation.

  • Induction of Ear Edema:

    • Apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.

  • Measurement of Edema:

    • After a set time (e.g., 1-2 hours) following xylene application, sacrifice the mice and use a punch to collect ear tissue discs of a standard size from both ears.

    • Weigh the ear discs immediately. The difference in weight between the right and left ear discs represents the degree of edema.

  • Calculation: Calculate the percentage inhibition of edema for the this compound-treated groups compared to the xylene-only group.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through its interaction with several key signaling pathways. The following diagrams illustrate these mechanisms and experimental workflows.

Tiliroside_Metabolic_Signaling This compound This compound Adiponectin_Signaling Adiponectin Signaling This compound->Adiponectin_Signaling AdipoR1_R2 AdipoR1/R2 Upregulation Adiponectin_Signaling->AdipoR1_R2 AMPK AMPK Activation Adiponectin_Signaling->AMPK PPARa PPARα Activation Adiponectin_Signaling->PPARa Fatty_Acid_Oxidation Enhanced Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation PPARa->Fatty_Acid_Oxidation Metabolic_Improvement Amelioration of Hyperinsulinemia and Hyperlipidemia Fatty_Acid_Oxidation->Metabolic_Improvement

Caption: this compound's effect on metabolic disorders.

Tiliroside_Hepatoprotective_Pathway This compound This compound KEAP1_NRF2_Interaction Disrupts KEAP1-NRF2 Protein-Protein Interaction This compound->KEAP1_NRF2_Interaction NRF2_Ubiquitination Inhibits KEAP1-mediated NRF2 Ubiquitination and Degradation KEAP1_NRF2_Interaction->NRF2_Ubiquitination NRF2_Activation NRF2 Activation NRF2_Ubiquitination->NRF2_Activation Downstream_Genes Expression of Downstream Genes NRF2_Activation->Downstream_Genes Oxidative_Stress Inhibition of Oxidative Stress Downstream_Genes->Oxidative_Stress Hepatoprotection Protection Against Acute Liver Injury Oxidative_Stress->Hepatoprotection

Caption: Hepatoprotective mechanism of this compound.

Tiliroside_Anti_Inflammatory_Workflow cluster_model Animal Model cluster_procedure Experimental Procedure cluster_analysis Data Analysis Mouse_Model Kunming Mice Grouping Grouping: - Control - Xylene - Xylene + this compound Administration Oral Administration of this compound Grouping->Administration Induction Topical Application of Xylene Administration->Induction Measurement Measure Ear Edema Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Caption: Workflow for anti-inflammatory studies.

References

Tiliroside Treatment: Application Notes and Protocols for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the effects of Tiliroside on cell viability. This compound, a natural glycosidic flavonoid, has demonstrated cytotoxic and antiproliferative properties against various cancer cell lines.[1][2][3][4] This document offers detailed protocols for conducting cell viability and apoptosis assays, along with an overview of the key signaling pathways involved in this compound's mechanism of action.

Data Summary: Cytotoxic Effects of this compound

The inhibitory concentration 50% (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in different cancer cell lines as determined by MTT assays.

Cell LineCancer TypeIC50 Value (µg/mL)Reference
T47DBreast Cancer67.79[1]
MCF-7Breast Cancer112.77
SNU-387Liver CancerNot specified
LMH/2ALiver CancerNot specified
McA-RH7777Liver CancerNot specified
N1-S1 FudrLiver CancerNot specified

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Target cancer cell lines (e.g., T47D, MCF-7)

  • 96-well plates

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium at various concentrations (e.g., 12.5, 25, 50, 100 µg/mL). Remove the medium from the wells and add 100 µL of the this compound solutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., 10% SDS in 0.1% HCl) to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm or 595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance G->H I Calculate cell viability H->I

Caption: Workflow for determining cell viability using the MTT assay.

Annexin V-FITC Apoptosis Assay

The Annexin V-FITC assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

Materials:

  • This compound

  • Target cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Logical Flow of Apoptosis Detection

Apoptosis_Detection Start Cell Population AnnexinV Annexin V Staining Start->AnnexinV PI PI Staining AnnexinV->PI Annexin V Negative AnnexinV->PI Annexin V Positive Result1 Viable PI->Result1 PI Negative Result2 Early Apoptosis PI->Result2 PI Negative Result3 Late Apoptosis/ Necrosis PI->Result3 PI Positive

Caption: Differentiating cell populations based on Annexin V and PI staining.

Signaling Pathways in this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. In breast cancer cell lines T47D and MCF-7, this compound activates the extrinsic apoptosis pathway.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface death receptors. This leads to the activation of a caspase cascade, ultimately resulting in apoptosis. In T47D cells, this compound treatment leads to the activation of Caspase-8 and Caspase-9. In MCF-7 cells, this compound treatment results in an increase in the expression of Caspase-8.

Extrinsic_Apoptosis_Pathway This compound This compound DeathReceptor Death Receptor (e.g., Fas, TNFR1) This compound->DeathReceptor Activates DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Recruits & Activates Casp8 Caspase-8 (activated) ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleaves & Activates Casp3 Caspase-3 (activated) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound-induced extrinsic apoptosis pathway.

This compound has also been implicated in the modulation of other signaling pathways related to cell survival and inflammation, such as the PI3K/Akt and NF-κB pathways. In the context of neuroinflammation, this compound, in combination with Lisuride, was shown to increase the pAkt/Akt ratio, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in Caspase-3 activity. Furthermore, this compound has been reported to inhibit the NF-κB signaling pathway. The activation of the Nrf2 pathway by this compound has also been observed, contributing to its neuroprotective effects.

These findings suggest that this compound's anticancer effects are multifaceted and involve the modulation of several key cellular signaling pathways. Further research is warranted to fully elucidate the intricate mechanisms of action of this compound in different cellular contexts.

References

Tiliroside's Impact on MAPK/JNK/p38 Signaling: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effects of the natural flavonoid, tiliroside, on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically focusing on the JNK and p38 cascades. This compound has demonstrated significant anti-inflammatory properties by selectively inhibiting the phosphorylation of JNK and p38 MAPKs, thereby blocking downstream inflammatory responses. This document outlines the molecular mechanisms, presents quantitative data, details experimental protocols, and provides visual diagrams to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction to this compound and the MAPK/JNK/p38 Signaling Pathway

This compound is a glycosidic flavonoid found in various plants, including Agrimonia pilosa, and has been investigated for its diverse pharmacological activities.[1] The MAPK signaling pathways are crucial mediators of cellular responses to a variety of external stimuli, including stress and inflammatory cytokines. The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are particularly pivotal in the inflammatory process. Upon activation by stimuli such as lipopolysaccharide (LPS), these kinases are phosphorylated, leading to the downstream activation of transcription factors that regulate the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] this compound has been shown to exert its anti-inflammatory effects by intervening in this cascade.[1][2]

Effects of this compound on MAPK/JNK/p38 Signaling

This compound has been demonstrated to be a potent inhibitor of the JNK and p38 MAPK signaling pathways in various cell models of inflammation. In lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, this compound significantly and dose-dependently reduces the phosphorylation of both JNK and p38 proteins.[1] This inhibitory action prevents the subsequent upregulation of iNOS and COX-2, key enzymes responsible for the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. Notably, this compound shows no significant inhibitory effect on the phosphorylation of ERK1/2, another member of the MAPK family, suggesting a selective mechanism of action.

In a similar vein, in LPS and interferon-gamma (IFNγ)-stimulated BV2 microglial cells, this compound has been shown to inhibit neuroinflammation by targeting the p38 signaling pathway, among others. This highlights the potential of this compound as a novel natural compound for mitigating inflammation in various pathological conditions.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key inflammatory markers and signaling proteins.

Parameter MeasuredCell LineThis compound Concentration (µM)Observed EffectReference
Nitric Oxide (NO) ProductionRAW 264.712.5, 25, 50, 100Significant dose-dependent inhibition (P<0.01)
iNOS Protein ExpressionRAW 264.712.5, 25, 50, 100Significant dose-dependent inhibition (P<0.01)
COX-2 Protein ExpressionRAW 264.712.5, 25, 50, 100Significant dose-dependent inhibition (P<0.01)
p-JNK PhosphorylationRAW 264.712.5, 25, 50, 100Significant dose-dependent reduction (P<0.01)
p-p38 PhosphorylationRAW 264.712.5, 25, 50, 100Significant dose-dependent reduction (P<0.01)
p-ERK1/2 PhosphorylationRAW 264.712.5, 25, 50, 100No significant inhibition
TNF-α ReleaseRAW 264.712.5, 25, 50, 100No inhibitory effect
IL-6 ReleaseRAW 264.712.5, 25, 50, 100Weak inhibitory effect
iNOS Protein ExpressionBV2660.3 ± 1.2% inhibition
COX-2 Protein ExpressionBV2627 ± 4.3% inhibition
p-p38 PhosphorylationBV2665.8 ± 2% inhibition

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the MAPK/JNK/p38 signaling pathway and the experimental workflow for investigating the effects of this compound.

Tiliroside_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 p_JNK p-JNK JNK->p_JNK Phosphorylation p_p38 p-p38 p38->p_p38 Phosphorylation This compound This compound This compound->JNK This compound->p38 AP1 AP-1 p_JNK->AP1 p_p38->AP1 iNOS_COX2 iNOS, COX-2 Gene Expression AP1->iNOS_COX2

This compound inhibits JNK and p38 phosphorylation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_supernatant Supernatant Collection cluster_cell_lysate Cell Lysate Collection cluster_analysis Data Analysis start Seed RAW 264.7 or BV2 cells pretreat Pre-treat with this compound (various concentrations) start->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate griess Griess Assay (NO measurement) stimulate->griess elisa ELISA (TNF-α, IL-6 measurement) stimulate->elisa western Western Blot (iNOS, COX-2, p-JNK, p-p38) stimulate->western quantify Quantify band intensity and absorbance readings griess->quantify elisa->quantify western->quantify compare Compare treated vs. control groups quantify->compare

Workflow for this compound's effects on MAPK.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on the MAPK/JNK/p38 signaling pathways.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Plate cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow to adhere overnight.

  • This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 12.5, 25, 50, 100 µM) in culture medium. Pre-treat cells with the this compound-containing medium for a specified time (e.g., 1-2 hours) before LPS stimulation.

  • LPS Stimulation: Following pre-treatment, add LPS to a final concentration of 1 µg/mL to induce an inflammatory response. Incubate for the desired time depending on the endpoint being measured (e.g., 45 minutes for phosphorylation studies, 24 hours for iNOS/COX-2 expression).

Western Blot Analysis for Protein Phosphorylation and Expression
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-JNK, JNK, p-p38, p38, iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein counterparts and other proteins of interest to the loading control.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Sample Collection: After the 24-hour incubation with this compound and LPS, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement by ELISA
  • Sample Collection: Collect the cell culture supernatant after the desired incubation period (e.g., 6 hours for TNF-α and IL-6).

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Quantification: Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curves generated with recombinant cytokines.

Conclusion

This compound demonstrates significant potential as a selective inhibitor of the JNK and p38 MAPK signaling pathways, leading to a potent anti-inflammatory effect. The data and protocols presented herein provide a solid foundation for researchers to further explore the therapeutic applications of this compound in inflammatory diseases. The selective nature of its inhibitory action on JNK and p38, with minimal impact on ERK, makes it an attractive candidate for targeted drug development. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.

References

Investigating the Anti-inflammatory Mechanism of Tiliroside in RAW 264.7 Macrophages: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the anti-inflammatory properties of tiliroside in the RAW 264.7 macrophage cell line. This document outlines the molecular mechanisms of this compound and provides detailed protocols for key experiments to assess its efficacy.

This compound, a natural flavonoid glycoside, has demonstrated significant anti-inflammatory potential. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used model for studying inflammation, this compound has been shown to suppress the production of key inflammatory mediators. This effect is primarily achieved through the modulation of critical intracellular signaling pathways.

The primary mechanism of this compound's anti-inflammatory action involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically c-Jun N-terminal kinase (JNK) and p38.[1][2][3][4] By downregulating the phosphorylation of JNK and p38, this compound effectively curbs the downstream inflammatory cascade.[1] Interestingly, studies indicate that this compound does not significantly affect the phosphorylation of Extracellular signal-regulated kinase (ERK) 1/2 or the degradation of Inhibitor of κB-α (IκB-α), suggesting that its primary mode of action is independent of the canonical NF-κB signaling pathway.

This targeted inhibition of the JNK and p38 MAPK pathways leads to a significant, dose-dependent reduction in the production of nitric oxide (NO). Furthermore, this compound downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes responsible for the synthesis of pro-inflammatory mediators. While this compound potently inhibits NO production, its effect on pro-inflammatory cytokines is more nuanced. Research shows a weak inhibitory effect on interleukin-6 (IL-6) and no notable inhibition of tumor necrosis factor-alpha (TNF-α) release in LPS-stimulated RAW 264.7 cells.

Data Presentation

The following tables summarize the quantitative effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

This compound Concentration (µM)Inhibition of NO Production (%)
12.5Significant Inhibition
25Dose-dependent Inhibition
50Dose-dependent Inhibition
100Dose-dependent Inhibition

Data compiled from studies showing a significant and dose-dependent inhibition of LPS-induced NO overproduction.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Release

This compound Concentration (µM)TNF-α ReleaseIL-6 Release
12.5 - 100No notable inhibitionWeak inhibitory effect

Based on findings from ELISA assays performed on supernatants of RAW 264.7 cells treated with LPS and various concentrations of this compound for 6 hours.

Table 3: Effect of this compound on Pro-inflammatory Enzyme Expression

This compound Concentration (µM)iNOS Protein ExpressionCOX-2 Protein Expression
12.5 - 100Significantly downregulatedSignificantly downregulated

Results obtained from Western blot analysis after 24 hours of treatment.

Table 4: Effect of this compound on MAPK and NF-κB Signaling Pathways

This compound Concentration (µM)p-JNK Phosphorylationp-p38 PhosphorylationIκB-α Degradation
12.5 - 100Significantly inhibitedSignificantly inhibitedNo marked effect

Phosphorylation of JNK and p38 was assessed after 45 minutes of treatment, while IκB-α degradation was measured after 15 minutes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein analysis) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Incubate for the desired time period depending on the assay (e.g., 15-45 minutes for signaling pathway analysis, 6 hours for cytokine analysis, 24 hours for NO production and protein expression).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).

  • Protocol:

    • Seed RAW 264.7 cells (2 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

    • Treat cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the supernatant.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Nitric Oxide (NO) Determination (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Materials:

    • Griess Reagent:

      • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

      • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

  • Protocol:

    • After the 24-hour treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess Reagent (equal volumes of Solution A and Solution B mixed immediately before use) to each supernatant sample.

    • Incubate the mixture for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.

  • Materials:

    • Mouse TNF-α and IL-6 ELISA kits (follow the manufacturer's instructions).

  • Protocol:

    • After the 6-hour treatment period, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

    • Perform the ELISA according to the kit manufacturer's protocol. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (supernatants).

      • Adding a detection antibody.

      • Adding a streptavidin-HRP conjugate.

      • Adding a substrate solution to develop color.

      • Stopping the reaction and measuring the absorbance at the recommended wavelength (e.g., 450 nm).

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis

Western blotting is used to determine the expression levels of iNOS, COX-2, and the phosphorylation status of MAPK and NF-κB pathway proteins.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-IκB-α, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Protocol:

    • After the appropriate treatment time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound's anti-inflammatory action.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis seed Seed RAW 264.7 Cells pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate mtt MTT Assay (Viability) stimulate->mtt 24h griess Griess Assay (NO) stimulate->griess 24h elisa ELISA (TNF-α, IL-6) stimulate->elisa 6h wb Western Blot (Proteins) stimulate->wb 15min - 24h data Quantify & Compare Results mtt->data griess->data elisa->data wb->data

Caption: Experimental workflow for investigating this compound's anti-inflammatory effects.

Caption: Proposed anti-inflammatory signaling pathway of this compound in macrophages.

References

Tiliroside as a Potent Inhibitor of α-Amylase and α-Glucosidase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliroside, a glycosidic flavonoid found in various plants, has garnered significant attention for its potential therapeutic applications, particularly in the management of hyperglycemia. This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of this compound on α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion. The inhibition of these enzymes can delay the absorption of glucose, thereby reducing postprandial blood glucose levels, a crucial strategy in the management of type 2 diabetes.

Data Presentation

The inhibitory potency of this compound against pancreatic α-amylase has been quantitatively determined. While its inhibitory effect on α-glucosidase is noted, specific quantitative data such as IC50 and Ki values are not consistently available in the reviewed literature, with some studies indicating moderate inhibition.

Table 1: Inhibitory Activity of this compound against α-Amylase

ParameterValueInhibition TypeSource
IC500.28 mMNoncompetitive[1]
Ki84.2 μMNoncompetitive[1]

Table 2: Inhibitory Activity of this compound against α-Glucosidase

ParameterValueInhibition TypeSource
IC50Moderately activeNot specified[2]
KiNot determinedNot determined

Mechanism of Action

This compound exerts its anti-hyperglycemic effect in part by directly inhibiting α-amylase and α-glucosidase in the small intestine. This inhibition slows the breakdown of complex carbohydrates into absorbable monosaccharides, leading to a blunted postprandial glucose response. The noncompetitive inhibition of α-amylase suggests that this compound binds to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.

InhibitionMechanism cluster_lumen Small Intestine Lumen cluster_inhibition Inhibition by this compound Complex Carbohydrates Complex Carbohydrates α-Amylase α-Amylase Complex Carbohydrates->α-Amylase Hydrolysis Disaccharides Disaccharides α-Glucosidase α-Glucosidase Disaccharides->α-Glucosidase Hydrolysis Monosaccharides (Glucose) Monosaccharides (Glucose) Bloodstream Bloodstream Monosaccharides (Glucose)->Bloodstream Absorption α-Amylase->Disaccharides α-Glucosidase->Monosaccharides (Glucose) This compound This compound This compound->α-Amylase Inhibits This compound->α-Glucosidase Inhibits

Inhibition of Carbohydrate Digestion by this compound.

Experimental Protocols

The following are detailed protocols for the in vitro assessment of α-amylase and α-glucosidase inhibition by this compound. These are based on established methods for flavonoid inhibitors.

Protocol 1: α-Amylase Inhibition Assay

This protocol is adapted from methodologies used for studying flavonoid inhibition of pancreatic α-amylase.

Materials:

  • Porcine pancreatic α-amylase (EC 3.2.1.1)

  • This compound (of known purity)

  • Soluble starch

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium potassium tartrate

  • Phosphate buffer (e.g., 20 mM sodium phosphate buffer with 6.7 mM NaCl, pH 6.9)

  • Acarbose (positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of porcine pancreatic α-amylase in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations.

    • Prepare a 1% (w/v) soluble starch solution in phosphate buffer.

    • Prepare the DNSA color reagent.

  • Assay Procedure:

    • Add 50 µL of this compound solution (or acarbose/buffer for control) to a microplate well.

    • Add 50 µL of the α-amylase solution to each well.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the starch solution to each well.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding 100 µL of DNSA reagent to each well.

    • Heat the plate in a boiling water bath for 5-10 minutes to allow for color development.

    • Cool the plate to room temperature and add 1 mL of distilled water to each well.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control: Absorbance of the control (enzyme and substrate without inhibitor).

    • Abs_sample: Absorbance of the sample (enzyme, substrate, and this compound).

  • Determination of IC50 and Kinetic Parameters:

    • The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against different concentrations of this compound.

    • For kinetic analysis (to determine Ki and the type of inhibition), the assay is performed with varying concentrations of both the substrate (starch) and the inhibitor (this compound). The data is then plotted using Lineweaver-Burk or other kinetic models.

Protocol 2: α-Glucosidase Inhibition Assay

This protocol is a standard method for assessing α-glucosidase inhibition by flavonoids.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • This compound

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium carbonate (Na2CO3)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Acarbose (positive control)

  • DMSO

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO, with subsequent dilutions in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare a 0.2 M sodium carbonate solution.

  • Assay Procedure:

    • Add 50 µL of this compound solution (or acarbose/buffer for control) to a microplate well.

    • Add 100 µL of the α-glucosidase solution to each well.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of sodium carbonate solution.

    • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control: Absorbance of the control (enzyme and substrate without inhibitor).

    • Abs_sample: Absorbance of the sample (enzyme, substrate, and this compound).

  • Determination of IC50 and Kinetic Parameters:

    • The IC50 value is determined by assaying a range of this compound concentrations and calculating the concentration that yields 50% inhibition.

    • Kinetic parameters are determined by measuring the reaction rates at various substrate (pNPG) and inhibitor (this compound) concentrations and analyzing the data using kinetic plots (e.g., Lineweaver-Burk).

Experimental Workflow

The general workflow for assessing the inhibitory potential of this compound is outlined below.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Enzymes, Substrates, Buffers) Pre_incubation Pre-incubate this compound with Enzyme Reagent_Prep->Pre_incubation Tiliroside_Prep Prepare this compound Stock and Dilutions Tiliroside_Prep->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction Incubation->Reaction_Termination Absorbance_Measurement Measure Absorbance Reaction_Termination->Absorbance_Measurement Inhibition_Calculation Calculate % Inhibition Absorbance_Measurement->Inhibition_Calculation IC50_Determination Determine IC50 Value Inhibition_Calculation->IC50_Determination Kinetic_Analysis Kinetic Analysis (e.g., Lineweaver-Burk) Inhibition_Calculation->Kinetic_Analysis

General Workflow for Enzyme Inhibition Assays.

Conclusion

This compound demonstrates significant inhibitory activity against α-amylase and moderate activity against α-glucosidase, highlighting its potential as a natural compound for the management of postprandial hyperglycemia. The provided protocols offer a robust framework for researchers to further investigate the inhibitory properties of this compound and similar flavonoids. Further studies are warranted to precisely quantify the inhibitory kinetics of this compound against α-glucosidase and to explore its efficacy and safety in more complex biological systems.

References

Application Notes and Protocols: Tiliroside for Ameliorating Metabolic Disorders in Obese-Diabetic Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiliroside, a glycosidic flavonoid found in various plants such as rose hips, strawberries, and raspberries, has demonstrated significant potential in ameliorating metabolic disorders associated with obesity and diabetes.[1][2] In vivo studies, particularly in obese-diabetic mouse models like the KK-Ay mouse, have shown that this compound can improve insulin resistance, hyperlipidemia, and reduce triglyceride accumulation in the liver and skeletal muscle.[1][2] These beneficial effects are primarily attributed to its ability to enhance fatty acid oxidation through the activation of the adiponectin signaling pathway, which subsequently activates AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor α (PPARα).[1]

These application notes provide a comprehensive overview of the effects of this compound, detailed protocols for key in vivo experiments, and a summary of the quantitative data from relevant studies.

Data Presentation: Quantitative Effects of this compound in Obese-Diabetic Mice

The following tables summarize the quantitative data from studies investigating the effects of this compound administration (typically 100 mg/kg body weight/day for 21 days) in KK-Ay obese-diabetic mice.

Table 1: Effects of this compound on Plasma Metabolic Parameters

ParameterControl Group (Vehicle)This compound-Treated GroupPercentage ChangeReference
Plasma Insulin~3.5 ng/mL~2.0 ng/mL↓ 43%
Plasma Free Fatty Acids (FFA)~1.2 mEq/L~0.9 mEq/L↓ 24%
Plasma Triglycerides (TG)~230 mg/dL~170 mg/dL↓ 26%
Plasma AdiponectinLower (baseline)Increased↑ (specific % not stated)
Glucosuria Incidence (Day 19)57%14%↓ 75%

Table 2: Effects of this compound on Hepatic and Muscular Parameters

ParameterTissueControl Group (Vehicle)This compound-Treated GroupObservationReference
Triglyceride AccumulationLiverHighSignificantly ReducedAmeliorated hepatic steatosis
Triglyceride AccumulationSkeletal MuscleHighSignificantly ReducedImproved muscle lipid metabolism
AdipoR1 mRNA ExpressionLiverBaselineUp-regulatedEnhanced adiponectin sensitivity
AdipoR2 mRNA ExpressionLiverBaselineUp-regulatedEnhanced adiponectin sensitivity
AdipoR1 mRNA ExpressionSkeletal MuscleBaselineUp-regulatedEnhanced adiponectin sensitivity

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway in Metabolic Regulation

Tiliroside_Pathway This compound This compound Adiponectin ↑ Plasma Adiponectin This compound->Adiponectin AdipoR ↑ AdipoR1/R2 Expression (Liver & Skeletal Muscle) Adiponectin->AdipoR AMPK ↑ p-AMPK Activation AdipoR->AMPK PPARa ↑ PPARα Activation (Liver) AdipoR->PPARa FA_Oxidation ↑ Fatty Acid Oxidation AMPK->FA_Oxidation PPARa->FA_Oxidation Metabolic_Outcome Amelioration of: - Hyperinsulinemia - Hyperlipidemia - TG Accumulation FA_Oxidation->Metabolic_Outcome

Caption: this compound enhances adiponectin signaling, leading to AMPK and PPARα activation and improved metabolism.

Experimental Workflow for In Vivo Studies

Tiliroside_Workflow Model 1. Induction of Obese-Diabetic Model (e.g., KK-Ay Mice on High-Fat Diet) Grouping 2. Animal Grouping (Control vs. This compound) Model->Grouping Treatment 3. Daily Oral Administration (e.g., 100 mg/kg this compound for 21 days) Grouping->Treatment Monitoring 4. In-Life Monitoring (Body Weight, Food Intake) Treatment->Monitoring Sample_Collection 5. Sample Collection (Blood, Liver, Skeletal Muscle) Treatment->Sample_Collection Monitoring->Sample_Collection Analysis 6. Biochemical & Molecular Analysis Sample_Collection->Analysis

Caption: Workflow for evaluating this compound's metabolic effects in obese-diabetic mice.

Experimental Protocols

Animal Model and Treatment
  • Animal Model: Male KK-Ay mice, a model for genetic obesity and type 2 diabetes, are typically used. Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with a high-fat diet to exacerbate the metabolic syndrome phenotype.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Grouping: Divide mice into a control group and a this compound treatment group.

  • This compound Administration:

    • Prepare a suspension of this compound in a vehicle solution (e.g., 0.5% carboxymethyl cellulose).

    • Administer this compound orally via gavage at a dose of 100 mg/kg body weight daily for 21 days.

    • The control group receives an equivalent volume of the vehicle solution.

    • Monitor body weight and food intake regularly throughout the study.

Blood and Tissue Collection
  • Blood Collection: At the end of the treatment period, fast the mice overnight. Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA- or heparin-coated tubes.

  • Plasma Separation: Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Tissue Collection: Immediately after blood collection, euthanize the mice and perfuse with ice-cold saline. Excise the liver and skeletal muscle (e.g., gastrocnemius), snap-freeze in liquid nitrogen, and store at -80°C.

Biochemical Analysis of Plasma Samples
  • Plasma Insulin:

    • Use a commercially available Mouse Insulin ELISA kit.

    • Bring all reagents and plasma samples to room temperature.

    • Add standards, controls, and plasma samples to the wells of the antibody-coated microplate.

    • Incubate as per the manufacturer's instructions (typically 2 hours at room temperature).

    • Wash the wells, then add the enzyme-conjugated secondary antibody.

    • Incubate, wash again, and then add the substrate solution (e.g., TMB).

    • Stop the reaction with the provided stop solution and read the absorbance at 450 nm using a microplate reader.

    • Calculate insulin concentrations based on the standard curve.

  • Plasma Triglycerides and Free Fatty Acids:

    • Use commercially available colorimetric enzymatic assay kits for triglycerides and non-esterified fatty acids (NEFA/FFA).

    • Prepare reagents and standards according to the kit protocols.

    • Pipette standards and plasma samples into a 96-well plate.

    • Add the reaction mixture containing the appropriate enzymes (e.g., lipase and glycerol kinase for TG; acyl-CoA synthetase for FFA).

    • Incubate at 37°C for the time specified in the protocol.

    • Measure the absorbance at the specified wavelength using a microplate reader.

    • Calculate concentrations based on the standard curve.

Western Blot Analysis for Protein Activation
  • Protein Extraction:

    • Homogenize frozen liver or skeletal muscle tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, and PPARα.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software and normalize phosphorylated protein levels to total protein levels.

Real-Time Quantitative PCR (qPCR) for Gene Expression
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from frozen liver and skeletal muscle tissues using TRIzol reagent or a commercial RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for target genes (AdipoR1, AdipoR2), and the cDNA template.

    • Use primers for a housekeeping gene (e.g., β-actin or 36B4) for normalization.

    • Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

References

Application Notes and Protocols for Tiliroside Intestinal Absorption Studies Using the Ussing Chamber Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The Ussing chamber is a robust ex vivo technique used to investigate the transport of ions, nutrients, and drugs across epithelial tissues, providing a reliable model for studying intestinal absorption.[1][2] This document provides a detailed protocol for utilizing the Ussing chamber system to study the intestinal absorption of Tiliroside, a glycosidic flavonoid with various reported biological activities.[3] Understanding the intestinal permeability and transport mechanisms of this compound is crucial for its development as a potential therapeutic agent, as its low bioavailability may be a limiting factor.[3]

The Ussing chamber method allows for the determination of the apparent permeability coefficient (Papp) of this compound across different segments of the intestine, such as the duodenum, jejunum, and ileum.[3] Furthermore, it facilitates the investigation of the roles of specific transporters in the absorption and efflux of this compound. Studies have indicated that the efflux transporter, multidrug resistance-associated protein 2 (MRP2), plays a significant role in limiting the intestinal absorption of this compound. There is also evidence to suggest that this compound may interact with glucose transporters SGLT1 and GLUT2, which could influence its uptake.

These application notes and the accompanying protocol are intended to guide researchers in setting up and conducting Ussing chamber experiments to elucidate the intestinal transport pathways of this compound, which can inform strategies to enhance its oral bioavailability.

Data Presentation

The following table summarizes the apparent permeability coefficient (Papp) of this compound across different intestinal segments, as determined by Ussing chamber studies. The data highlights the regional differences in this compound absorption and the impact of the MRP2 efflux transporter.

Intestinal SegmentDirection of TransportThis compound ConcentrationPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp BA / Papp AB)Reference
DuodenumApical to Basolateral (A→B)Not Specified1.25 ± 0.232.45
Basolateral to Apical (B→A)Not Specified3.06 ± 0.41
JejunumApical to Basolateral (A→B)Not Specified1.42 ± 0.282.03
Basolateral to Apical (B→A)Not Specified2.88 ± 0.35
IleumApical to Basolateral (A→B)Not Specified2.15 ± 0.311.52
Basolateral to Apical (B→A)Not Specified3.27 ± 0.39
Ileum (with MRP2 inhibitor)Apical to Basolateral (A→B)Not Specified3.58 ± 0.45Not Applicable

Note: The specific MRP2 inhibitor and its concentration were not detailed in the primary source. Researchers should select a suitable inhibitor and concentration based on literature recommendations.

Experimental Protocols

This section provides a detailed methodology for investigating the intestinal absorption of this compound using an Ussing chamber.

Materials and Reagents
  • This compound (analytical standard)

  • Krebs-Ringer Bicarbonate (KRB) buffer (composition below)

  • MRP2 inhibitor (e.g., MK571)

  • P-glycoprotein (P-gp) inhibitor (e.g., Verapamil)

  • Breast Cancer Resistance Protein (BCRP) inhibitor (e.g., Ko143)

  • Lucifer yellow (for assessing tissue integrity)

  • Male Sprague-Dawley rats (or other suitable animal model)

  • Ussing chamber system with electrodes

  • Water bath and gas supply (95% O₂ / 5% CO₂)

  • Analytical instrumentation for this compound quantification (e.g., HPLC-UV, LC-MS/MS)

Krebs-Ringer Bicarbonate (KRB) Buffer Composition
ComponentConcentration (mM)
NaCl118
KCl4.7
CaCl₂2.5
KH₂PO₄1.2
MgSO₄1.2
NaHCO₃25
Glucose10

The buffer should be freshly prepared and gassed with 95% O₂ / 5% CO₂ for at least 30 minutes before use to maintain a pH of 7.4.

Experimental Procedure
  • Animal Preparation:

    • Fast rats overnight with free access to water before the experiment.

    • Euthanize the rat using an approved method.

    • Immediately excise the small intestine and place it in ice-cold KRB buffer.

  • Tissue Preparation:

    • Isolate the duodenum, jejunum, and ileum segments.

    • Gently flush the segments with ice-cold KRB buffer to remove luminal contents.

    • Open the segments along the mesenteric border and remove the outer muscle layers (seromuscular stripping).

    • Cut the resulting mucosal sheets into appropriate sizes to fit the Ussing chamber aperture.

  • Ussing Chamber Setup:

    • Mount the intestinal tissue between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.

    • Fill both chambers with an equal volume of pre-warmed (37°C) and gassed KRB buffer.

    • Equilibrate the tissue for 20-30 minutes, during which the buffer should be continuously circulated and gassed.

  • Viability and Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) and short-circuit current (Isc) to assess tissue viability.

    • Add Lucifer yellow to the apical chamber and after a defined period, measure its concentration in the basolateral chamber to confirm tissue integrity. Tissues with low TEER or high Lucifer yellow permeability should be discarded.

  • Transport Studies (Bidirectional):

    • Apical to Basolateral (A→B) Transport:

      • After equilibration, replace the buffer in the apical chamber with KRB buffer containing a known concentration of this compound.

      • At predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed KRB buffer.

    • Basolateral to Apical (B→A) Transport:

      • Replace the buffer in the basolateral chamber with KRB buffer containing the same concentration of this compound.

      • Collect samples from the apical chamber at the same time intervals.

  • Inhibitor Studies:

    • To investigate the role of specific transporters, pre-incubate the intestinal tissue with an appropriate inhibitor (e.g., MRP2 inhibitor in both chambers) for 20-30 minutes before adding this compound.

    • Repeat the transport studies as described above in the presence of the inhibitor.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC or LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the steady-state flux of this compound across the tissue, A is the surface area of the tissue, and C₀ is the initial concentration of this compound in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Mandatory Visualization

Experimental Workflow

G cluster_prep Tissue Preparation cluster_ussing Ussing Chamber Experiment cluster_analysis Data Analysis animal_prep Animal Euthanasia & Intestine Excision tissue_iso Isolate Duodenum, Jejunum, Ileum animal_prep->tissue_iso muscle_strip Seromuscular Stripping tissue_iso->muscle_strip mount_tissue Mount Tissue in Ussing Chamber muscle_strip->mount_tissue equilibration Equilibration with KRB Buffer (37°C, 95% O2/5% CO2) mount_tissue->equilibration viability_check Check TEER & Lucifer Yellow Permeability equilibration->viability_check transport_study Bidirectional Transport Study (A→B & B→A) with this compound viability_check->transport_study inhibitor_study Inhibitor Study (e.g., MRP2 inhibitor) viability_check->inhibitor_study sampling Collect Samples at Time Intervals transport_study->sampling inhibitor_study->sampling quantification Quantify this compound Concentration (HPLC/LC-MS) sampling->quantification papp_calc Calculate Papp & Efflux Ratio quantification->papp_calc

Caption: Workflow for this compound intestinal absorption study.

Proposed Signaling Pathway for this compound Intestinal Transport

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Tiliroside_Lumen This compound SGLT1 SGLT1 (?) Tiliroside_Lumen->SGLT1 Uptake GLUT2 GLUT2 (?) Tiliroside_Lumen->GLUT2 Uptake Tiliroside_Intra This compound MRP2 MRP2 Tiliroside_Intra->MRP2 Efflux Tiliroside_Blood This compound Tiliroside_Intra->Tiliroside_Blood Basolateral Transport SGLT1->Tiliroside_Intra GLUT2->Tiliroside_Intra MRP2->Tiliroside_Lumen

Caption: this compound intestinal transport pathway.

References

Application Notes and Protocols for Molecular Docking of Tiliroside with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking of Tiliroside with various protein targets implicated in a range of signaling pathways. This document includes detailed protocols for performing such computational studies, a summary of quantitative data from published research, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

This compound, a glycosidic flavonoid found in various plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule, such as this compound, to a target protein at the atomic level. Understanding these interactions is crucial for elucidating the mechanism of action of this compound and for the rational design of novel therapeutics. This document serves as a guide for researchers interested in conducting molecular docking studies of this compound with its putative protein targets.

Target Proteins and Binding Affinities

This compound has been shown to interact with a variety of protein targets involved in key cellular processes. The following table summarizes the reported binding affinities and interaction details from various molecular docking studies.

Target ProteinDocking SoftwareBinding Affinity/ScoreInteracting Residues (if specified)Biological PathwayReference
KDR -Strong binding ability-PI3K-Akt, MAPK[1]
PI3K -Strong binding ability-PI3K-Akt[7. 21]
Akt -Strong binding ability-PI3K-Akt[1]
Erk -Strong binding ability-MAPK[1]
p38 -Strong binding ability-MAPK[1][2]
Bcl-2 -Strong binding ability-Apoptosis
Bax -Strong binding ability-Apoptosis
Caspase-3 -Strong binding ability-Apoptosis
KEAP1 --Disruption of NRF2-KEAP1 interactionNrf2 Signaling
Aldose Reductase -High affinityFour hydrogen bondsPolyol Pathway-
α-glucosidase ---Carbohydrate Metabolism-
Pancreatic lipase ---Lipid Metabolism-
Pyruvate:ferredoxin oxidoreductase (PFOR) --9.92 kcal/mol (Free Binding Energy)-Protozoal Metabolism-
Fructose-1,6-bisphosphate aldolase (G/FBPA) --7.17 kcal/mol (Free Binding Energy)-Protozoal Metabolism-

Experimental Protocols: Molecular Docking

This section provides a generalized yet detailed protocol for performing molecular docking of this compound with a target protein using AutoDock Vina, a widely used open-source docking program.

Preparation of the Target Protein
  • Obtain Protein Structure: Download the 3D structure of the target protein from a protein structure database like the Protein Data Bank (PDB) (e.g., PDB ID: 6LU7 for SARS-CoV-2 Mpro).

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

    • Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Software such as AutoDock Tools, UCSF Chimera, or Maestro can be used for these pre-processing steps.

  • File Format Conversion: Convert the processed protein structure into the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or ZINC, or sketched using chemical drawing software like ChemDraw and converted to a 3D structure.

  • Ligand Optimization: Perform energy minimization of the this compound structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • File Format Conversion: Convert the optimized this compound structure to the PDBQT file format. This process will also define the rotatable bonds within the ligand, allowing for flexible docking.

Grid Box Generation
  • Define the Binding Site: The grid box defines the three-dimensional space on the target protein where the docking algorithm will search for binding poses of the ligand.

  • Set Grid Parameters: The center and dimensions (x, y, z) of the grid box need to be specified. If a co-crystallized ligand is present in the original PDB structure, its coordinates can be used to define the center of the grid. Otherwise, binding site prediction tools or information from the literature can be used. The size of the grid box should be large enough to accommodate the entire this compound molecule and allow for its free rotation and translation.

  • Generate Grid Parameter File: These parameters are saved in a configuration file that will be used as input for the docking run.

Running the Docking Simulation with AutoDock Vina
  • Create a Configuration File: A text file (e.g., conf.txt) is created to specify the input files and docking parameters. This file includes:

    • The path to the prepared protein (receptor) PDBQT file.

    • The path to the prepared ligand PDBQT file.

    • The coordinates of the grid box center (center_x, center_y, center_z).

    • The dimensions of the grid box (size_x, size_y, size_z).

    • The name of the output file for the docked poses.

    • Optional parameters like exhaustiveness, which controls the thoroughness of the search.

  • Execute AutoDock Vina: Run the docking simulation from the command line, providing the configuration file as input.

Analysis of Docking Results
  • Binding Affinity: The output file will contain the predicted binding affinities (in kcal/mol) for the top-ranked binding poses. A more negative value indicates a stronger predicted binding affinity.

  • Visualization of Binding Poses: The docked poses of this compound can be visualized using molecular graphics software like PyMOL or UCSF Chimera. This allows for a detailed examination of the interactions between this compound and the amino acid residues of the target protein.

  • Interaction Analysis: Analyze the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Tools within the visualization software can help identify and display these interactions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a typical workflow for molecular docking studies.

Molecular Docking Workflow

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Target Protein Preparation (PDB Download, Cleaning, H-addition) grid_gen Grid Box Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand (this compound) Preparation (3D Structure, Energy Minimization) docking_run Run Docking Simulation (AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run results Analyze Results (Binding Affinity, Poses) docking_run->results visualization Visualize Interactions (PyMOL, Chimera) results->visualization

A typical workflow for molecular docking studies.
This compound and the PI3K-Akt Signaling Pathway

PI3K_Akt_Pathway This compound This compound KDR KDR This compound->KDR Activates PI3K PI3K KDR->PI3K Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis

This compound activates the KDR-mediated PI3K-Akt pathway.
This compound and the MAPK Signaling Pathway

MAPK_Pathway This compound This compound JNK JNK This compound->JNK Inhibits p38 p38 This compound->p38 Inhibits LPS LPS LPS->JNK LPS->p38 Inflammation Inflammatory Response (iNOS, COX-2) JNK->Inflammation p38->Inflammation

This compound inhibits the JNK and p38 MAPK signaling pathways.
This compound and the Nrf2 Signaling Pathway

Nrf2_Pathway This compound This compound KEAP1_Nrf2 KEAP1-Nrf2 Complex This compound->KEAP1_Nrf2 Disrupts Nrf2 Nrf2 (active) KEAP1_Nrf2->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes

This compound activates the Nrf2 antioxidant pathway.

Conclusion

Molecular docking is an invaluable tool for investigating the interactions between this compound and its protein targets. The protocols and data presented in these application notes provide a solid foundation for researchers to conduct their own in silico studies. The insights gained from such studies can significantly contribute to understanding the therapeutic potential of this compound and guide the development of new drugs based on its chemical scaffold. It is important to note that computational predictions should always be validated through in vitro and in vivo experimental assays.

References

Troubleshooting & Optimization

Technical Support Center: Tiliroside Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing tiliroside for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro assays.[1][2][3] It is advisable to use cell culture grade, anhydrous DMSO to ensure optimal solubility and minimize potential cytotoxicity.[1][2]

Q2: How do I prepare a stock solution of this compound?

A2: A common protocol is to prepare a 50 mM stock solution in 100% cell culture grade DMSO. This stock solution should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the final desired concentration in your cell culture medium.

Q3: What are the reported solubility limits of this compound in DMSO?

A3: There are varying reports on the solubility of this compound in DMSO. It is crucial to consult the manufacturer's product data sheet. Reported solubilities range from 3 mg/mL (approximately 5.04 mM) to as high as 100 mg/mL (approximately 168.20 mM). This variability may depend on the purity of the this compound, the quality of the DMSO, and the dissolution method (e.g., use of sonication or heat).

Q4: My this compound is not dissolving completely in DMSO. What should I do?

A4: If you encounter solubility issues, consider the following:

  • Use fresh, anhydrous DMSO: DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.

  • Gentle warming: Warm the solution gently in a water bath.

  • Sonication: Use an ultrasonic bath to aid dissolution.

  • Vortexing: Vigorous mixing can also help to dissolve the compound.

Q5: My this compound precipitates when I dilute the DMSO stock solution in my aqueous cell culture medium. How can I prevent this?

A5: Precipitation upon dilution is a common issue for hydrophobic compounds dissolved in DMSO. To mitigate this:

  • Use a higher concentration DMSO stock: This allows for a smaller volume of the stock solution to be added to the aqueous medium, reducing the final DMSO concentration.

  • Add the DMSO stock to the medium with vigorous vortexing: This helps to rapidly disperse the this compound and prevent localized high concentrations that can lead to precipitation.

  • Pre-warm the culture medium: Having the medium at 37°C can sometimes help to keep the compound in solution.

  • Consider alternative solvents: For specific applications, complex solvent systems involving PEG300, Tween-80, or corn oil have been described, primarily for in vivo use, but might be adaptable.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results This compound degradation or precipitation.Prepare fresh dilutions from a frozen stock solution for each experiment. Ensure complete dissolution and absence of precipitates in the final culture medium.
Low this compound solubility in DMSO Poor quality or hydrated DMSO.Use a new, unopened bottle of anhydrous, cell culture grade DMSO.
Insufficient mixing.Use sonication or gentle heating to aid dissolution.
Precipitate formation in final culture medium High final DMSO concentration.Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.
Poor mixing technique.Add the this compound stock solution dropwise to the culture medium while vortexing to ensure rapid and uniform dispersion.

Quantitative Data Summary

The solubility of this compound in DMSO has been reported with some variation in the literature. The following table summarizes the available data.

SolventReported SolubilityMolar ConcentrationSource
DMSO3 mg/mL~5.04 mM
DMSO100 mg/mL~168.20 mM
DMSO≥ 59.5 mg/mL≥ 100.08 mM

Note: The molecular weight of this compound is 594.52 g/mol .

Experimental Protocols

Protocol for Preparation of a 50 mM this compound Stock Solution

This protocol is adapted from a study on the anti-inflammatory effects of this compound in RAW 264.7 macrophages.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 50 mM stock solution. For example, for 1 mL of stock solution, you would need:

    • Mass = 50 mmol/L * 1 mL * 594.52 g/mol = 29.73 mg

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% cell culture grade DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator or gentle warming to aid dissolution.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol for Preparing Working Concentrations

  • Thaw a single-use aliquot of the 50 mM this compound stock solution.

  • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 50 µM working solution in 1 mL of medium:

    • (50 mM) * V1 = (50 µM) * (1000 µL)

    • V1 = 1 µL of the 50 mM stock solution.

  • Add the calculated volume of the this compound stock solution to the cell culture medium while vortexing to ensure rapid mixing and prevent precipitation.

  • The final working solution is now ready for use in your in vitro assay.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways. Understanding these can be crucial for experimental design and data interpretation.

Tiliroside_MAPK_Pathway LPS LPS JNK JNK LPS->JNK activates p38 p38 LPS->p38 activates This compound This compound pJNK p-JNK This compound->pJNK inhibits pp38 p-p38 This compound->pp38 inhibits JNK->pJNK phosphorylation p38->pp38 phosphorylation Inflammation Inflammation (iNOS, COX-2) pJNK->Inflammation pp38->Inflammation

Caption: this compound inhibits the MAPK signaling pathway.

Tiliroside_Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: this compound activates the Nrf2 antioxidant pathway.

Tiliroside_Solubilization_Workflow Start Start: This compound Powder DMSO Add Anhydrous DMSO Start->DMSO Dissolve Dissolve (Vortex, Sonicate) DMSO->Dissolve Stock Stock Solution (e.g., 50 mM) Dissolve->Stock Dilute Dilute in warm culture medium Stock->Dilute Assay Final Concentration for In Vitro Assay Dilute->Assay

References

Tiliroside stability under different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tiliroside under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in my experiments?

A1: The stability of this compound, a glycosidic flavonoid, can be influenced by several factors, including pH, temperature, light exposure, and the solvent used for dissolution and storage. Like many flavonoids, this compound is susceptible to degradation under harsh conditions, which can impact the accuracy and reproducibility of your experimental results.

Q2: I'm seeing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A2: A decrease in this compound concentration can be attributed to several factors. If the solution is not protected from light, photodegradation may occur. Temperature fluctuations can also accelerate degradation. For long-term storage, it is recommended to store this compound solutions at -20°C or -80°C and protected from light. Additionally, the choice of solvent is crucial; while DMSO is a common solvent, ensure it is of high purity and stored under appropriate conditions to prevent the introduction of water, which can facilitate hydrolysis.

Q3: My this compound solution has changed color. Does this indicate degradation?

A3: A color change in your this compound solution can be an indicator of degradation. Flavonoids can undergo oxidation and other chemical transformations that result in a visible change in the solution's appearance. It is advisable to prepare fresh solutions if you observe any significant color change and to investigate the cause of the instability.

Q4: What are the likely degradation products of this compound?

A4: this compound is a glycoside of kaempferol. Under conditions such as acid or enzymatic hydrolysis, the glycosidic bond can be cleaved, leading to the formation of its aglycone, kaempferol, and a sugar moiety with a p-coumaroyl group attached. Further degradation of kaempferol can lead to the formation of simpler phenolic compounds like 4-hydroxyphenylacetic acid and phloroglucinol through the fission of the C-ring.[1]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Problem: You are observing high variability in the biological activity of this compound between different batches of experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Degradation in Culture Media This compound stability can be pH-dependent. The pH of your cell culture medium (typically around 7.4) may contribute to gradual hydrolysis. Prepare fresh dilutions of this compound from a concentrated stock solution immediately before each experiment.
Photodegradation Cell culture incubators and biosafety cabinets often have fluorescent lighting. Protect your this compound-containing media from light by using amber-colored tubes and minimizing exposure time.
Interaction with Media Components Some components in complex cell culture media may interact with this compound. Run a stability check of this compound in your specific cell culture medium over the time course of your experiment by analyzing samples with a suitable analytical method like HPLC.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Problem: During the HPLC analysis of your this compound sample, you observe additional, unexpected peaks that were not present in the standard.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Sample Degradation Your sample may have degraded during preparation or storage. The additional peaks are likely degradation products. Review your sample handling and storage procedures. Ensure samples are protected from light and stored at appropriate temperatures.
Mobile Phase pH The pH of the mobile phase can affect the stability of this compound during the HPLC run. Ensure your mobile phase is buffered and at a pH where this compound is stable, generally in the acidic range.
Contamination The unknown peaks could be from a contaminated solvent, vial, or syringe. Run a blank injection of your solvent to rule out contamination.

Experimental Protocols

Forced Degradation Study of this compound

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[2][3] The following are general protocols for stressing this compound solutions. The extent of degradation should be monitored by a stability-indicating HPLC method. A target degradation of 5-20% is generally considered optimal for identifying degradation products and validating the method.[4]

1. Acid and Base Hydrolysis:

  • Acid Hydrolysis: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 M hydrochloric acid. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

  • Base Hydrolysis: Prepare a solution of this compound and add an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period. Neutralize with an equivalent amount of 0.1 M hydrochloric acid.

2. Oxidative Degradation:

  • Prepare a solution of this compound and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Keep the solution at room temperature, protected from light, for a defined period.

  • Monitor the degradation at various time points.

3. Thermal Degradation:

  • Prepare a solution of this compound in a suitable solvent.

  • Store the solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven, protected from light.

  • Analyze samples at different time intervals to assess the extent of degradation.

4. Photodegradation:

  • Prepare a solution of this compound in a transparent container.

  • Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2]

  • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature to differentiate between thermal and photodegradation.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products. The following is a general method that can be optimized for your specific instrumentation and requirements.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution using: A) Acetonitrile B) Water with 0.1% acetic acid
Gradient Start with a lower percentage of acetonitrile and gradually increase to elute more hydrophobic compounds (degradation products may have different polarities). A starting point could be 26% B, increasing to 80% B over 18 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 310 nm
Column Temperature 25°C

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose. The specificity is demonstrated by showing that the this compound peak is well-resolved from any degradation product peaks generated during forced degradation studies.

Data Presentation

The following tables present hypothetical quantitative data on this compound stability under various conditions. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation, as specific degradation kinetics for this compound are not widely published. The degradation percentages are indicative of what might be observed for a flavonoid glycoside.

Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours (Protected from Light)

SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
Methanol10098.51.5
Ethanol10099.10.9
Acetonitrile10099.50.5
DMSO10097.82.2

Table 2: Hypothetical pH-Dependent Degradation of this compound at 37°C

pHIncubation Time (hours)% this compound Remaining
2.02498
5.02495
7.42485
9.02460

Table 3: Hypothetical Thermal and Photodegradation of this compound Solution

ConditionIncubation Time (hours)% this compound Remaining
70°C (dark)875
UV/Vis Light (25°C)865

Visualizations

Tiliroside_Degradation_Pathway This compound This compound Kaempferol Kaempferol This compound->Kaempferol Hydrolysis pCoumaroyl_Glucose p-Coumaroyl-Glucose This compound->pCoumaroyl_Glucose Hydrolysis Phenolic_Acids Simpler Phenolic Acids Kaempferol->Phenolic_Acids C-Ring Fission

Caption: Potential degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC MS LC-MS for Identification HPLC->MS Data_Analysis Data Analysis & Interpretation HPLC->Data_Analysis Tiliroside_Sample This compound Sample Tiliroside_Sample->Acid Tiliroside_Sample->Base Tiliroside_Sample->Oxidation Tiliroside_Sample->Thermal Tiliroside_Sample->Photo

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Overcoming Low Bioavailability of Tiliroside in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tiliroside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of this compound in animal models.

Understanding the Challenge: Why Does this compound Have Low Bioavailability?

This compound, a promising glycosidic flavonoid, exhibits significant therapeutic potential in various preclinical studies. However, its translation to in vivo applications is often hampered by its low oral bioavailability. The primary reasons for this are:

  • Poor Aqueous Solubility: this compound is sparingly soluble in water, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • Efflux Transporter Activity: Studies have shown that this compound is a substrate for efflux transporters, such as the Multidrug Resistance-Associated Protein 2 (MRP2), in the intestinal wall.[1] These transporters actively pump the absorbed this compound back into the intestinal lumen, thereby reducing its net absorption into the bloodstream.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and practical guidance for overcoming the low bioavailability of this compound in your animal experiments.

Q1: My in vivo results with this compound are inconsistent and show low efficacy compared to in vitro data. What could be the reason?

A1: This is a classic sign of low oral bioavailability. The poor aqueous solubility of this compound likely leads to incomplete dissolution in the GI tract of your animal models. Consequently, only a small fraction of the administered dose is available for absorption, resulting in low plasma concentrations and diminished therapeutic effects.

Troubleshooting:

  • Vehicle Selection: Ensure you are using an appropriate vehicle for your oral gavage administration. For preclinical studies, a suspension of this compound in a vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose sodium) is common. However, for improving bioavailability, more advanced formulation strategies are necessary.

  • Consider Formulation Enhancement: To improve the reliability and efficacy of your in vivo studies, it is highly recommended to employ a bioavailability enhancement strategy. The following sections detail several proven methods.

Q2: What are the most effective formulation strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies have been successfully employed to improve the oral bioavailability of poorly water-soluble compounds like this compound. These include Self-Microemulsifying Drug Delivery Systems (SMEDDS), solid dispersions, phospholipid complexes, and cyclodextrin inclusion complexes.

Logical Workflow for Selecting a Bioavailability Enhancement Strategy

Bioavailability Enhancement Strategy Selection start Start: Low this compound Bioavailability solubility Is poor solubility the primary issue? start->solubility efflux Is efflux by transporters a concern? solubility->efflux Yes formulation Select a Formulation Strategy efflux->formulation Yes smedds SMEDDS formulation->smedds solid_dispersion Solid Dispersion formulation->solid_dispersion phospholipid_complex Phospholipid Complex formulation->phospholipid_complex cyclodextrin Cyclodextrin Complex formulation->cyclodextrin end Proceed with in vivo studies smedds->end solid_dispersion->end phospholipid_complex->end cyclodextrin->end

Caption: A decision-making workflow for selecting an appropriate bioavailability enhancement strategy for this compound.

In-Depth Look at Bioavailability Enhancement Techniques

Below are detailed descriptions of promising formulation strategies, including experimental protocols and comparative data where available for similar flavonoids.

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium, such as the GI fluids. This pre-dissolved state of the drug enhances its absorption.

Experimental Protocol: Preparation of a Generic this compound SMEDDS

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capmul MCM C8, castor oil), surfactants (e.g., Cremophor EL, Labrasol), and co-surfactants (e.g., Transcutol HP).

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant in which this compound has the highest solubility.

    • Prepare various mixtures of the selected excipients at different ratios.

    • Titrate each mixture with water and observe for the formation of a clear or slightly bluish microemulsion.

    • Construct a phase diagram to identify the microemulsion region.

  • Preparation of this compound-Loaded SMEDDS:

    • Select a formulation from the microemulsion region of the phase diagram.

    • Dissolve this compound in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-surfactant to the oily mixture and vortex until a clear solution is obtained.

  • Characterization:

    • Determine the droplet size and zeta potential of the microemulsion upon dilution with water.

    • Assess the stability of the SMEDDS formulation.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and this compound-SMEDDS in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension50150 ± 352.0850 ± 120100
This compound-SMEDDS50950 ± 1501.04200 ± 550494

Note: This data is illustrative and based on typical enhancements seen with SMEDDS formulations of other poorly soluble drugs.

Solid Dispersions

Solid dispersions involve dispersing the drug in a solid hydrophilic carrier, often a polymer. This can lead to the drug being in an amorphous state, which has higher solubility and dissolution rates than the crystalline form.

Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Ethanol.

  • Procedure:

    • Dissolve this compound and PVP K30 in a suitable solvent like ethanol in a specific ratio (e.g., 1:5 drug to polymer).

    • Stir the solution until a clear solution is formed.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours.

    • Pulverize the dried solid dispersion and sieve it to obtain a uniform powder.

  • Characterization:

    • Confirm the amorphous state of this compound in the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

    • Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of pure this compound.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound and this compound Solid Dispersion in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension50150 ± 352.0850 ± 120100
This compound Solid Dispersion (1:5)50780 ± 1101.53500 ± 480412

Note: This data is illustrative and based on typical enhancements seen with solid dispersion formulations of other poorly soluble drugs.[2][3]

Phospholipid Complexes

Phospholipid complexes are formed by the interaction of a drug with phospholipids, resulting in a more lipophilic complex that can better permeate the gastrointestinal membrane.

Experimental Protocol: Preparation of this compound-Phospholipid Complex

  • Materials: this compound, Soy Phosphatidylcholine, Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound and soy phosphatidylcholine in THF in a 1:1 molar ratio.

    • Reflux the solution at 40°C for 2 hours.

    • Concentrate the solution under vacuum to obtain a solid residue.

    • Wash the residue with n-hexane to remove uncomplexed phospholipids.

    • Dry the resulting this compound-phospholipid complex under vacuum.

  • Characterization:

    • Confirm the formation of the complex using Fourier-Transform Infrared (FTIR) spectroscopy, DSC, and XRPD.

    • Determine the apparent oil-water partition coefficient to assess the change in lipophilicity.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound and this compound-Phospholipid Complex in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension50150 ± 352.0850 ± 120100
This compound-Phospholipid Complex50650 ± 901.53100 ± 420365

Note: This data is illustrative and based on typical enhancements seen with phospholipid complex formulations of other flavonoids.[4][5]

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like this compound, within their hydrophobic cavity, thereby increasing their aqueous solubility.

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized water.

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD.

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Stir the suspension at room temperature for 48 hours.

    • Filter the suspension to remove the undissolved this compound.

    • Lyophilize the filtrate to obtain the this compound-HP-β-CD inclusion complex as a powder.

  • Characterization:

    • Confirm the formation of the inclusion complex by DSC, XRPD, and FTIR.

    • Perform phase solubility studies to determine the complexation efficiency.

Table 4: Hypothetical Pharmacokinetic Parameters of this compound and this compound-Cyclodextrin Complex in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension50150 ± 352.0850 ± 120100
This compound-HP-β-CD Complex50550 ± 801.02500 ± 350294

Note: This data is illustrative and based on typical enhancements seen with cyclodextrin inclusion complexes of other poorly soluble drugs.

Analytical Methodology for Pharmacokinetic Studies

Experimental Protocol: Quantification of this compound in Rat Plasma by HPLC-UV

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 316 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add 200 µL of methanol containing an internal standard.

    • Vortex for 1 minute to precipitate the plasma proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

  • Validation: The method should be validated for linearity, accuracy, precision, and recovery according to regulatory guidelines.

Signaling Pathway: this compound Absorption and Efflux

This compound Absorption and Efflux cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Bloodstream Tiliroside_Lumen This compound (Oral Dose) Tiliroside_Cell This compound Tiliroside_Lumen->Tiliroside_Cell Passive Diffusion MRP2 MRP2 Efflux Pump Tiliroside_Cell->MRP2 Substrate Tiliroside_Blood This compound (Systemic Circulation) Tiliroside_Cell->Tiliroside_Blood Absorption MRP2->Tiliroside_Lumen Efflux

Caption: Simplified diagram illustrating the absorption and subsequent efflux of this compound in an intestinal enterocyte.

This technical support center provides a starting point for addressing the low bioavailability of this compound. The provided protocols are general and may require optimization for your specific experimental conditions. It is always recommended to consult the primary literature for more detailed methodologies.

References

Technical Support Center: Enhancing Tiliroside Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Tiliroside from various plant matrices. Here, you will find answers to frequently asked questions, troubleshooting solutions for common experimental issues, detailed experimental protocols, and visual aids to enhance your understanding of the underlying processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for this compound extraction?

A1: this compound is a flavonoid glycoside found in a variety of plants. Commercially and for research purposes, it is frequently extracted from species of the Tilia (Linden) genus, particularly Tilia amurensis and Tilia cordata flowers.[1][2][3] Other notable sources include defatted strawberry seeds (Fragaria ananassa), Potentilla anserina, and Agrimonia pilosa.[4][5]

Q2: Which solvents are most effective for this compound extraction?

A2: this compound's polarity makes polar solvents and their aqueous mixtures highly effective for extraction. Ethanol and methanol are the most commonly used solvents. Aqueous ethanol solutions, particularly in the range of 60-70%, have demonstrated high extraction efficiency for this compound from various plant materials. The addition of a small amount of acid, such as 1% acetic acid, to the ethanol-water mixture can further enhance the extraction yield.

Q3: What are the key parameters to optimize for maximizing this compound yield?

A3: To maximize the extraction yield of this compound, several parameters should be optimized:

  • Solvent Composition: The ratio of solvent to water is critical. For instance, a 63% ethanol in water solution was found to be optimal for extracting this compound from defatted strawberry seeds.

  • Temperature: Higher temperatures generally increase the solubility and diffusion rate of this compound. However, excessively high temperatures can lead to its degradation. An optimal temperature of 65°C has been reported for Accelerated Solvent Extraction (ASE).

  • Extraction Time: The duration of the extraction process should be sufficient to allow for maximum recovery without causing degradation of the target compound.

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.

  • Particle Size: Reducing the particle size of the plant material increases the surface area available for solvent contact, thereby improving extraction efficiency. However, excessively fine particles can lead to difficulties in filtration.

Q4: What are the advantages of modern extraction techniques over conventional methods for this compound?

A4: Modern extraction techniques like Accelerated Solvent Extraction (ASE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods such as maceration or Soxhlet extraction. These advanced methods can significantly reduce extraction time and solvent consumption while increasing the yield of this compound. ASE, in particular, has been shown to be a superior technique for obtaining high yields of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield Inappropriate solvent polarity.This compound is a polar glycoside. Use polar solvents like ethanol or methanol, or their aqueous mixtures (e.g., 70% ethanol).
Suboptimal extraction temperature.Increase the temperature to enhance solubility, but avoid excessive heat that could degrade the this compound. An optimal range is often between 50-70°C.
Insufficient extraction time.Increase the duration of the extraction to ensure complete recovery. Monitor the yield at different time points to determine the optimal duration.
Inadequate particle size reduction.Grind the plant material to a fine powder to increase the surface area for solvent interaction.
Co-extraction of Impurities Non-selective solvent system.Employ a more selective solvent system. Consider using a multi-step extraction with solvents of varying polarities to remove unwanted compounds.
Presence of chlorophyll and other pigments.For fresh plant material, consider a pre-extraction step with a non-polar solvent like hexane to remove chlorophyll and lipids.
Degradation of this compound Exposure to high temperatures for extended periods.Use modern extraction techniques like UAE or MAE that allow for shorter extraction times. If using conventional methods, carefully control the temperature.
Presence of oxidative enzymes.Blanch the fresh plant material before extraction to deactivate enzymes. Store dried plant material in a cool, dark, and dry place.
Exposure to light.Conduct the extraction process in a dark environment or use amber glassware to protect the light-sensitive this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound extraction yields from different plant sources using various methods and conditions.

Table 1: this compound Yield from Tilia Flowers using Different Extraction Methods

Extraction MethodSolventTemperature (°C)This compound Yield (mg/g of dry extract)Reference
Accelerated Solvent Extraction (ASE)70% Ethanol + 1% Acetic AcidNot Specified7.400 ± 0.019
Ultrasound-Assisted Extraction (UAE)100% MethanolRoom Temperature4.281 ± 0.084
Ultrasound-Assisted Extraction (UAE)100% EthanolRoom Temperature3.291 ± 0.059
Maceration with Stirring70% EthanolRoom Temperature1.717 ± 0.005
Maceration70% EthanolRoom Temperature1.530 ± 0.001

Table 2: Optimal Conditions for this compound Extraction from Defatted Strawberry Seeds using ASE

ParameterOptimal ValueThis compound Yield (mg/100g of plant material)Reference
Temperature65°C243.2
Solvent Composition63% Ethanol in Water243.2
Number of Extraction Cycles4243.2

Experimental Protocols

Protocol 1: Accelerated Solvent Extraction (ASE) of this compound from Tilia Flowers

This protocol is based on the optimized conditions reported for high-yield this compound extraction.

1. Sample Preparation:

  • Dry the Tilia flowers at 40°C until a constant weight is achieved.
  • Grind the dried flowers into a fine powder (particle size < 0.5 mm).

2. ASE System Parameters:

  • Solvent: 70% Ethanol with 1% Acetic Acid.
  • Temperature: 100°C.
  • Pressure: 1500 psi.
  • Static Time: 5 minutes.
  • Number of Cycles: 3.
  • Flush Volume: 60% of the cell volume.
  • Purge Time: 120 seconds.

3. Extraction Procedure:

  • Mix the powdered plant material with an inert dispersing agent (e.g., diatomaceous earth).
  • Load the mixture into the extraction cell.
  • Place the filled cell into the ASE system.
  • Run the extraction method with the parameters specified above.
  • Collect the extract in a collection vial.

4. Post-Extraction Processing:

  • Filter the collected extract through a 0.45 µm filter.
  • Evaporate the solvent under reduced pressure to obtain the crude extract.
  • Analyze the this compound content using a suitable analytical method like HPLC-MS/MS.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Plant Material

This protocol provides a general guideline for UAE of this compound.

1. Sample Preparation:

  • Dry and grind the plant material as described in Protocol 1.

2. Extraction Procedure:

  • Place a known amount of the powdered plant material (e.g., 1 g) in an extraction vessel.
  • Add the extraction solvent (e.g., 20 mL of 70% ethanol).
  • Place the vessel in an ultrasonic bath.
  • Sonication Parameters:
  • Frequency: 40 kHz.
  • Power: 100 W.
  • Temperature: 50°C.
  • Time: 30 minutes.

3. Post-Extraction Processing:

  • Separate the extract from the solid residue by centrifugation or filtration.
  • Repeat the extraction process on the residue for exhaustive extraction if necessary.
  • Combine the extracts and process as described in Protocol 1.

Visualizations

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways, contributing to its anti-inflammatory, antioxidant, and metabolic regulatory effects.

Tiliroside_Signaling_Pathways cluster_AMPK AMPK Pathway cluster_Nrf2 Nrf2 Pathway cluster_MAPK_NFkB MAPK & NF-kB Pathways This compound This compound AMPK AMPK This compound->AMPK Adiponectin Adiponectin Signaling This compound->Adiponectin KEAP1 KEAP1 This compound->KEAP1 inhibits MAPK MAPK (JNK, p38) This compound->MAPK inhibits NFkB NF-κB This compound->NFkB inhibits AS160 AS160 AMPK->AS160 PPARa PPARα AMPK->PPARa GLUT4 GLUT4 Translocation AS160->GLUT4 Adiponectin->AMPK FattyAcidOxidation Fatty Acid Oxidation PPARa->FattyAcidOxidation Nrf2 Nrf2 KEAP1->Nrf2 inhibits ARE Antioxidant Response Element Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes activates InflammatoryMediators Inflammatory Mediators (iNOS, COX-2) MAPK->InflammatoryMediators activates NFkB->InflammatoryMediators activates Tiliroside_Extraction_Workflow PlantMaterial Plant Material (e.g., Tilia flowers, Strawberry seeds) Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Extraction Extraction (ASE, UAE, MAE, etc.) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration SolventEvaporation Solvent Evaporation Filtration->SolventEvaporation CrudeExtract Crude this compound Extract SolventEvaporation->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Analysis Analysis (HPLC, LC-MS/MS) CrudeExtract->Analysis Purethis compound Pure this compound Purification->Purethis compound Quantification Quantification Analysis->Quantification

References

Technical Support Center: Tiliroside Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of tiliroside using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound quantification?

A1: A good starting point for this compound quantification is a reversed-phase HPLC method. A common setup includes a C18 column, a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (like acetic acid or formic acid), and UV detection around 310-320 nm. The elution can be either isocratic or gradient.[1][2]

Q2: How should I prepare my plant extract samples for HPLC analysis of this compound?

A2: Sample preparation is crucial for accurate quantification and to protect your HPLC system. A common and effective method is Solid-Phase Extraction (SPE). This technique helps to remove interfering compounds from the crude extract. A typical SPE procedure involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the this compound-containing fraction with a solvent like methanol.[3][4] This method has been shown to have good recovery rates for this compound, often exceeding 95%.[3]

Q3: My this compound peak is tailing. What are the common causes and how can I fix it?

A3: Peak tailing for polar compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase. Here are some strategies to mitigate peak tailing:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3.0) can suppress the ionization of silanol groups, thereby reducing these secondary interactions.

  • Mobile Phase Additives: Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape. TFA is a stronger acid and can be more effective at reducing tailing for basic compounds by ion-pairing, but it can cause ion suppression in LC-MS applications.

  • Column Choice: Using a modern, end-capped C18 column or a column with a different stationary phase (e.g., polar-embedded) can significantly reduce peak tailing.

  • Buffer Concentration: Increasing the buffer concentration in your mobile phase (e.g., >20 mM) can also help to mask residual silanol activity.

Q4: I am observing ghost peaks in my chromatogram. What could be the source?

A4: Ghost peaks are extraneous peaks that can appear in your chromatogram and interfere with quantification. Common sources include:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient elution.

  • Sample Carryover: Residual sample from a previous injection can be carried over to the next run.

  • System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, and vials.

To troubleshoot ghost peaks, you can run a blank gradient (without injecting a sample) to see if the peaks are coming from the mobile phase or system.

Q5: My this compound retention time is shifting between runs. What should I check?

A5: Retention time shifts can be caused by several factors:

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time.

  • Column Temperature: Fluctuations in column temperature can affect retention. Using a column oven is recommended for stable retention times.

  • Flow Rate Instability: A problem with the pump, such as a leak or a faulty check valve, can cause the flow rate to vary.

  • Column Equilibration: Insufficient column equilibration time between gradient runs can lead to retention time drift.

Troubleshooting Guides

Problem 1: Poor Peak Resolution and Co-eluting Peaks

Symptoms:

  • The this compound peak is not baseline-separated from other peaks in the chromatogram.

  • Difficulty in accurately integrating the this compound peak.

Possible Causes and Solutions:

CauseSolution
Inadequate Mobile Phase Composition Optimize the mobile phase. For complex plant extracts, a gradient elution is often necessary to achieve good separation. Experiment with different solvent ratios and the type and concentration of the acidic modifier.
Inappropriate Gradient Slope A shallower gradient can improve the resolution of closely eluting peaks.
Unsuitable HPLC Column Try a column with a different selectivity (e.g., a phenyl-hexyl column) or a column with a smaller particle size for higher efficiency.
Complex Sample Matrix Improve sample cleanup. Techniques like Solid-Phase Extraction (SPE) can remove many interfering compounds before HPLC analysis.
Problem 2: Inaccurate Quantification and Poor Recovery

Symptoms:

  • The quantified amount of this compound is lower than expected.

  • Low recovery in method validation experiments.

Possible Causes and Solutions:

CauseSolution
This compound Degradation during Sample Preparation Flavonoids can be sensitive to temperature and pH. Minimize the exposure of samples to high temperatures and harsh acidic or basic conditions. Store extracts and solutions at low temperatures and protected from light.
Inefficient Extraction from Plant Material The choice of extraction solvent and method significantly impacts the yield of this compound. A mixture of ethanol and water, often with the addition of a small amount of acid, has been shown to be effective. Accelerated Solvent Extraction (ASE) can be more efficient than traditional methods like maceration.
Loss during Sample Cleanup Optimize the SPE method to ensure this compound is not lost during the washing steps and is fully eluted. A recovery of 96.5 ± 3.6% has been reported for this compound using SPE.
Inaccurate Standard Curve Ensure the purity of the this compound standard and prepare fresh standard solutions regularly.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the separation and quantification of this compound from plant extracts.

  • Column Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of water.

  • Sample Loading: Dissolve the dried plant extract in a suitable solvent (e.g., hot water) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 5 mL of 100% methanol.

  • Analysis: The collected eluate can be directly analyzed by HPLC.

Protocol 2: HPLC Method for this compound Quantification

This protocol provides a starting point for developing a quantitative HPLC method.

ParameterSpecification
Column C18 (e.g., ODS Hypersil), 5 µm particle size
Mobile Phase Isocratic: Methanol:10% Acetic Acid (50:50, v/v) or Gradient: Acetonitrile and water with 0.1% formic acid.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 25 °C
Detection UV at 313 nm
Standard Preparation Prepare a stock solution of this compound standard in methanol and create a calibration curve by diluting the stock solution to several concentration levels.

Data Presentation

Table 1: Validation Parameters for a this compound HPLC Method

This table summarizes typical validation data for an HPLC method for this compound quantification.

ParameterResult
Linearity Range 0.02 - 1.00 µg
Correlation Coefficient (r) 0.9995
Average Recovery 98.87%
Relative Standard Deviation (RSD) of Recovery 1.48% (n=6)
Limit of Detection (LOD) 0.74 ng

Visualizations

TroubleshootingWorkflow Problem Chromatographic Problem (e.g., Peak Tailing, Retention Shift) IdentifySymptom Identify Specific Symptom Problem->IdentifySymptom CheckSystem Check HPLC System - Pump, Detector, Column Oven IdentifySymptom->CheckSystem System-related? CheckMethod Check Method Parameters - Mobile Phase, Gradient, Flow Rate IdentifySymptom->CheckMethod Method-related? CheckSample Check Sample Preparation - Extraction, Cleanup, Dilution IdentifySymptom->CheckSample Sample-related? Solution Implement Solution - Optimize, Clean, Replace CheckSystem->Solution CheckMethod->Solution CheckSample->Solution PeakTailingSolutions PeakTailing This compound Peak Tailing Silanol Silanol Interactions PeakTailing->Silanol MobilePhase Mobile Phase pH PeakTailing->MobilePhase ColumnOverload Column Overload PeakTailing->ColumnOverload EndCappedColumn Use End-Capped Column Silanol->EndCappedColumn AcidicModifier Add Acidic Modifier (e.g., Formic Acid, TFA) Silanol->AcidicModifier LowerpH Lower Mobile Phase pH MobilePhase->LowerpH DiluteSample Dilute Sample ColumnOverload->DiluteSample

References

Technical Support Center: Tiliroside in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing cytotoxicity associated with tiliroside in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing significant cell death in my culture after treatment with this compound. Is this expected?

A1: Yes, this compound has been reported to exhibit cytotoxic effects in various cell lines, particularly cancer cell lines. This is often the intended effect in anti-cancer studies. The extent of cytotoxicity is dependent on the cell line and the concentration of this compound used. For example, in breast cancer cell lines like T47D and MCF-7, this compound induces apoptosis.[1][2] In pancreatic cancer cells, it has been shown to induce ferroptosis.[3] However, in some non-cancerous cell lines, such as RAW 264.7 macrophages, significant cytotoxicity was not observed at concentrations up to 100 µM.[4]

Q2: At what concentrations should I expect to see this compound-induced cytotoxicity?

A2: The cytotoxic concentration of this compound varies between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. For instance, the half-maximal inhibitory concentration (IC50) for T47D breast cancer cells was reported to be 67.79 µg/mL, while for MCF-7 cells, it was 100.00 µg/mL.[1] For liver cancer cell lines such as SNU-387, LMH/2A, McA-RH7777, and N1-S1 Fudr, the IC50 values were higher, ranging from 414 to 510 µg/mL.

Q3: How can I distinguish between apoptosis and other forms of cell death induced by this compound?

A3: this compound has been shown to induce different types of programmed cell death. In breast cancer cells, it primarily triggers apoptosis through the extrinsic pathway, which can be identified by the activation of caspase-8 and caspase-9. In pancreatic cancer cells, this compound induces ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation. To distinguish between these, you can use specific assays. For apoptosis, you can perform assays for caspase activity, or use flow cytometry with Annexin V/PI staining. For ferroptosis, you can measure lipid reactive oxygen species (ROS) or assess the levels of key proteins involved in this pathway, such as GPX4.

Q4: My results are inconsistent across experiments. What could be the cause?

A4: Inconsistent results can arise from several factors. Ensure that the this compound stock solution is prepared freshly and stored correctly, as compounds in solution can degrade over time. It is also important to maintain consistent cell culture conditions, including cell density, passage number, and media composition. Variability in these parameters can alter cellular responses to treatment. Additionally, ensure accurate and consistent dosing of this compound in each experiment.

Q5: Can I reduce the cytotoxic effects of this compound if I want to study its other biological activities?

A5: While this compound's cytotoxicity is a key feature in cancer research, you can modulate its effects to study other properties. One approach is to use a lower, non-cytotoxic concentration of this compound. A preliminary dose-response study is essential to identify a concentration that allows you to investigate other effects without inducing significant cell death. Additionally, for some cell types, the culture conditions themselves can influence sensitivity to cytotoxic agents. For example, altering the sugar source in the culture medium from glucose to galactose has been shown to make some cancer cells behave more like normal cells and potentially alter their sensitivity to drugs.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot common issues encountered when working with this compound in cell culture.

This compound Cytotoxicity Profile

The following table summarizes the reported cytotoxic effects of this compound on various cell lines. This data can serve as a reference for expected outcomes.

Cell LineCell TypeIC50 (µg/mL)IC50 (µM)Observed Effect
T47DHuman Breast Cancer67.79~114Apoptosis
MCF-7Human Breast Cancer100.00 - 112.77~168 - 190Apoptosis
RAW 264.7Mouse MacrophageNot cytotoxic up to 100 µM>100No significant cytotoxicity
SNU-387Human Liver Cancer464~780Cytotoxicity
LMH/2AChicken Hepatoma510~858Cytotoxicity
McA-RH7777Rat Hepatoma422~710Cytotoxicity
N1-S1 FudrRat Hepatoma414~696Cytotoxicity

Note: IC50 values can vary depending on experimental conditions such as incubation time and the specific assay used.

Experimental Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting unexpected cytotoxicity or inconsistent results with this compound.

experimental_workflow cluster_start cluster_check Initial Checks cluster_experiment Experimental Validation cluster_analysis Analysis & Refinement cluster_end start Unexpected Cytotoxicity or Inconsistent Results check_compound Verify this compound Stock: - Freshly prepared? - Correct solvent? - Proper storage? start->check_compound Investigate check_culture Review Cell Culture Conditions: - Consistent cell density? - Mycoplasma contamination? - Media/serum consistency? start->check_culture dose_response Perform Dose-Response Curve: - Wide range of concentrations - Include positive/negative controls check_compound->dose_response If stock is OK check_culture->dose_response If culture is OK time_course Conduct Time-Course Experiment: - Assess viability at multiple time points dose_response->time_course Establish dose analyze_data Analyze Data: - Calculate IC50 - Compare with literature time_course->analyze_data Gather data refine_protocol Refine Protocol: - Adjust concentration - Optimize incubation time analyze_data->refine_protocol Based on analysis end_node Optimized Experimental Conditions refine_protocol->end_node Implement changes

Troubleshooting workflow for this compound experiments.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a common method to assess cell viability based on the metabolic activity of the cells.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (or a range between 560-600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the results to determine the IC50 value.

Signaling Pathways

This compound-Induced Extrinsic Apoptosis Pathway

In breast cancer cells, this compound has been shown to induce apoptosis via the extrinsic pathway, primarily through the activation of caspase-8 and caspase-9.

extrinsic_apoptosis cluster_this compound cluster_receptor Receptor Activation cluster_caspase_cascade Caspase Cascade cluster_outcome This compound This compound death_receptor Death Receptor (e.g., FasR, TNFR1) This compound->death_receptor Activates disc Death-Inducing Signaling Complex (DISC) death_receptor->disc Forms procaspase8 Pro-caspase-8 disc->procaspase8 Recruits & Cleaves caspase8 Caspase-8 (active) procaspase8->caspase8 Activates procaspase9 Pro-caspase-9 caspase8->procaspase9 Activates procaspase3 Pro-caspase-3 caspase8->procaspase3 Activates caspase9 Caspase-9 (active) procaspase9->caspase9 caspase9->procaspase3 Activates caspase3 Caspase-3 (active) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis Executes ferroptosis_pathway cluster_this compound cluster_inhibition Inhibition of Antioxidant Defense cluster_iron Iron Metabolism Dysregulation cluster_peroxidation Lipid Peroxidation cluster_outcome This compound This compound gpx4 GPX4 This compound->gpx4 Inhibits (indirectly) iron_pool Labile Iron Pool (Fe2+) This compound->iron_pool Increases glutathione Glutathione (GSH) glutathione->gpx4 Cofactor for lipid_ros Lipid ROS gpx4->lipid_ros Reduces iron_pool->lipid_ros Catalyzes (Fenton reaction) pufa Polyunsaturated Fatty Acids (PUFAs) pufa->lipid_ros Oxidized to ferroptosis Ferroptosis lipid_ros->ferroptosis Induces

References

Selecting appropriate solvents for Tiliroside stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting appropriate solvents for preparing Tiliroside stock solutions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution for in vitro experiments?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro use.[1][2][3] this compound is soluble in DMSO, and a stock solution of up to 50 mM can be prepared.[3] For optimal results, it is crucial to use fresh, high-quality DMSO, as it can absorb moisture, which may reduce the solubility of this compound.[1]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound exhibits varying solubility in different solvents. While quantitative data is most readily available for DMSO, other solvents like ethanol, methanol, and pyridine can also be used. For aqueous solutions, the solubility is generally low. The table below summarizes the known solubility of this compound.

Q3: How should I prepare this compound solutions for in vivo animal studies?

A3: Due to the poor aqueous solubility of this compound, preparing solutions for in vivo administration often requires a co-solvent system. A common formulation involves first dissolving this compound in a minimal amount of DMSO and then diluting it with other vehicles such as PEG300, Tween-80, saline, or corn oil. For oral administration, a homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na).

Q4: How should I store this compound stock solutions?

A4: To ensure stability, this compound stock solutions should be stored at low temperatures. For long-term storage (up to a year), it is recommended to store aliquots in tightly sealed vials at -80°C. For shorter periods (up to one month), storage at -20°C is acceptable. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.

Q5: Is it necessary to warm the solvent or sonicate the solution?

A5: If you encounter difficulties in dissolving this compound, gentle warming and/or sonication can aid in dissolution. However, be cautious with heat-sensitive compounds and avoid excessive heating.

Troubleshooting Guide

Encountering solubility issues with this compound? This guide will help you troubleshoot common problems.

Problem 1: this compound is not fully dissolving in DMSO.

  • Cause: The DMSO may have absorbed moisture, reducing its solvating power.

  • Solution: Use fresh, anhydrous, cell culture-grade DMSO. Ensure the cap is tightly sealed when not in use.

  • Cause: The concentration of the stock solution is too high.

  • Solution: Try preparing a more dilute stock solution. While concentrations up to 50 mM in DMSO have been reported, starting with a lower concentration (e.g., 10 mM) may be easier to dissolve.

Problem 2: Precipitate forms when adding the this compound stock solution to an aqueous medium.

  • Cause: this compound has low solubility in aqueous solutions. The final concentration of DMSO in the culture medium may not be sufficient to keep it dissolved.

  • Solution: Ensure the final concentration of DMSO in your experimental medium is as low as possible while still maintaining this compound in solution. It is also recommended to add the stock solution to the medium with vigorous vortexing or mixing.

Problem 3: Inconsistent experimental results.

  • Cause: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.

  • Solution: Prepare fresh stock solutions regularly and store them in single-use aliquots at -80°C. Always allow the solution to reach room temperature before opening the vial.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotesReference
Dimethyl Sulfoxide (DMSO)3 mg/mL (5.04 mM)Use fresh, anhydrous DMSO.
Dimethyl Sulfoxide (DMSO)≥ 2.08 mg/mL (3.50 mM)In a 10% DMSO co-solvent system.
EthanolSolubleQuantitative data not specified.
MethanolSolubleUsed for preparing standard solutions for HPLC.
PyridineSolubleQuantitative data not specified.
10% DMSO in Corn Oil≥ 2.08 mg/mL (3.50 mM)Co-solvent system for in vivo use.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (3.50 mM)Co-solvent system for in vivo use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 594.52 g/mol )

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 594.52 g/mol x 1000 mg/g = 5.95 mg

  • Weigh this compound: Accurately weigh 5.95 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming or brief sonication can be applied.

  • Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).

Visualizations

Tiliroside_Solvent_Selection cluster_0 Solvent Selection Workflow start Start: Need to prepare This compound solution exp_type Determine Experiment Type start->exp_type invitro In Vitro exp_type->invitro In Vitro invivo In Vivo exp_type->invivo In Vivo choose_solvent Select Primary Solvent: - DMSO (Recommended) - Ethanol - Methanol invitro->choose_solvent cosolvent Select Co-Solvent System: - DMSO/PEG300/Tween-80/Saline - DMSO/Corn Oil - CMC-Na Suspension invivo->cosolvent prepare_stock Prepare High Concentration Stock Solution choose_solvent->prepare_stock dissolve Dissolution Issues? prepare_stock->dissolve prepare_invivo Prepare In Vivo Formulation cosolvent->prepare_invivo prepare_invivo->dissolve troubleshoot Troubleshoot: - Use fresh, anhydrous solvent - Gentle warming - Sonication - Lower concentration dissolve->troubleshoot Yes store Store Aliquots at -20°C or -80°C dissolve->store No troubleshoot->prepare_stock end End: Solution Ready for Use store->end

Caption: Workflow for selecting an appropriate solvent for this compound.

References

Technical Support Center: Accelerated Solvent Extraction (ASE) of Tiliroside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing parameters for the accelerated solvent extraction (ASE) of tiliroside. It includes troubleshooting guides and frequently asked questions to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is Accelerated Solvent Extraction (ASE) and why is it suitable for extracting this compound?

Accelerated Solvent Extraction (ASE) is a technique that uses common solvents at elevated temperatures and pressures to rapidly extract compounds from a solid or semi-solid matrix.[1][2] This method is highly efficient for extracting this compound, a polyphenolic compound, due to several advantages over traditional methods:

  • Increased Efficiency: Elevated temperatures and pressures enhance the solubility and diffusion rates of this compound in the solvent, leading to higher extraction yields.[3]

  • Reduced Solvent Consumption: ASE typically requires smaller solvent volumes compared to methods like Soxhlet extraction.[4]

  • Faster Extraction Times: The automated process significantly reduces the time required for extraction, often to minutes per sample.[4]

  • Improved Reproducibility: Automated control of parameters ensures high consistency between extractions.

Q2: What are the most critical parameters to optimize for this compound extraction using ASE?

The key parameters that significantly influence the efficiency of this compound extraction using ASE are:

  • Solvent Composition: The type of solvent and its concentration are crucial. Ethanol and methanol, often mixed with water, are commonly used for flavonoid extraction.

  • Temperature: Higher temperatures generally increase extraction efficiency but can lead to the degradation of thermolabile compounds like this compound if set too high.

  • Pressure: While pressure helps to keep the solvent in a liquid state above its boiling point, its effect on yield is often less significant than temperature and solvent composition. A pressure of 1500 psi is commonly used.

  • Number of Extraction Cycles: Multiple extraction cycles can improve the recovery of the target compound.

  • Static Time: This is the duration the sample is exposed to the hot, pressurized solvent in each cycle.

Q3: What are the optimal ASE conditions reported for this compound extraction?

Optimal conditions can vary depending on the plant matrix. Here are some reported optimal parameters:

  • For defatted strawberry seeds , the optimal conditions were found to be a temperature of 65 °C, 63% ethanol in water, and four extraction cycles.

  • For Tilia L. flowers , the highest yield was obtained using 70% ethanol with the addition of 1% acetic acid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Suboptimal Solvent: The polarity of the solvent may not be ideal for this compound. 2. Incorrect Temperature: The temperature may be too low for efficient extraction or too high, causing degradation. 3. Insufficient Extraction Cycles/Time: The target compound may not be fully extracted from the matrix. 4. Improper Sample Preparation: Large particle size can limit solvent penetration.1. Optimize Solvent: Test different concentrations of ethanol or methanol in water. The addition of a small amount of acid (e.g., 1% acetic acid) can sometimes improve yield. 2. Adjust Temperature: Experiment with a range of temperatures (e.g., 40-80°C). A temperature of around 65°C has been shown to be effective. 3. Increase Cycles/Time: Increase the number of static extraction cycles or the static time per cycle. 4. Grind Sample: Ensure the plant material is finely ground to a consistent particle size to increase the surface area for extraction.
Co-extraction of Impurities 1. Solvent Polarity: The solvent may be too non-polar or too polar, extracting a wide range of compounds. 2. High Temperature: Higher temperatures can increase the solubility of undesirable compounds.1. Refine Solvent Choice: Adjust the ethanol/water ratio to target this compound more selectively. 2. Lower Temperature: A lower extraction temperature might reduce the extraction of interfering substances. 3. Solid-Phase Extraction (SPE): Use a C18 cartridge to clean up the extract before HPLC analysis.
Poor Reproducibility 1. Inconsistent Sample Packing: Variations in how the extraction cell is packed can lead to channeling and inconsistent extraction. 2. Fluctuations in ASE Parameters: Inconsistent temperature or pressure during the run. 3. Sample Heterogeneity: The distribution of this compound in the plant material may not be uniform.1. Standardize Packing: Develop a consistent method for packing the extraction cell, for instance by mixing the sample with a dispersing agent like diatomaceous earth. 2. System Check: Ensure the ASE system is properly calibrated and maintaining stable temperature and pressure. 3. Homogenize Sample: Thoroughly mix the ground plant material before weighing to ensure homogeneity.
Clogged System 1. Fine Particles: Very fine sample particles can clog the system's frits and tubing. 2. Sample Swelling: Some plant materials swell in the presence of the solvent, increasing pressure in the cell.1. Use Dispersing Agent: Mix the sample with a dispersing agent (e.g., diatomaceous earth) to prevent compaction. 2. Layering: Place a layer of sand or diatomaceous earth at the bottom and top of the sample in the extraction cell.

Data Presentation

Table 1: Optimized ASE Parameters for this compound Extraction from Different Sources

Plant Source Optimal Solvent Optimal Temperature (°C) Optimal Number of Cycles Reference
Defatted Strawberry Seeds63% Ethanol in Water654
Tilia L. Flowers70% Ethanol + 1% Acetic Acid803

Experimental Protocols

General Accelerated Solvent Extraction (ASE) Protocol

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Sample Preparation:

    • Dry the plant material to a constant weight.

    • Grind the dried material to a fine, uniform powder.

  • Extraction Cell Preparation:

    • Place a cellulose filter at the bottom of the extraction cell.

    • Mix the powdered sample with a dispersing agent (e.g., diatomaceous earth) in a 1:1 ratio.

    • Load the mixture into the extraction cell and gently tap to ensure even packing.

    • Place a second cellulose filter on top of the sample.

  • ASE System Parameters (Based on Defatted Strawberry Seeds Study):

    • Pressure: 1500 psi

    • Oven Temperature: 65 °C

    • Solvent: 63% Ethanol in water

    • Static Time: 7 minutes per cycle

    • Number of Cycles: 4

    • Rinse Volume: 60% of cell volume

    • Purge Time: 60 seconds

  • Extraction and Collection:

    • Place a collection vial in the instrument.

    • Run the ASE program.

    • After the extraction is complete, transfer the extract to a volumetric flask and adjust to a known volume with the extraction solvent.

    • Filter the extract through a 0.45 µm syringe filter before HPLC analysis.

HPLC Quantification of this compound

This protocol provides a general method for the quantification of this compound.

  • Chromatographic System:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase and Gradient (Example):

    • Solvent A: 0.2% Formic acid in water

    • Solvent B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Gradient: A linear gradient can be optimized, for example, starting with a low percentage of Solvent B and increasing it over time to elute this compound.

  • Detection:

    • Wavelength: Set the detector to monitor at the maximum absorbance of this compound, which is around 320 nm.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards to generate a calibration curve.

    • Inject the prepared sample extracts.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

ASE_Workflow cluster_prep Sample Preparation cluster_ase Accelerated Solvent Extraction (ASE) cluster_analysis Analysis Start Plant Material Grinding Grinding Start->Grinding Mixing Mixing with Dispersing Agent Grinding->Mixing Cell_Packing Packing Extraction Cell Mixing->Cell_Packing ASE_Run ASE Instrument Run (Optimized Parameters) Cell_Packing->ASE_Run Extraction Extraction ASE_Run->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Quantification Quantification HPLC->Quantification End End Quantification->End Final this compound Concentration

Caption: Workflow for this compound Extraction and Quantification.

ASE_Parameters center_node This compound Extraction Yield param1 Solvent Composition param1->center_node param2 Temperature param2->center_node param3 Number of Cycles param3->center_node param4 Static Time param4->center_node param5 Sample Particle Size param5->center_node

Caption: Key Parameters Influencing ASE of this compound.

References

Validation & Comparative

Tiliroside vs. Quercetin: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant potential of flavonoids is critical for identifying promising therapeutic candidates. This guide provides an objective comparison of the antioxidant capacities of tiliroside and quercetin, supported by available experimental data. While both are recognized for their antioxidant properties, their efficacy can vary depending on the specific mechanisms of action and the experimental assay used.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies evaluating this compound and quercetin under identical conditions across a wide range of antioxidant assays are limited. However, by compiling data from various sources, we can draw meaningful comparisons. The following table summarizes the half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays and ferric reducing antioxidant power (FRAP) assays. Lower IC50 values denote greater antioxidant activity.

CompoundAssayIC50 / ActivityReference(s)
This compound DPPH60.40 ± 0.24 µg/mL[1]
FRAP0.324 ± 0.012 (Absorbance at 50 µg/mL)[1]
DPPH~31.9 µg/mL (SC50)[2]
Quercetin DPPH20.7 µM
DPPH4.36 ± 0.10 µM
DPPHIC50 of 2.93 ± 0.02 µg/mL
ABTSIC50 of 2.04 ± 0.02 µg/mL
Quercetrin (Quercetin-3-O-α-L-rhamnopyranoside) DPPH68.05 ± 0.36 µg/mL
FRAP1.407 ± 0.008 (Absorbance at 50 µg/mL)

Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions. Quercetrin is a glycoside of quercetin and is included for a more direct comparison with this compound, which is also a glycoside. The data suggests that quercetin generally exhibits stronger antioxidant activity than this compound in DPPH assays.

Mechanistic Insights: The Nrf2 Signaling Pathway

Both this compound and quercetin exert their antioxidant effects, in part, through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound and quercetin, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces dissociation Flavonoids This compound / Quercetin Flavonoids->Nrf2_Keap1 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cytoprotection Cellular Protection & Antioxidant Response Antioxidant_Genes->Cytoprotection leads to

Figure 1: Activation of the Nrf2 signaling pathway by flavonoids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The test compounds (this compound, quercetin) and a standard antioxidant (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is added to varying concentrations of the test samples and the standard. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous ABTS solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared in various concentrations.

  • Reaction: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Procedure:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O, typically in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C.

  • Sample Preparation: Test compounds and a standard (e.g., FeSO₄ or Trolox) are prepared.

  • Reaction: A small volume of the sample or standard is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4-30 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at a specific wavelength (typically 593 nm).

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared from a known concentration of Fe²⁺. The results are often expressed as micromolar Fe(II) equivalents.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Reagents (DPPH, ABTS, FRAP) r1 Mix Samples/Standards with Reagents p1->r1 p2 Prepare Sample and Standard Dilutions p2->r1 r2 Incubate under specific conditions (Time, Temperature, Light) r1->r2 a1 Measure Absorbance (Spectrophotometer) r2->a1 a2 Calculate % Inhibition / Reducing Power a1->a2 a3 Determine IC50 / Antioxidant Capacity a2->a3 Result Comparative Antioxidant Data a3->Result

Figure 2: General workflow for in vitro antioxidant assays.

Conclusion

Based on the available data, quercetin generally demonstrates a higher in vitro antioxidant capacity compared to this compound, as indicated by its lower IC50 values in DPPH assays. Both flavonoids can modulate the Nrf2 signaling pathway, a key mechanism for cellular antioxidant defense. The provided experimental protocols offer a foundation for conducting further comparative studies to elucidate the full spectrum of their antioxidant activities. For drug development professionals, while quercetin shows greater direct radical scavenging activity, the pharmacokinetic and bioavailability profiles of both compounds must also be considered to determine their ultimate in vivo efficacy. Further head-to-head studies using a variety of antioxidant assays are warranted to provide a more definitive comparison.

References

A Head-to-Head Battle in the Lab: Tiliroside Versus Metformin in Regulating Hepatic Glucose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Anti-Diabetic Effects of Tiliroside and Metformin in the HepG2 Human Liver Cancer Cell Line.

In the ongoing search for more effective treatments for type 2 diabetes, researchers are increasingly turning their attention to natural compounds. One such compound, this compound, a flavonoid glycoside found in various plants, has shown promising anti-diabetic properties. This guide provides a comparative analysis of the in vitro anti-diabetic effects of this compound and the widely prescribed drug, metformin, specifically within the context of the HepG2 human liver carcinoma cell line, a common model for studying hepatic glucose metabolism.

This comparison delves into their mechanisms of action, focusing on key signaling pathways and their impact on glucose uptake and utilization. The data presented is a synthesis of findings from multiple studies, offering a quantitative and qualitative assessment of these two compounds.

Quantitative Comparison of Anti-Diabetic Effects

The following tables summarize the key quantitative data on the effects of this compound and metformin on glucose consumption and the activation of critical signaling proteins in HepG2 cells.

Compound Concentration Effect on Glucose Consumption in Insulin-Resistant HepG2 Cells Reference
This compound Derivative (3l) Not SpecifiedSignificant enhancement compared to control and metformin[1]
trans-Tiliroside Not SpecifiedSignificant glucose consumption-enhancing effects compared to metformin[2]
Metformin Not SpecifiedPositive control for enhanced glucose consumption[1][2]
Compound Concentration Effect on AMPK Activation in HepG2 Cells Effect on ACC Phosphorylation (a downstream target of AMPK) in HepG2 Cells Reference
This compound Derivative (3l) Not SpecifiedSignificantly activatedReduced activity[1]
Metformin 2 mMIncreased phosphorylation (activation)Increased phosphorylation (inhibition of ACC activity)
Metformin 0.5–2 mMDose-dependent increase in phosphorylationDose-dependent increase in phosphorylation
Metformin 10 mMIncreased phosphorylationIncreased phosphorylation

Key Signaling Pathways: A Visual Guide

The anti-diabetic effects of both this compound and metformin in hepatocytes are largely mediated through the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a master regulator of cellular energy homeostasis. Its activation leads to a cascade of events that promote glucose uptake and inhibit glucose production. Another critical pathway in glucose metabolism is the PI3K/Akt pathway, which is a primary mediator of insulin signaling.

AMPK Signaling Pathway

AMPK_Pathway Metformin Metformin AMPK AMPK Metformin->AMPK This compound This compound This compound->AMPK ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC phosphorylates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake promotes Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis inhibits FattyAcid_Synthesis Fatty Acid Synthesis ACC->FattyAcid_Synthesis inhibits

Caption: Activation of AMPK by this compound and Metformin.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K activates Akt Akt (PKB) PI3K->Akt activates GSK3 GSK3 Akt->GSK3 inhibits Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake promotes Glycogen_Synthesis Glycogen Synthesis GSK3->Glycogen_Synthesis inhibits

Caption: The canonical insulin-stimulated PI3K/Akt pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-diabetic effects of compounds in HepG2 cells.

Induction of Insulin Resistance in HepG2 Cells

A common method to induce an insulin-resistant state in HepG2 cells is to expose them to high concentrations of glucose and insulin.

Workflow:

Insulin_Resistance_Workflow Start Culture HepG2 cells to ~80% confluency High_Glucose Incubate in high glucose (e.g., 30 mM) and high insulin (e.g., 100 nM) medium for 24h Start->High_Glucose End Insulin-resistant HepG2 cells High_Glucose->End

Caption: Workflow for inducing insulin resistance in HepG2 cells.

Detailed Steps:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction: Once cells reach approximately 80% confluency, replace the normal growth medium with DMEM containing a high concentration of glucose (e.g., 30 mM) and a high concentration of insulin (e.g., 100 nM).

  • Incubation: Incubate the cells in the high glucose/high insulin medium for 24 hours to induce a state of insulin resistance.

Glucose Consumption Assay

This assay measures the amount of glucose taken up by the cells from the culture medium.

Detailed Steps:

  • Cell Seeding: Seed insulin-resistant HepG2 cells in a 24-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with a fresh medium containing a known concentration of glucose and the test compounds (this compound or metformin) at various concentrations. Include a vehicle control (no compound).

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Sample Collection: Collect the culture medium from each well.

  • Glucose Measurement: Measure the glucose concentration in the collected medium using a commercial glucose oxidase assay kit.

  • Calculation: The amount of glucose consumed by the cells is calculated by subtracting the final glucose concentration from the initial glucose concentration.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the activation of key signaling proteins like AMPK and ACC through the detection of their phosphorylated forms.

Detailed Steps:

  • Cell Lysis: After treatment with the test compounds, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AMPK, AMPK, p-ACC, ACC).

  • Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Concluding Remarks

The available data suggests that this compound and its derivatives are potent activators of the AMPK signaling pathway in HepG2 cells, leading to enhanced glucose consumption, with some derivatives showing greater efficacy than metformin. Metformin's mechanism of action in HepG2 cells is well-established and also centers on AMPK activation. While the direct impact of this compound on the PI3K/Akt pathway in HepG2 cells requires further investigation, its ability to improve insulin sensitivity in other models suggests a potential interplay with this pathway.

For researchers and drug development professionals, this compound presents a compelling natural alternative with a mechanism of action that mirrors and, in some cases, surpasses that of metformin in in vitro hepatic models. Further studies are warranted to explore the full therapeutic potential of this compound and its derivatives, including in vivo studies and investigations into its effects on other aspects of metabolic syndrome.

References

Tiliroside vs. Rosmarinic Acid: A Comparative Guide to Their Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-inflammatory properties of two prominent natural compounds: tiliroside and rosmarinic acid. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for researchers and professionals in the field of inflammation and drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. Natural compounds are a significant source of novel anti-inflammatory agents. This compound, a glycosidic flavonoid, and rosmarinic acid, a phenolic compound, have both demonstrated potent anti-inflammatory effects in various preclinical models. This guide delves into a direct comparison of their activities to aid in the evaluation of their therapeutic potential.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and rosmarinic acid from various in vitro and in vivo studies. It is important to note that these values are from different studies and may not be directly comparable due to potential variations in experimental conditions.

Table 1: In Vitro Anti-inflammatory Activity

CompoundAssayCell LineStimulantIC50 / InhibitionReference
This compound Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSNo IC50 provided; significant suppression at various concentrations.[1]
Lipid Peroxidation (enzymatic)Rat Liver Microsomes-12.6 µM[2]
Lipid Peroxidation (non-enzymatic)--28 µM[2]
Rosmarinic Acid Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSIC50 of 14.25 µM (for Rosmarinic Acid Methyl Ester)[3]
Nitric Oxide (NO) ProductionA7r5 Vascular Smooth Muscle CellsLPSSignificant inhibition at 10, 25, and 50 µM[4]
Prostaglandin E2 (PGE2) ProductionRAW 264.7 MacrophagesLPSDose-dependent inhibition

Table 2: In Vivo Anti-inflammatory Activity

CompoundAnimal ModelAssayRoute of AdministrationED50 / InhibitionReference
This compound MouseCarrageenan-induced Paw Edema-Significant inhibition by ethanol extract containing this compound
MousePhospholipase A2-induced Paw Edema-35.6 mg/kg
MouseTPA-induced Ear Inflammation-357 µ g/ear
Rosmarinic Acid RatCarrageenan-induced Paw EdemaOralSignificant suppression at 100 mg/kg
MouseCarrageenan-induced Paw EdemaIPEffective dose of 10 mg/kg

Signaling Pathways and Mechanisms of Action

Both this compound and rosmarinic acid exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

This compound

This compound has been shown to primarily inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of JNK and p38. Interestingly, its effect on the NF-κB pathway appears to be less significant, as it does not markedly inhibit the degradation of IκB-α.

Tiliroside_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2) JNK->Inflammatory_Mediators p38->Inflammatory_Mediators This compound This compound This compound->JNK Inhibits This compound->p38 Inhibits IkBa IκBα Degradation NFkB_pathway->IkBa NFkB NF-κB Activation IkBa->NFkB NFkB->Inflammatory_Mediators

Caption: this compound's anti-inflammatory mechanism via MAPK pathway inhibition.

Rosmarinic Acid

Rosmarinic acid demonstrates a broader mechanism of action, inhibiting both the NF-κB and MAPK signaling pathways. It has been shown to attenuate the activation of Erk, JNK, and p38 MAPKs, as well as inhibit NF-κB activation.

Rosmarinic_Acid_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) JNK->Inflammatory_Mediators p38->Inflammatory_Mediators ERK->Inflammatory_Mediators Rosmarinic_Acid Rosmarinic Acid Rosmarinic_Acid->JNK Inhibits Rosmarinic_Acid->p38 Inhibits Rosmarinic_Acid->ERK Inhibits NFkB NF-κB Activation Rosmarinic_Acid->NFkB Inhibits IkBa IκBα Degradation NFkB_pathway->IkBa IkBa->NFkB NFkB->Inflammatory_Mediators

Caption: Rosmarinic acid's mechanism via MAPK and NF-κB pathway inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the data.

In Vitro: LPS-Induced Nitric Oxide (NO) Production in Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of NO, a key inflammatory mediator.

NO_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Griess Assay Seed_Cells Seed RAW 264.7 cells in 96-well plates Pretreat Pre-treat with this compound or Rosmarinic Acid Seed_Cells->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Add_Griess Add Griess Reagent to supernatant Collect_Supernatant->Add_Griess Incubate_RT Incubate at room temperature Add_Griess->Incubate_RT Measure_Absorbance Measure absorbance at 540 nm Incubate_RT->Measure_Absorbance

Caption: Workflow for the LPS-induced Nitric Oxide production assay.

Protocol Details:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or rosmarinic acid. The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Assay:

    • 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

In Vivo: Carrageenan-Induced Paw Edema

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Paw_Edema_Workflow cluster_0 Animal Preparation and Dosing cluster_1 Induction and Measurement cluster_2 Data Analysis Acclimatize Acclimatize animals (mice or rats) Administer_Compound Administer this compound, Rosmarinic Acid, or vehicle (e.g., oral, IP) Acclimatize->Administer_Compound Measure_Initial_Paw_Volume Measure initial paw volume Administer_Compound->Measure_Initial_Paw_Volume Inject_Carrageenan Inject Carrageenan (1%) into the subplantar region of the right hind paw Measure_Initial_Paw_Volume->Inject_Carrageenan Measure_Paw_Volume Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) Inject_Carrageenan->Measure_Paw_Volume Calculate_Edema Calculate the increase in paw volume (edema) Measure_Paw_Volume->Calculate_Edema Calculate_Inhibition Calculate the percentage inhibition of edema Calculate_Edema->Calculate_Inhibition

References

A Comparative Guide to the Bioactivity of Tiliroside and its Aglycone, Kaempferol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivities of the glycosidic flavonoid, tiliroside, and its aglycone, kaempferol. The following sections detail their relative performance in key therapeutic areas, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate informed research and development decisions.

Antioxidant Activity

Both this compound and kaempferol exhibit potent antioxidant properties, primarily by scavenging free radicals and modulating endogenous antioxidant pathways. Their efficacy, however, can vary depending on the specific mechanism and experimental model.

Kaempferol functions as an antioxidant by scavenging reactive oxygen species (ROS), reducing chemical damage through the induction of phase 2 enzymes, and altering signal transduction pathways to prevent DNA damage[1]. This compound has also been shown to possess significant antioxidant capabilities[2][3]. A key mechanism for both compounds involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes[4][5]. This compound has been identified as a novel KEAP1 inhibitor, preventing the degradation of NRF2 and promoting its nuclear translocation to activate downstream antioxidant genes. Similarly, kaempferol can regulate the Nrf2 transcriptional pathway to enhance cellular redox homeostasis.

Comparative Antioxidant Data
CompoundAssayIC50 / ResultSource
This compound DPPH Radical ScavengingIC50 = 6 µM
Superoxide Radical ScavengingIC50 = 21.3 µM
Enzymatic Lipid Peroxidation (microsomes)IC50 = 12.6 µM
Non-enzymatic Lipid Peroxidation (microsomes)IC50 = 28 µM
Kaempferol ROS ScavengingPotent scavenger
Nrf2/HO-1 PathwayUpregulates expression
Lipid PeroxidationDecreases markers in diabetic rats
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for determining the free radical scavenging activity of compounds like this compound and kaempferol.

  • Preparation of Reagents: A stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) is prepared in methanol. The compound to be tested (this compound or kaempferol) is dissolved in a suitable solvent (e.g., DMSO or methanol) to create a series of dilutions.

  • Reaction Mixture: In a 96-well plate, a small volume of each compound dilution is mixed with the DPPH solution. A control well contains only the solvent and the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for approximately 30 minutes.

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

Signaling Pathway: Nrf2 Activation

Nrf2_Activation cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS NRF2_KEAP1 NRF2-KEAP1 Complex ROS->NRF2_KEAP1 Induces dissociation KEAP1 KEAP1 NRF2_free NRF2 KEAP1->NRF2_free Prevents degradation NRF2_KEAP1->NRF2_free Dissociates NRF2_nuc NRF2 NRF2_free->NRF2_nuc Translocation Compound This compound or Kaempferol Compound->KEAP1 Inhibits ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Nrf2 antioxidant pathway activation by this compound or Kaempferol.

Anti-inflammatory Activity

This compound and kaempferol both demonstrate significant anti-inflammatory effects by modulating key signaling pathways, though their precise mechanisms can differ.

This compound has been shown to inhibit inflammation by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This effect is mediated through the inactivation of the mitogen-activated protein kinase (MAPK) pathways, specifically JNK and p38. Notably, some studies indicate this compound does not significantly inhibit the NF-κB pathway, as it shows no obvious effect on the degradation of IκB-α protein. However, other studies suggest it does inhibit NF-κB activation in different models.

Kaempferol exerts its anti-inflammatory effects by targeting both the MAPK and NF-κB signaling pathways. It inhibits the phosphorylation of JNK, ERK, and p38, and suppresses the activation of NF-κB by preventing the degradation of IκBα. This dual inhibition leads to a reduction in the production of pro-inflammatory mediators like IL-1β, IL-6, TNF-α, iNOS, and COX-2.

Comparative Anti-inflammatory Data
CompoundModelTargetResultSource
This compound LPS-activated RAW 264.7 cellsNO ProductionSignificant suppression (P<0.01)
LPS-activated RAW 264.7 cellsiNOS, COX-2Significant downregulation (P<0.01)
LPS-activated RAW 264.7 cellsPhospho-JNK, Phospho-p38Significantly inhibited (P<0.01)
TPA-induced mouse ear edemaEdemaED50 = 357 µ g/ear
Phospholipase A2-induced paw edemaEdemaED50 = 35.6 mg/kg
Kaempferol LPS-induced HGBECsIL-1β, IL-6, TNF-αInhibition of inflammatory factors
LPS-induced HGBECsiNOS, COX-2Inhibition of protein expression
LPS-induced HGBECsp-p65, p-JNK, p-ERK, p-p38Reversed LPS-induced elevation
CCl4-intoxicated ratsTNF-α, IL-1β, COX-2, iNOSDecreased levels of mediators
Experimental Protocol: LPS-Induced Inflammation in Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (MTT): Prior to the main experiment, cells are treated with various concentrations of this compound or kaempferol for 24 hours to determine non-toxic concentrations using an MTT assay.

  • Treatment: Cells are pre-treated with non-toxic concentrations of this compound or kaempferol for 1-2 hours.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the culture medium (typically at 1 µg/mL) to induce an inflammatory response, and cells are incubated for a further 18-24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess assay.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Protein Expression (Western Blot): Cell lysates are collected to determine the expression levels of key inflammatory proteins (iNOS, COX-2) and the phosphorylation status of signaling proteins (p38, JNK, p65) via Western blotting.

Signaling Pathways: this compound vs. Kaempferol in Inflammation

Anti_Inflammatory_Pathways Anti-inflammatory Mechanisms cluster_this compound This compound cluster_Kaempferol Kaempferol This compound This compound MAPK_T MAPK (JNK, p38) This compound->MAPK_T Inhibits COX2_iNOS_T COX-2, iNOS Expression MAPK_T->COX2_iNOS_T Activates LPS_T LPS LPS_T->MAPK_T Kaempferol Kaempferol MAPK_K MAPK (JNK, ERK, p38) Kaempferol->MAPK_K Inhibits IKB_NFKB IκBα-NF-κB Complex Kaempferol->IKB_NFKB Inhibits Degradation NFKB NF-κB MAPK_K->NFKB IKB IκBα COX2_iNOS_K COX-2, iNOS, Cytokines (TNF-α, IL-6) NFKB->COX2_iNOS_K Activates Transcription IKB_NFKB->NFKB IκBα degradation, NF-κB release LPS_K LPS LPS_K->MAPK_K LPS_K->IKB_NFKB

Caption: this compound primarily targets MAPK (JNK/p38), while Kaempferol inhibits both MAPK and NF-κB pathways.

Anti-diabetic Activity

This compound and kaempferol have both been investigated for their potential in managing diabetes, acting through distinct but sometimes overlapping mechanisms to improve glucose homeostasis.

This compound's anti-diabetic effects are partly attributed to its ability to inhibit carbohydrate digestion and absorption in the gastrointestinal tract. It acts as a noncompetitive inhibitor of pancreatic α-amylase and also inhibits glucose uptake mediated by both SGLT1 and GLUT2 in enterocytes. Furthermore, this compound can ameliorate metabolic disorders by activating adiponectin signaling, which enhances fatty acid oxidation in the liver and skeletal muscle through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor α (PPARα).

Kaempferol improves hyperglycemia by suppressing hepatic gluconeogenesis and enhancing insulin sensitivity. It can directly inhibit the activity of key gluconeogenic enzymes like pyruvate carboxylase (PC) and glucose-6-phosphatase (G6Pase). Kaempferol also improves insulin signaling by increasing the activity of Akt, a critical component of the insulin signaling cascade, which promotes glucose uptake and glycogen synthesis.

Comparative Anti-diabetic Data
CompoundModelMechanismResultSource
This compound In vitroPancreatic α-amylase inhibitionIC50 = 0.28 mM
Caco-2 cellsSGLT1 & GLUT2 mediated glucose uptakeDose-dependent inhibition
IR-HepG2 cellsGlucose consumptionSignificant enhancement
Obese-diabetic KK-Ay miceAdiponectin signaling, AMPK, PPARαActivation, enhanced fatty acid oxidation
Kaempferol Diet-induced obese miceHepatic gluconeogenesisReduced
Diet-induced obese miceHepatic insulin sensitivityImproved
HepG2 cellsPyruvate carboxylase (PC) activityDecreased
3T3-L1 adipocytesGlucose uptakeEnhanced via Akt phosphorylation
Experimental Protocol: Insulin-Resistant (IR) HepG2 Cell Model
  • Cell Culture: Human hepatoma HepG2 cells are cultured in a high-glucose medium.

  • Induction of Insulin Resistance: To induce a state of insulin resistance, cells are incubated for 24 hours in a medium containing a high concentration of insulin (e.g., 1 µM).

  • Treatment: The insulin-containing medium is removed, and cells are then treated with various concentrations of this compound, kaempferol, or a positive control (like metformin) in a fresh medium for a specified period (e.g., 24 hours).

  • Glucose Consumption Assay: The concentration of glucose remaining in the culture medium is measured using a glucose oxidase kit. The amount of glucose consumed by the cells is calculated by subtracting the final glucose concentration from the initial concentration in the cell-free medium.

  • Data Analysis: The glucose consumption-enhancing effect of the compounds is expressed as a percentage increase compared to the untreated insulin-resistant control cells. EC50 values can be calculated to determine the potency of the compounds.

Experimental Workflow: In Vitro Anti-diabetic Screening

Antidiabetic_Workflow start Start: Culture HepG2 Cells induce_ir Induce Insulin Resistance (High Insulin, 24h) start->induce_ir wash Wash & Replace Medium induce_ir->wash treat Treat with Compounds (this compound, Kaempferol, Metformin) wash->treat incubate Incubate for 24h treat->incubate measure Measure Glucose in Supernatant (Glucose Oxidase Assay) incubate->measure calculate Calculate Glucose Consumption measure->calculate analyze Analyze Data (Dose-Response, EC50) calculate->analyze end End: Determine Potency analyze->end Hepatoprotective_Kaempferol cluster_pathways Cellular Stress Pathways Toxin Hepatotoxin (e.g., CCl4, Acetaminophen) ROS Oxidative Stress (ROS) Toxin->ROS Inflammation Inflammation (MAPK/NF-κB) Toxin->Inflammation Kaempferol Kaempferol Kaempferol->ROS Inhibits Kaempferol->Inflammation Inhibits SIRT1 SIRT1 Kaempferol->SIRT1 Activates NRF2 AMPK/Nrf2 Kaempferol->NRF2 Activates Liver_Injury Liver Injury (Necrosis, Apoptosis) ROS->Liver_Injury Inflammation->Liver_Injury SIRT1->Liver_Injury Protects NRF2->Liver_Injury Protects

References

In vivo validation of Tiliroside's therapeutic effects in disease models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vivo therapeutic efficacy of Tiliroside across various disease models. Designed for researchers, scientists, and drug development professionals, it objectively evaluates this compound's performance against alternative therapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations.

Metabolic Diseases: Obesity and Type 2 Diabetes

This compound has demonstrated significant potential in ameliorating metabolic disorders associated with obesity and diabetes. In vivo studies show that it improves metabolic parameters primarily by enhancing fatty acid oxidation and modulating glucose metabolism, rather than by directly reducing body weight.

Quantitative Data Summary
Disease ModelAnimal ModelTreatment & DosageKey ParameterThis compound EffectAlternative EffectReference
Obesity-Induced Metabolic Disorder Obese-diabetic KK-Ay miceThis compound: 100 mg/kg/day (21 days)Plasma Insulin↓ 43% vs. ControlRosiglitazone (PPARγ agonist): Not directly compared in the same study, but known to improve insulin sensitivity.[1][2][3][4]
Plasma Free Fatty Acids↓ 24% vs. Control[4]
Plasma Triglycerides↓ 26% vs. Control
Glucosuria Incidence14% (vs. 57% in Control)
Diabetic Nephropathy Streptozotocin (STZ)-induced diabetic ratsThis compound: 50 mg/kg/day (60 days)Fasting Blood Glucose↓ to ~140 mg/dL (from ~350 mg/dL in STZ group)Glibenclamide (600 µg/kg): ↓ to ~130 mg/dL
Serum TNF-α↓ ~55% vs. STZ group↓ ~60% vs. STZ group
Serum IL-6↓ ~50% vs. STZ group↓ ~55% vs. STZ group
Signaling Pathway: this compound in Metabolic Regulation

This compound enhances fatty acid oxidation and improves insulin sensitivity by activating adiponectin signaling. This leads to the upregulation of adiponectin receptors (AdipoR1/R2) in the liver and skeletal muscle, subsequently activating AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor α (PPARα).

G This compound This compound Adiponectin Adiponectin This compound->Adiponectin ↑ Plasma Levels AdipoR AdipoR1/R2 This compound->AdipoR ↑ mRNA Expression Adiponectin->AdipoR Binds AMPK AMPK Activation AdipoR->AMPK PPARa PPARα Activation AdipoR->PPARa FattyAcidOxidation ↑ Fatty Acid Oxidation AMPK->FattyAcidOxidation FattyAcidOxivation FattyAcidOxivation PPARa->FattyAcidOxivation MetabolicImprovement Amelioration of Hyperinsulinemia & Hyperlipidemia FattyAcidOxidation->MetabolicImprovement

This compound's mechanism in metabolic disease models.
Experimental Protocols

Obesity-Induced Metabolic Disorder Model:

  • Animals: Male KK-Ay mice (an obese-diabetic model).

  • Induction: Mice are fed a high-fat diet to induce metabolic disorders.

  • Treatment: this compound (e.g., 100 mg/kg body weight) is administered daily via oral gavage for a period of 21 days.

  • Analysis: At the end of the treatment period, blood samples are collected to measure plasma levels of glucose, insulin, free fatty acids, and triglycerides. Tissues like the liver and skeletal muscle are harvested to analyze gene expression (e.g., AdipoR1, AdipoR2) via qPCR and protein activation (e.g., AMPK phosphorylation) via Western blot.

Streptozotocin (STZ)-Induced Diabetic Nephropathy Model:

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Induction: Diabetes is induced by a single intraperitoneal injection of STZ (e.g., 50-60 mg/kg) dissolved in citrate buffer.

  • Treatment: Following diabetes confirmation (typically elevated blood glucose), this compound (e.g., 25 or 50 mg/kg) or a comparator like Glibenclamide (600 µg/kg) is administered orally once daily for up to 60 days.

  • Analysis: Body weight and fasting blood glucose are monitored regularly. At the end of the study, kidney tissues are collected for histological examination (H&E staining) to assess glomerular damage and tubular injury. Serum and kidney homogenates are used to measure inflammatory markers (TNF-α, IL-6) by ELISA and oxidative stress markers (SOD, MDA).

Inflammatory Conditions

This compound exhibits potent anti-inflammatory properties across various acute and chronic inflammation models. Its mechanism involves the downregulation of key inflammatory mediators and signaling pathways.

Quantitative Data Summary
Disease ModelAnimal ModelTreatment & DosageKey ParameterThis compound EffectAlternative EffectReference
TPA-Induced Ear Edema MiceThis compound: 357 µ g/ear (topical)Ear Edema InhibitionED50 = 357 µ g/ear Dexamethasone: ED50 = 0.25 µ g/ear
Phospholipase A2-Induced Paw Edema MiceThis compound: 35.6 mg/kg (oral)Paw Edema InhibitionED50 = 35.6 mg/kgIndomethacin: Not directly compared, but a standard NSAID used in this model.
CFA-Induced Rheumatoid Arthritis Sprague-Dawley ratsThis compound: 20 mg/kg/day (oral)Paw Volume↓ Significant reduction vs. CFA groupPrednisolone (5 mg/kg): Significant reduction in paw swelling.
Serum TNF-α↓ Significant reduction vs. CFA group↓ Significant reduction
Serum IL-1β↓ Significant reduction vs. CFA group↓ Significant reduction
Serum IL-10 (Anti-inflammatory)↑ Significant increase vs. CFA groupNot specified
Signaling Pathway: this compound in Inflammation

This compound's anti-inflammatory effects are partly mediated by the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It specifically inhibits the phosphorylation of JNK and p38, which in turn downregulates the expression of pro-inflammatory enzymes like iNOS and COX-2.

G cluster_0 Macrophage InflammatoryStimulus Inflammatory Stimulus (e.g., LPS, TPA) JNK p-JNK InflammatoryStimulus->JNK p38 p-p38 InflammatoryStimulus->p38 MAPK_Pathway MAPK Pathway iNOS iNOS Expression JNK->iNOS COX2 COX-2 Expression JNK->COX2 p38->iNOS p38->COX2 This compound This compound This compound->JNK Inhibits This compound->p38 Inhibits

This compound's inhibition of the MAPK/JNK/p38 pathway.
Experimental Protocols

TPA-Induced Ear Edema Model:

  • Animals: Male ICR or BALB/c mice.

  • Induction: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone is applied topically to the inner surface of one ear.

  • Treatment: this compound or a comparator like Dexamethasone is applied topically, typically shortly before or after TPA application.

  • Analysis: After a set time (e.g., 6 hours), mice are sacrificed, and circular punches are taken from both the treated and untreated ears. The weight difference between the punches is used to quantify the edema.

Complete Freund's Adjuvant (CFA)-Induced Arthritis Model:

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Induction: Arthritis is induced by a single intradermal or subcutaneous injection of CFA (containing heat-killed Mycobacterium tuberculosis) into the footpad of a hind paw.

  • Treatment: Oral administration of this compound (e.g., 5, 10, 20 mg/kg) or a standard drug like Prednisolone begins on the day of induction and continues for a period such as 28 days.

  • Analysis: The volume of the paws is measured periodically using a plethysmometer. At the end of the study, blood is collected to measure serum levels of rheumatoid factor (RF), C-reactive protein (CRP), and cytokines (TNF-α, IL-1β, IL-10) via ELISA. Joint tissues may be examined by X-ray for bone erosion and histologically for inflammation.

Inflammatory Bowel Disease: Ulcerative Colitis

This compound shows promise in treating ulcerative colitis (UC) by modulating the immune response within the colon, specifically by promoting a shift from a pro-inflammatory to an anti-inflammatory macrophage phenotype.

Quantitative Data Summary
Disease ModelAnimal ModelTreatment & DosageKey ParameterThis compound EffectAlternative EffectReference
DSS-Induced Colitis C57BL/6 miceThis compound: 50 mg/kg/day (oral, 10 days)Disease Activity Index (DAI)↓ ~50% vs. DSS groupSulfasalazine (200 mg/kg): ↓ ~55% vs. DSS group
Colon Length↑ Significant increase vs. DSS group (less shortening)↑ Significant increase vs. DSS group
MPO Activity (Neutrophil Infiltration)↓ ~60% vs. DSS group↓ ~65% vs. DSS group
Colonic iNOS mRNA (M1 Marker)↓ Significant decrease vs. DSS groupNot specified
Colonic Arg1 mRNA (M2 Marker)↑ Significant increase vs. DSS groupNot specified
Signaling Pathway: this compound in Ulcerative Colitis

In the inflamed colon, this compound facilitates the proteasomal degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This inhibits aerobic glycolysis in pro-inflammatory M1 macrophages, reducing their activity and promoting a switch towards the anti-inflammatory M2 phenotype, thereby restoring immune balance.

G cluster_0 Macrophage in Colitis HIF1a HIF-1α Stabilization Glycolysis ↑ Aerobic Glycolysis HIF1a->Glycolysis M1_Polarization M1 Polarization (Pro-inflammatory) Glycolysis->M1_Polarization M2_Polarization M2 Polarization (Anti-inflammatory) M1_Polarization->M2_Polarization Shifts Balance This compound This compound This compound->HIF1a Promotes Degradation This compound->M2_Polarization Promotes

This compound restores M1/M2 macrophage balance via HIF-1α.
Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model:

  • Animals: C57BL/6 or BALB/c mice.

  • Induction: Acute colitis is induced by administering 2.5-5% DSS in the drinking water for 7 consecutive days.

  • Treatment: this compound (e.g., 12.5, 25, 50 mg/kg) or a standard drug like Sulfasalazine (e.g., 30-200 mg/kg) is administered by daily oral gavage, starting from the first day of DSS administration and continuing for a total of 10 days.

  • Analysis: Clinical signs are monitored daily using a Disease Activity Index (DAI) that scores weight loss, stool consistency, and rectal bleeding. At the end of the experiment, the entire colon is excised, and its length is measured. A section of the distal colon is used for histological scoring of inflammation and tissue damage. Myeloperoxidase (MPO) activity, a marker for neutrophil infiltration, is measured in colon tissue homogenates.

Skin Aging

Currently, there is a lack of direct in vivo experimental data validating this compound's therapeutic effects on skin aging models (e.g., UV-induced or D-galactose-induced aging). However, ex vivo studies on human skin equivalents show that this compound can stimulate the synthesis of ceramides, crucial lipids for maintaining the skin's barrier function and hydration, which are often compromised in aged skin.

For comparison, this section presents data for Retinol, a well-established topical anti-aging agent with extensive in vivo validation.

Quantitative Data Summary
ModelSubject/ModelTreatment & DosageKey ParameterThis compound EffectAlternative (Retinol) EffectReference
Skin Barrier Function (ex vivo) Human Epidermal EquivalentsThis compound: 0.3 µg/mL (5 days)Ceramide [NS, NDS] Content↑ Significant increase vs. ControlNot Applicable
GCS & GBA Gene Expression↑ Significant increase vs. ControlNot Applicable
Natural Skin Aging (in vivo) Aged Human Volunteers (avg. 76 years)Retinol: 0.4% (topical, 7 days)Epidermal ThicknessNo in vivo data ↑ Significant increase vs. Vehicle
Type I Procollagen ExpressionNo in vivo data ↑ Significant increase vs. Vehicle
TGF-β1 mRNA ExpressionNo in vivo data ↑ Significant increase vs. Vehicle
Experimental Workflow & Proposed Mechanism

The workflow below illustrates the experimental design for testing a topical anti-aging compound in vivo, as has been done for Retinol. The proposed mechanism for this compound is based on ex vivo findings.

G cluster_0 In Vivo Anti-Aging Study Workflow (e.g., Retinol) cluster_1 This compound's Proposed Mechanism for Skin Barrier (ex vivo) Recruit Recruit Aged Volunteers Biopsy1 Baseline Skin Biopsy Recruit->Biopsy1 Treatment Topical Treatment (Active vs. Vehicle) Biopsy1->Treatment Biopsy2 Final Skin Biopsy Treatment->Biopsy2 Analysis Histological & Molecular Analysis (e.g., H&E, IHC, qPCR) Biopsy2->Analysis This compound This compound GCS_GBA ↑ GCS & GBA Expression (Ceramide Synthesis Enzymes) This compound->GCS_GBA Ceramide ↑ Ceramide [NS, NDS] Production GCS_GBA->Ceramide Barrier Improved Skin Barrier & Hydration Ceramide->Barrier

In vivo workflow and this compound's ex vivo mechanism.
Experimental Protocols

In Vivo Natural Skin Aging (Retinol Protocol):

  • Subjects: Elderly human volunteers (e.g., >70 years old) with sun-protected aged skin (e.g., buttock).

  • Induction: Naturally aged skin is used as the model.

  • Treatment: A formulation containing Retinol (e.g., 0.1% or 0.4%) and a vehicle control are applied topically to designated areas daily for a period ranging from 7 days to several months.

  • Analysis: Punch biopsies are taken from the treated and control areas at baseline and at the end of the study. Skin sections are analyzed histologically for changes in epidermal and dermal thickness. Immunohistochemistry (IHC) is used to assess cell proliferation (Ki67) and collagen deposition. Quantitative PCR (qPCR) is used to measure changes in the expression of genes related to the extracellular matrix (e.g., COL1A1) and key signaling pathways (e.g., TGF-β).

Ex Vivo Ceramide Synthesis (this compound Protocol):

  • Model: Reconstructed human epidermal equivalents (HEEs), which are 3D cell culture models that mimic the human epidermis.

  • Treatment: this compound (e.g., 0.1-0.3 µg/mL) is added to the culture medium for several days (e.g., 5 days).

  • Analysis: After treatment, the stratum corneum (SC) is separated from the HEEs. Lipids are extracted from the SC, and ceramide content and species are quantified using techniques like HPTLC. The remaining epidermal tissue is used to analyze the gene expression of ceramide synthesis-related enzymes (e.g., GCS, GBA, SPT, CerS) via qPCR.

References

Validating Tiliroside's Mechanism of Action: A Comparative Guide Using Specific Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tiliroside's performance in key signaling pathways, supported by experimental data where its mechanism has been validated using specific inhibitors or genetic knockout models. While direct validation of this compound's mechanism with specific small molecule inhibitors is not extensively documented across all pathways, this guide presents the available evidence for this compound and draws comparisons with closely related compounds where such data exists.

Summary of this compound's Mechanism of Action

This compound, a glycosidic flavonoid found in various plants, exhibits a range of biological activities, including anti-inflammatory, antioxidant, and metabolic regulatory effects. Its mechanisms of action are primarily attributed to its modulation of several key signaling pathways.

Key Signaling Pathways Modulated by this compound:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been shown to inhibit the phosphorylation of JNK and p38 MAPK, key components of the MAPK signaling cascade involved in inflammation. However, it does not appear to significantly affect the phosphorylation of ERK.[1]

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The role of this compound in the NF-κB pathway is less clear. Some studies suggest it does not affect the degradation of IκB-α, a key step in NF-κB activation, in certain models.[1] However, its influence on other aspects of NF-κB signaling warrants further investigation.

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: this compound is a potent activator of the Nrf2 antioxidant response pathway. It has been shown to be a novel KEAP1 inhibitor, preventing the degradation of Nrf2 and promoting the expression of downstream antioxidant enzymes.[2]

  • PI3K/Akt Signaling Pathway: this compound has been observed to influence the PI3K/Akt pathway, which is crucial for cell survival and metabolism. Co-treatment with other compounds has been shown to activate this pathway.[3]

Data Presentation: Validating this compound's Effect Using Specific Inhibitors and Knockout Models

The following tables summarize quantitative data from studies aimed at validating the mechanism of action of this compound and a related kaempferol glycoside.

Table 1: Validation of this compound's Anti-inflammatory and Antioxidant Mechanisms

PathwayExperimental ModelMethod of ValidationKey FindingsReference
Nrf2 Hepatocyte-specific NRF2 knockout mice and NRF2 knockout THLE-2 cellsGenetic KnockoutThe hepatoprotective effects of this compound against acetaminophen-induced liver injury were significantly attenuated in NRF2 knockout mice and cells.[2]
NF-κB (related) Bone marrow-derived macrophages (BMDMs)Proteasome Inhibitor (MG132)This compound was shown to enhance HIF-1α proteasomal degradation. While not a direct NF-κB inhibitor study, MG132 can affect NF-κB signaling by preventing IκBα degradation.

Table 2: Comparative Validation of Kaempferol Glycoside's Anti-inflammatory Mechanisms

PathwayExperimental ModelSpecific Inhibitor UsedKey FindingsReference
MAPK (JNK, ERK, p38) LPS-stimulated BV2 microglial cellsNot specified, but pathway inhibition was demonstratedK3G strongly inhibited the LPS-induced phosphorylation of JNK, ERK, and p38 MAPK.
NF-κB LPS-stimulated BV2 microglial cellsNot specified, but pathway inhibition was demonstratedK3G decreased the phosphorylation of IκBα and suppressed the translocation of the NF-κB p65 subunit to the nucleus.

Experimental Protocols

1. Validation of Nrf2-Mediated Hepatoprotection by this compound using NRF2 Knockout Models

  • Animal Model: Hepatocyte-specific NRF2 knockout mice and wild-type littermates were used.

  • Treatment: Mice were administered this compound (20 mg/kg) daily for 48 hours before being challenged with acetaminophen (APAP) to induce acute liver injury.

  • Cell Model: Human hepatocyte THLE-2 cells with and without NRF2 gene deletion were utilized.

  • Treatment: Cells were treated with this compound at various concentrations (2.5–400 μM) for 24 hours, followed by exposure to APAP.

  • Assays:

    • Western Blot: To confirm NRF2 knockout and to assess the protein levels of downstream antioxidant enzymes (e.g., GPX4).

    • Cell Viability Assay (CCK8): To measure the protective effect of this compound against APAP-induced cell death.

    • Immunoprecipitation and Ubiquitination Assay: To investigate the interaction between NRF2 and KEAP1 and the effect of this compound on NRF2 ubiquitination. Cells were treated with the proteasome inhibitor MG132 (20 μM) for 6 hours after this compound treatment to assess ubiquitinated NRF2 levels.

  • Reference:

2. Investigation of this compound's Effect on HIF-1α Degradation

  • Cell Model: Bone marrow-derived macrophages (BMDMs).

  • Inhibitor: Proteasome inhibitor MG132.

  • Treatment: BMDMs were treated with this compound in the presence or absence of MG132.

  • Assay:

    • Western Blot: To determine the protein levels of HIF-1α.

  • Reference: This protocol is based on a study investigating HIF-1α degradation, which is relevant to the NF-κB pathway as the proteasome is involved in the degradation of IκBα.

3. Comparative Protocol: Validation of Kaempferol-3-O-β-d-glucuronate (K3G) Effect on MAPK and NF-κB Pathways

  • Cell Model: Lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

  • Treatment: Cells were pre-treated with K3G (25 and 50 μM) for 2 hours and then stimulated with LPS (1 μg/mL) for various time points (e.g., 18 hours for MAPK phosphorylation, 0.5 hours for IκBα phosphorylation).

  • Assays:

    • Western Blot: To measure the phosphorylation status of JNK, ERK, p38, and IκBα, as well as the nuclear translocation of NF-κB p65.

  • Reference:

Visualizations

Below are diagrams illustrating the signaling pathways and a general experimental workflow for validating the mechanism of action using specific inhibitors.

Tiliroside_Signaling_Pathways This compound This compound KEAP1 KEAP1 This compound->KEAP1 inhibits MAPK MAPK (JNK, p38) This compound->MAPK inhibits (phosphorylation) PI3K PI3K This compound->PI3K modulates Nrf2 Nrf2 KEAP1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Inflammation Inflammatory Response (e.g., iNOS, COX-2) MAPK->Inflammation Akt Akt PI3K->Akt Cell_Survival Cell Survival & Metabolism Akt->Cell_Survival

Figure 1. This compound's main signaling pathways.

Experimental_Workflow Start Start: Culture Cells/Prepare Animal Model Pretreat Pre-treatment with Specific Inhibitor (e.g., SB203580, LY294002) Start->Pretreat Treat_this compound Treatment with this compound Pretreat->Treat_this compound Stimulate Induce Response (e.g., with LPS, APAP) Treat_this compound->Stimulate Incubate Incubation Stimulate->Incubate Assay Perform Assays: - Western Blot - Cell Viability - ELISA Incubate->Assay Analyze Analyze Data and Compare (this compound vs. This compound + Inhibitor) Assay->Analyze

References

Safety Operating Guide

Proper Disposal Procedures for Tiliroside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of tiliroside, a non-hazardous glycosidic flavonoid. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

I. This compound Safety and Hazard Classification

According to safety data sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] It is not considered acutely toxic, corrosive, or an irritant to the skin or eyes.[1] Furthermore, it is not classified as a carcinogen, mutagen, or reproductive toxicant.[1] Despite its non-hazardous classification, proper laboratory practices should always be followed.

Key Safety Information:

  • GHS Classification: Not classified as hazardous.[1]

  • Personal Protective Equipment (PPE): While no special measures are required, standard laboratory PPE (lab coat, gloves, and safety glasses) is recommended.

  • Incompatibilities: Avoid strong oxidizers, as a violent reaction can occur.

II. Quantitative Data Summary

While specific quantitative limits for this compound disposal are not defined due to its non-hazardous nature, the following table summarizes its key physical and chemical properties.

PropertyValueSource
Molecular Formula C₃₀H₂₆O₁₃
Molecular Weight 594.5 g/mol
Appearance Yellow powder
Purity (typical) ≥ 90% (HPLC)
Solubility DMSO: 30 mg/ml, DMF: 30 mg/ml

III. Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form (solid or in solution). Always consult and comply with local, state, and federal regulations regarding waste disposal.

A. Disposal of Small Quantities of Solid this compound

For small residual amounts of solid this compound, such as what remains in a container after emptying, disposal in the regular trash is generally acceptable provided the following conditions are met:

  • Confirmation of Non-Hazardous Status: Verify from the SDS that the material is not classified as hazardous.

  • Container Preparation:

    • Ensure the container is completely empty.

    • If the container is to be disposed of, it should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The first rinseate should be collected as chemical waste.

    • Deface or remove all labels from the container to prevent misidentification.

  • Disposal: Place the empty, rinsed container in the appropriate laboratory glass or solid waste receptacle.

B. Disposal of this compound Solutions

The disposal of this compound solutions depends on the solvent and concentration.

  • Aqueous Solutions: For dilute, low-volume aqueous solutions, drain disposal may be permissible.

    • Verify Local Regulations: Confirm that local wastewater regulations permit the drain disposal of non-hazardous, water-soluble chemicals.

    • Check pH: Ensure the pH of the solution is between 5.5 and 10.5.

    • Dilution: Flush with copious amounts of water (at least 20 times the volume of the solution) to dilute the this compound.

    • Use Laboratory Sinks Only: Never dispose of chemicals in storm drains.

  • Solvent-Based Solutions: Solutions of this compound in flammable or hazardous solvents (e.g., DMSO, DMF) must be disposed of as hazardous chemical waste.

    • Waste Collection: Collect the waste solution in a designated, properly labeled, and sealed hazardous waste container.

    • Segregation: Store the waste container separately from incompatible materials, such as strong oxidizers.

    • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

    • Waste Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

C. Disposal of Contaminated Materials

Any materials, such as gloves, absorbent pads, or labware, that are grossly contaminated with this compound should be disposed of as chemical waste.

  • Collection: Place contaminated items in a sealed and clearly labeled bag or container.

  • Disposal: Dispose of the container through your institution's chemical waste program.

IV. Experimental Workflow and Diagrams

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tiliroside_Disposal_Workflow start Start: this compound Waste form Is the waste solid or in solution? start->form solid_check Is it a small residual amount? form->solid_check Solid solution_check What is the solvent? form->solution_check Solution trash Dispose in regular trash after rinsing container solid_check->trash Yes chem_waste Collect as hazardous chemical waste solid_check->chem_waste No (Bulk Amount) solution_check->chem_waste Organic Solvent aqueous_check Is it a dilute aqueous solution? solution_check->aqueous_check Aqueous aqueous_check->chem_waste No (Concentrated) drain Dispose down the drain with copious water (check local regulations) aqueous_check->drain Yes

Caption: Decision workflow for the proper disposal of this compound waste.

General Chemical Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions. The following diagram illustrates the general principles of chemical waste segregation.

Chemical_Waste_Segregation cluster_waste Chemical Waste Categories flammables Flammable Solvents incompatible1 Do Not Mix flammables->incompatible1 acids Acids incompatible2 Do Not Mix acids->incompatible2 incompatible3 Do Not Mix acids->incompatible3 bases Bases bases->incompatible2 oxidizers Oxidizers oxidizers->incompatible1 oxidizers->incompatible3 toxics Toxics

Caption: General segregation guidelines for different classes of chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tiliroside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Tiliroside, a glycosidic flavonoid with notable anti-inflammatory and antioxidant properties. By adhering to these procedural steps, you can minimize risk and maintain a secure research environment.

Personal Protective Equipment (PPE) for this compound

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, adherence to standard laboratory safety protocols is crucial.[1][2] The following personal protective equipment is recommended to prevent direct contact and inhalation of the compound, particularly when handling the powder form.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesWith side protectionProtects eyes from accidental splashes or airborne particles.[3]
Hand Protection Chemical-resistant glovesTested according to EN 374Prevents skin contact. Recommended materials include nitrile or latex gloves.[3]
Respiratory Protection Particulate filter respiratorP1 filter (or equivalent, e.g., N95)Necessary when dust formation is possible to prevent inhalation of airborne particles.[3]
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.

Operational Plan for Handling this compound

A systematic approach to handling this compound ensures minimal exposure and maintains the integrity of the compound.

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) before use.

  • Ensure all necessary PPE is available and in good condition.

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.

2. Handling:

  • Wear the recommended PPE throughout the handling process.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

  • If creating solutions, add the solid to the solvent slowly to avoid splashing.

3. In Case of a Spill:

  • For non-emergency personnel, no special measures are necessary for small spills.

  • Mechanically pick up spilled solid material (e.g., with a dustpan and brush or a HEPA-filtered vacuum).

  • Avoid generating dust.

  • Place the collected material into a suitable container for disposal.

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Do not allow the substance to enter drains or surface water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Unused this compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) office for specific guidance.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered chemical waste.

  • Containers: Handle contaminated packages in the same way as the substance itself. Completely emptied packages can be recycled after proper decontamination.

  • Waste Collection: Place all waste in a clearly labeled, sealed container. Do not mix with other waste streams unless permitted by your EHS office.

  • Do not empty into drains.

Workflow for Safe Handling and Disposal of this compound

Tiliroside_Handling_Workflow Workflow for Safe Handling and Disposal of this compound cluster_preparation 1. Preparation cluster_handling 2. Handling cluster_cleanup_disposal 3. Cleanup & Disposal cluster_spill Spill Response prep1 Read SDS prep2 Gather PPE prep1->prep2 prep3 Prepare Workspace (Ventilated Area/Fume Hood) prep2->prep3 handle1 Wear Appropriate PPE prep3->handle1 handle2 Weigh/Measure this compound handle1->handle2 handle3 Perform Experiment handle2->handle3 spill1 Alert Personnel handle2->spill1 If Spill Occurs cleanup1 Decontaminate Workspace handle3->cleanup1 disposal1 Segregate Waste cleanup1->disposal1 disposal2 Label Waste Container disposal1->disposal2 disposal3 Dispose via EHS disposal2->disposal3 spill2 Contain Spill spill1->spill2 spill3 Clean Up Mechanically spill2->spill3 spill4 Dispose of Spill Waste spill3->spill4 spill4->disposal1

Caption: This diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.

References

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